Product packaging for Nocardicin A(Cat. No.:CAS No. 39391-39-4)

Nocardicin A

Cat. No.: B1679383
CAS No.: 39391-39-4
M. Wt: 500.5 g/mol
InChI Key: CTNZOGJNVIFEBA-UPSUJEDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nocardicin A is a monocyclic β-lactam antibiotic (a monobactam) originally isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis . It was the first monobactam discovered from a natural source, establishing a structurally distinct sub-class of β-lactam antibiotics that features a single, non-fused β-lactam ring . This compound exhibits a narrow spectrum of moderate in vitro antibacterial activity primarily against Gram-negative bacteria, including species of Proteus and Pseudomonas . Its structure and spectrum are characteristic of monobactams, which are known for their stability against many β-lactamases, making them a valuable scaffold in the study of antibiotic resistance . The biosynthesis of this compound has been a subject of significant research interest. It is produced by a non-ribosomal peptide synthetase (NRPS) system, and studies have elucidated a remarkable, unprecedented mechanism where the central β-lactam ring is formed in cis at the termination module of the NRPS . The entire biosynthetic gene cluster has been identified, revealing genes involved in antibiotic production, resistance, and export . Research-grade this compound is a key tool for studying the biosynthesis of monocyclic β-lactams, investigating novel mechanisms of antibiotic action, and exploring structure-activity relationships within this class of compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N4O9 B1679383 Nocardicin A CAS No. 39391-39-4

Properties

IUPAC Name

(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18-/t16-,17+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNZOGJNVIFEBA-UPSUJEDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028178
Record name Nocardicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39391-39-4
Record name Nocardicin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39391-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nocardicin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039391394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocardicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCARDICIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76HLW7Z19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Nocardicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicin A, a novel monocyclic β-lactam antibiotic, represents a significant discovery in the ongoing search for new antimicrobial agents. Isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis ATCC 21806, this compound exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the fermentation of the producing microorganism, the extraction and purification of the antibiotic, and its mechanism of action. Quantitative data on production yields and biological activity are presented in structured tables for clarity. Furthermore, this guide includes mandatory visualizations of the experimental workflow and the molecular pathway of its antibacterial action, rendered using the DOT language for Graphviz.

Discovery and Microbial Origin

This compound was first identified as a metabolic product of Nocardia uniformis subsp. tsuyamanensis ATCC 21806, a soil-dwelling actinomycete.[1] The discovery was a result of screening programs aimed at identifying novel antibiotic structures with unique modes of action. Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a monocyclic β-lactam ring, which contributes to its distinct biological properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₂₃H₂₄N₄O₉
Molecular Weight500.46 g/mol
AppearanceColorless crystals[1]
ClassMonocyclic β-lactam (Monobactam)

Experimental Protocols

Fermentation of Nocardia uniformis subsp. tsuyamanensis ATCC 21806

This protocol describes the cultivation of Nocardia uniformis for the production of this compound.

3.1.1. Media Preparation

  • Seed Medium (TSB Medium):

    • Tryptic Soy Broth (Difco Laboratories) is prepared according to the manufacturer's instructions.

  • Fermentation Medium:

    • Peptone: 10 g/L

    • Yeast Extract: 4 g/L

    • KH₂PO₄: 10 g/L

    • Na₂HPO₄: 4 g/L

    • MgSO₄·7H₂O: 2.4 g/L

    • Glycine: 2 g/L

    • Soluble Starch: 20 g/L

    • L-Tyrosine: 1 g/L

    • L-Methionine: 75 mg/L

    • Trace Minerals Solution: 2 ml/L

    • The pH of the medium is adjusted to 7.0 before sterilization.

3.1.2. Inoculum Preparation

  • A loopful of Nocardia uniformis from a slant culture is used to inoculate a 50 mL flask containing 10 mL of TSB seed medium.

  • The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

3.1.3. Fermentation Process

  • A 2 L Erlenmeyer flask containing 500 mL of the fermentation medium is inoculated with 10 mL of the seed culture.

  • The fermentation is carried out at 28°C for 5 to 7 days on a rotary shaker at 200 rpm.[2]

  • The production of this compound is monitored periodically by bioassay against a susceptible organism or by High-Performance Liquid Chromatography (HPLC). A typical yield of this compound under these conditions is approximately 300-350 mg/L.

Extraction and Purification of this compound

This protocol outlines the steps for the isolation and purification of this compound from the fermentation broth.

3.2.1. Extraction

  • The fermentation broth is centrifuged at 10,000 x g for 20 minutes to remove the mycelium and other solid materials.

  • The pH of the supernatant is adjusted to 2.0 with 2N HCl.

  • The acidified supernatant is extracted three times with an equal volume of ethyl acetate.

  • The organic phases are pooled and concentrated under reduced pressure to yield a crude extract.

3.2.2. Purification

Step 1: Ion-Exchange Chromatography

  • The crude extract is dissolved in a minimal volume of a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) and applied to a DEAE-cellulose or a similar anion-exchange column pre-equilibrated with the same buffer.

  • The column is washed with the equilibration buffer to remove unbound impurities.

  • This compound is eluted using a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

  • Fractions are collected and assayed for the presence of this compound.

Step 2: Affinity Chromatography

  • For further purification, fractions containing this compound can be subjected to affinity chromatography using a this compound-Sepharose column.[3]

  • The active fractions from the ion-exchange step are pooled, dialyzed against the binding buffer (e.g., 50 mM Tris-HCl, pH 7.5), and loaded onto the affinity column.

  • After washing the column with the binding buffer, this compound is eluted with a high salt concentration or a change in pH.

Step 3: Crystallization

  • The purified this compound solution is concentrated, and crystallization is induced by slow evaporation or by the addition of a non-polar solvent.

  • The resulting colorless crystals are collected by filtration and dried under vacuum.[1]

Quantitative Data

The following table summarizes the representative quantitative data for the production and purification of this compound.

ParameterValue
Fermentation
This compound Titer in Broth300 - 350 mg/L
Purification Step Yield (%)
Crude Extract~90
Ion-Exchange Chromatography~70
Affinity Chromatography~85
Overall Yield ~53

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the final stage of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall. The primary targets of this compound are the Penicillin-Binding Proteins (PBPs), which are membrane-bound enzymes responsible for the cross-linking of peptidoglycan chains.

In Gram-negative bacteria such as Escherichia coli, this compound has been shown to bind to and inhibit PBP-1a, PBP-1b, PBP-2, and PBP-4. This inhibition prevents the formation of peptide cross-links between adjacent glycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Inoculation of Nocardia uniformis fermentation Fermentation (5-7 days) start->fermentation centrifugation Centrifugation of Broth fermentation->centrifugation acidification Acidification of Supernatant centrifugation->acidification solvent_extraction Solvent Extraction (Ethyl Acetate) acidification->solvent_extraction concentration Concentration of Organic Phase solvent_extraction->concentration Crude Extract ion_exchange Ion-Exchange Chromatography concentration->ion_exchange affinity Affinity Chromatography ion_exchange->affinity crystallization Crystallization affinity->crystallization Pure this compound

Caption: Experimental workflow for the isolation of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Caption: Inhibition of peptidoglycan synthesis by this compound.

References

Nocardia uniformis: A Comprehensive Technical Guide to Nocardicin A Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a monocyclic β-lactam antibiotic notable for its activity against a broad spectrum of Gram-negative bacteria, including problematic pathogens like Pseudomonas and Proteus.[1][2] This antibiotic is a natural product of the soil-dwelling actinomycete, Nocardia uniformis subsp. tsuyamanensis ATCC 21806.[1][2][3] The unique structure and mechanism of action of this compound have made it a subject of significant interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides an in-depth overview of Nocardia uniformis as a producer of this compound, focusing on the biosynthetic pathway, fermentation and isolation protocols, and quantitative production data.

The Producing Organism: Nocardia uniformis

Nocardia uniformis is a Gram-positive, aerobic, filamentous bacterium belonging to the order Actinomycetales.[4] The specific strain identified as the producer of this compound is Nocardia uniformis subsp. tsuyamanensis ATCC 21806.[1][2][3] This strain serves as the primary source for both research and industrial production efforts related to this compound and its derivatives.

This compound: Structure and Activity

This compound is characterized by its monocyclic β-lactam ring, a feature that distinguishes it from the more common bicyclic penicillins and cephalosporins.[5] Its chemical formula is C23H24N4O9 with a molar mass of 500.46 g/mol .[5] A critical structural feature for its biological activity is the syn-configured oxime moiety.[6][7] this compound exhibits moderate in vitro antibacterial activity against a range of Gram-negative bacteria by interfering with cell wall synthesis.[1][8] It has low toxicity in laboratory animals.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound in Nocardia uniformis is a complex process involving a dedicated gene cluster. This cluster contains genes for the synthesis of precursors, the assembly of the core structure by non-ribosomal peptide synthetases (NRPSs), and subsequent tailoring reactions.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound contains 14 open reading frames that encode enzymes for its production, resistance, and export.[9][10] Key components of this cluster include:

  • NRPS Genes (nocA and nocB): These genes encode for non-ribosomal peptide synthetases that are responsible for assembling the peptide backbone of this compound.[10][11]

  • Precursor Biosynthesis Genes (nocF, nocG, nocN): These genes are involved in the synthesis of the non-proteinogenic amino acid L-p-hydroxyphenylglycine (L-pHPG), a key building block of this compound.[10]

  • Tailoring Enzyme Genes (nat, nocJ, nocL): These genes encode for enzymes that modify the initial peptide structure to form the final active this compound molecule.[10]

  • Regulatory Gene (nocR): This gene encodes a positive transcriptional regulator that is essential for the biosynthesis of this compound by controlling the expression of the biosynthetic genes.[10]

Biosynthetic Pathway

The biosynthesis of this compound is initiated with the formation of a tripeptide from p-hydroxyphenylglycine (pHPG) and serine by the NRPS enzymes NocA and NocB.[10][12] This is followed by a series of enzymatic modifications, including the formation of the characteristic oxime moiety and epimerization events, to yield the final this compound molecule. The cytochrome P450 enzyme, NocL, is responsible for the crucial N-oxygenation step that forms the oxime group from a primary amine, a rare reaction in bacteria.[7][13] The enzyme NocJ catalyzes the C-9' epimerization.[12][13]

NocardicinA_Biosynthesis Precursors L-p-Hydroxyphenylglycine (pHPG) L-Serine NRPS NocA / NocB (Non-Ribosomal Peptide Synthetases) Precursors->NRPS Intermediate Peptide Intermediate NRPS->Intermediate Nocardicin_G Nocardicin G Intermediate->Nocardicin_G β-lactam ring formation Nocardicin_C Nocardicin C Nocardicin_G->Nocardicin_C Attachment of homoseryl side chain Nocardicin_A This compound Nocardicin_C->Nocardicin_A NocL (Oxime formation) NocJ (Epimerization) Experimental_Workflow Strain Nocardia uniformis ATCC 21806 Seed_Culture Seed Culture (TSB Medium, 48h, 28-30°C) Strain->Seed_Culture Fermentation Production Fermentation (Nocardicin Medium, 5-7 days, 28-30°C) Seed_Culture->Fermentation Harvest Centrifugation (Separation of Supernatant) Fermentation->Harvest Extraction Solvent Extraction & Column Chromatography Harvest->Extraction Purification HPLC Purification Extraction->Purification Analysis Quantification (Bioassay & HPLC) Purification->Analysis

References

The Nocardicin A Enigma: A Deep Dive into its Biosynthetic Blueprint

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the intricate biosynthetic pathway of Nocardicin A. This novel whitepaper provides a detailed examination of the enzymatic ballet responsible for the creation of this unique monocyclic β-lactam antibiotic, a compound of significant interest in the ongoing battle against antibiotic resistance.

The guide meticulously unpacks the genetic and biochemical underpinnings of this compound synthesis by Nocardia uniformis. It begins with the foundational steps involving the non-ribosomal peptide synthetases (NRPSs) NocA and NocB, which are responsible for assembling the peptide backbone. The document then delves into the biosynthesis of the non-proteinogenic amino acid precursor, L-p-hydroxyphenylglycine (L-pHPG), a critical building block. Finally, it illuminates the late-stage tailoring reactions, including epimerization and the formation of the characteristic oxime moiety, which are crucial for the antibiotic's biological activity.

This whitepaper distinguishes itself by not only presenting the qualitative aspects of the pathway but also by summarizing available quantitative data into clearly structured tables, allowing for easy comparison of key parameters. Furthermore, it provides detailed methodologies for the pivotal experiments that have been instrumental in elucidating this complex biosynthetic route. To enhance comprehension, the guide features custom-generated diagrams of signaling pathways and experimental workflows, created using the DOT language, providing a clear visual representation of the molecular processes.

Core Synthesis of this compound: From Precursors to Peptide Backbone

The biosynthesis of this compound is a multi-step process orchestrated by a dedicated gene cluster in Nocardia uniformis. The initial and most critical phase is the assembly of a linear peptide precursor, a task carried out by the multi-domain non-ribosomal peptide synthetases (NRPSs), NocA and NocB.[1][2] These enzymatic giants work in a coordinated fashion to sequentially link the amino acid building blocks.

A key component of the this compound structure is the non-proteinogenic amino acid L-p-hydroxyphenylglycine (L-pHPG). The biosynthesis of this crucial precursor is accomplished through the concerted action of three enzymes: NocF (p-hydroxymandelate synthase), NocG (p-HPG transaminase), and NocN (p-hydroxymandelate oxidase).[2] The pathway commences with the conversion of p-hydroxyphenylpyruvate to p-hydroxymandelate by NocF.

Once synthesized, L-pHPG, along with L-serine, is utilized by the NocA and NocB NRPS machinery to construct the linear peptide backbone of this compound.

Late-Stage Modifications: Tailoring for Bioactivity

Following the assembly of the peptide core, a series of enzymatic modifications are required to produce the final, biologically active this compound. These "tailoring" steps are critical for the antibiotic's efficacy.

The enzyme Nat, an S-adenosylmethionine-dependent 3-amino-3-carboxypropyl transferase, is responsible for the addition of a homoserine side chain to an intermediate, forming Nocardicin C.[1] Subsequently, the epimerase NocJ catalyzes a key stereochemical inversion at the C-9' position of the homoserine moiety.[3] The final step in the maturation of this compound is the formation of a syn-oxime group from a primary amine on the p-hydroxyphenylglycine residue, a reaction catalyzed by the cytochrome P450 enzyme, NocL.[3]

Late_Stage_Modifications Nocardicin G Nocardicin G Nocardicin C Nocardicin C Nocardicin G->Nocardicin C Nat (Homoserine addition) iso-Nocardicin A iso-Nocardicin A Nocardicin C->iso-Nocardicin A NocJ (Epimerization) This compound This compound iso-Nocardicin A->this compound NocL (Oxime formation)

Quantitative Insights into this compound Biosynthesis

While a complete quantitative picture of the this compound biosynthetic pathway is still emerging, studies on individual enzymes and fermentation yields provide valuable insights.

EnzymeSubstrate(s)Product(s)Km (µM)kcat (s-1)Reference
NatNocardicin G, S-AdenosylmethionineNocardicin C, S-Adenosylhomocysteine150 (Nocardicin G), 180 (SAM)0.23[1]

Table 1. Kinetic Parameters of S-Adenosylmethionine:nocardicin 3-amino-3-carboxypropyltransferase (Nat).

StrainConditionThis compound Titer (mg/L)Reference
Nocardia uniformis (Wild-Type)Fermentation at 72h205[4]
N. uniformis nocK::apr mutantFermentation at 72h~205[4]
N. uniformis nocR::apr mutantComplemented with pULVK2T/-300nocR~41 (20% of wild-type)[5]

Table 2. this compound Production in Wild-Type and Mutant Nocardia uniformis Strains.

Experimental Cornerstones: Methodologies for Pathway Elucidation

The unraveling of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Key experimental approaches are detailed below.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify individual enzymes of the this compound pathway for in vitro characterization.

General Protocol Outline:

  • Gene Amplification: The gene of interest (e.g., nat, nocL) is amplified from Nocardia uniformis genomic DNA using PCR with specific primers.

  • Vector Ligation: The amplified gene is ligated into an appropriate expression vector, such as pET series for E. coli or pULVK2T for Nocardia species, often with an affinity tag (e.g., His-tag, MBP-tag) for simplified purification.[5][6]

  • Transformation: The recombinant plasmid is transformed into a suitable expression host, typically E. coli BL21(DE3) for high-level protein production.[5]

  • Protein Expression: The transformed cells are cultured to a desired cell density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression conditions such as temperature and inducer concentration are optimized to maximize soluble protein yield.[5]

  • Cell Lysis and Clarification: The cells are harvested and lysed, and the cell debris is removed by centrifugation to obtain a clear cell lysate containing the target protein.

  • Affinity Chromatography: The cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, amylose resin for MBP-tagged proteins) to specifically bind the target protein.[1][5]

  • Elution and Dialysis: The purified protein is eluted from the column and dialyzed against a suitable buffer to remove the eluting agent and ensure protein stability.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Protein_Purification_Workflow Gene Amplification Gene Amplification Vector Ligation Vector Ligation Gene Amplification->Vector Ligation Transformation Transformation Vector Ligation->Transformation Protein Expression Protein Expression Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Elution & Dialysis Elution & Dialysis Affinity Chromatography->Elution & Dialysis Purity Assessment Purity Assessment Elution & Dialysis->Purity Assessment

Enzyme Activity Assays

S-adenosylmethionine:nocardicin 3-amino-3-carboxypropyltransferase (Nat) Assay

Objective: To determine the kinetic parameters of the Nat enzyme.

Protocol:

  • Reaction Mixture: A typical reaction mixture contains purified Nat enzyme, Nocardicin G, and S-adenosylmethionine in a suitable buffer (e.g., Tris-HCl) at a defined pH and temperature.[1]

  • Initiation and Incubation: The reaction is initiated by the addition of one of the substrates. The mixture is incubated for a specific time period.

  • Quenching: The reaction is stopped by the addition of an acid or by heat denaturation.

  • Analysis: The formation of the product, Nocardicin C, is monitored and quantified using High-Performance Liquid Chromatography (HPLC). The kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]

Cytochrome P450 (NocL) Assay

Objective: To assess the N-oxygenase activity of NocL.

Protocol Outline:

  • Reaction Components: The assay typically includes purified NocL, the substrate (e.g., iso-Nocardicin A), a source of reducing equivalents (e.g., NADPH), and a redox partner (e.g., a ferredoxin and ferredoxin reductase system).

  • Reaction Conditions: The components are mixed in a suitable buffer at an optimal pH and temperature.

  • Monitoring: The consumption of NADPH can be monitored spectrophotometrically at 340 nm. Alternatively, the formation of the product, this compound, can be analyzed by HPLC or LC-MS.

Quantification of this compound Production

Objective: To measure the amount of this compound produced by Nocardia uniformis cultures.

Protocol:

  • Sample Preparation: A known volume of the fermentation broth is centrifuged to separate the supernatant from the cell mass.[4]

  • Extraction: The supernatant may require an extraction step to concentrate the this compound and remove interfering compounds.

  • HPLC Analysis: The prepared sample is injected onto a reverse-phase HPLC column (e.g., C18).[4]

  • Detection: this compound is detected by its absorbance at a specific wavelength (e.g., 272 nm).[5]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of purified this compound.

This in-depth technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research aimed at harnessing the biosynthetic power of Nocardia uniformis for the development of novel antibiotics and other valuable bioactive compounds.

References

Nocardicin A Gene Cluster Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nocardicin A biosynthetic gene cluster from the actinomycete Nocardia uniformis. This compound is a monocyclic β-lactam antibiotic with a unique structure and mechanism of action, making its biosynthetic pathway a subject of significant scientific interest for the development of novel antibacterial agents. This document details the genetic organization, biosynthetic pathway, regulatory mechanisms, and experimental protocols relevant to the study of this important natural product.

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Nocardia uniformis subsp. tsuyamanensis was identified and sequenced, revealing a contiguous stretch of 14 open reading frames (ORFs) spanning approximately 33.5 kilobases.[1][2] These genes are responsible for the biosynthesis of the nocardicin backbone, its subsequent modifications, regulation of the pathway, and export of the final product.

Genetic Organization

The genes within the cluster are organized in a compact manner, with some genes transcribed in opposite directions. The arrangement of the genes is depicted in the diagram below.

NocardicinA_Gene_Cluster nocN nocN nocR nocR nocL nocL nocK nocK nocJ nocJ nocI nocI nocH nocH nocG nocG nocF nocF nat nat nocD nocD nocE nocE nocA nocA nocB nocB

Organization of the this compound biosynthetic gene cluster.
Gene Function Summary

The functions of the 14 ORFs in the this compound gene cluster have been elucidated through sequence analysis, gene disruption experiments, and heterologous expression of individual genes.[2][3][4] The table below summarizes the quantitative data and putative function of each gene.

GeneSize (amino acids)Protein Product (kDa)Putative Function
nocA 3704~407Non-ribosomal peptide synthetase (NRPS) - Module 1 and 2, involved in peptide backbone assembly.
nocB 1933~212Non-ribosomal peptide synthetase (NRPS) - Module 3, 4 and 5, involved in peptide backbone assembly.
nat 285~32S-adenosylmethionine-dependent 3-amino-3-carboxypropyl transferase, involved in homoserine side-chain addition.
nocF 439~48Putative aminotransferase, involved in p-hydroxyphenylglycine (pHPG) biosynthesis.
nocG 472~52Putative prephenate dehydrogenase, involved in p-hydroxyphenylglycine (pHPG) biosynthesis.
nocN 403~44Putative chorismate mutase, involved in p-hydroxyphenylglycine (pHPG) biosynthesis.
nocJ 437~48Epimerase, responsible for the conversion of the L-homoserine side chain to the D-configuration.
nocL 411~46Cytochrome P450 monooxygenase, catalyzes the formation of the oxime group.
nocR 58361.8Transcriptional regulator (SARP family), positively regulates the expression of the biosynthetic genes.[3][5]
nocH 478~53Major Facilitator Superfamily (MFS) transporter, likely involved in the export of this compound.
nocI 134~15MbtH-like protein, putative activator of the NRPS adenylation domains.
nocD 186~20Putative acetyltransferase, non-essential for this compound biosynthesis.[3]
nocE 1415~155Putative hydrolase, non-essential for this compound biosynthesis.[3]
nocK 285~31Putative esterase/lipase, non-essential for this compound biosynthesis.[4]

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process initiated by the assembly of a peptide backbone by a two-protein non-ribosomal peptide synthetase (NRPS) system, followed by a series of tailoring reactions.[2][6]

NocardicinA_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_nrps NRPS Assembly cluster_tailoring Tailoring Reactions Chorismate Chorismate pHPG p-Hydroxyphenylglycine (pHPG) Chorismate->pHPG NocN, NocG, NocF pHPG_Ser pHPG, L-Serine ProNocardicinG pro-Nocardicin G pHPG_Ser->ProNocardicinG NocA, NocB NocardicinC Nocardicin C ProNocardicinG->NocardicinC Unknown NocardicinA_intermediate This compound (L-homoserine) NocardicinC->NocardicinA_intermediate Nat NocardicinA This compound NocardicinA_intermediate->NocardicinA NocJ, NocL NocardicinA_Regulation NocR NocR (Transcriptional Activator) noc_operon nocardicin biosynthetic genes (nocA, nocB, etc.) NocR->noc_operon Binds to promoter region (Positive Regulation) NocardicinA This compound noc_operon->NocardicinA Biosynthesis Gene_Disruption_Workflow start Start construct Construct Disruption Vector (e.g., in pULVK2) start->construct transform Transform N. uniformis (Protoplast Method) construct->transform select Select for Recombinants (e.g., Apramycin Resistance) transform->select verify Verify Gene Disruption (PCR and Southern Blot) select->verify phenotype Phenotypic Analysis (HPLC, Bioassay) verify->phenotype end End phenotype->end

References

An In-depth Technical Guide to the Chemical Structure of Monocyclic β-Lactam Nocardicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of Nocardicin A, a monocyclic β-lactam antibiotic. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Chemical Structure and Properties

This compound is a notable member of the monobactam subclass of β-lactam antibiotics, first isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamenensis.[1][2] Its unique monocyclic β-lactam core distinguishes it from the more common bicyclic structures of penicillins and cephalosporins.

The chemical identity of this compound is defined by the following key identifiers:

  • IUPAC Name: (2R)-2-Amino-4-[4-[N-hydroxy-C-[[(3S)-1-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)-2-oxoethyl]-2-oxoazetidin-3-yl]carbamoyl]carbonimidoyl]phenoxy]butanoic acid[3]

  • Molecular Formula: C₂₃H₂₄N₄O₉[3]

  • CAS Number: 39391-39-4[3]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of potential derivatives.

PropertyValueReference
Molecular Weight 500.46 g/mol [3]
Monoisotopic Mass 500.15432836 Da[4]
Topological Polar Surface Area 212 Ų[4]
Hydrogen Bond Donors 6[5]
Hydrogen Bond Acceptors 9[5]
Rotatable Bonds 12[5]
XLogP -1.28[5]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the fermentation broth of Nocardia uniformis, based on established methodologies.

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation and Extraction cluster_1 Purification Fermentation 1. Fermentation of Nocardia uniformis Centrifugation 2. Centrifugation of Broth Fermentation->Centrifugation Supernatant 3. Collection of Supernatant Centrifugation->Supernatant Acidification 4. Acidification to pH 2-3 Supernatant->Acidification Extraction 5. Extraction with Ethyl Acetate Acidification->Extraction Concentration 6. Concentration of Organic Layer Extraction->Concentration Chromatography1 7. Silica Gel Column Chromatography Concentration->Chromatography1 Elution1   - Eluent: Chloroform-Methanol Gradient Chromatography1->Elution1 Chromatography2 8. Sephadex LH-20 Chromatography Chromatography1->Chromatography2 Elution2   - Eluent: Methanol Chromatography2->Elution2 Crystallization 9. Crystallization Chromatography2->Crystallization G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Confirmation Sample Purified this compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation G L_pHPG L-p-Hydroxyphenylglycine NRPS Non-Ribosomal Peptide Synthetase (NocA/NocB) L_pHPG->NRPS L_Ser L-Serine L_Ser->NRPS D_pHPG D-p-Hydroxyphenylglycine D_pHPG->NRPS Cyclase β-Lactam Synthetase Domain NRPS->Cyclase Linear Peptide Nocardicin_G Nocardicin G Cyclase->Nocardicin_G Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., NocL, NocJ) Nocardicin_A This compound Tailoring_Enzymes->Nocardicin_A Nocardicin_G->Tailoring_Enzymes Modifications

References

An In-depth Technical Guide to the Mechanism of Action of Nocardicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicin A, a monocyclic β-lactam antibiotic isolated from Nocardia uniformis, exhibits a targeted mechanism of action against Gram-negative bacteria by disrupting the final stage of peptidoglycan synthesis. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and cellular consequences of this compound activity. Detailed experimental protocols for assessing its mechanism and quantitative data on its antimicrobial efficacy are presented. Furthermore, this document visualizes the key pathways and experimental workflows to facilitate a deeper understanding for researchers in antibiotic development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's bactericidal activity stems from its ability to inhibit the biosynthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape. Like other β-lactam antibiotics, the primary molecular targets of this compound are Penicillin-Binding Proteins (PBPs). These enzymes catalyze the final transpeptidation step in peptidoglycan assembly, which involves the cross-linking of peptide side chains of adjacent glycan strands.

The reactive β-lactam ring of this compound forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP transpeptidase domain. This acylation inactivates the enzyme, preventing the formation of new cross-links in the peptidoglycan sacculus. The weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Specificity for Penicillin-Binding Proteins

This compound demonstrates a selective affinity for specific PBPs in Gram-negative bacteria. In Escherichia coli, competition assays using isotopically labeled β-lactams have shown that this compound interacts with PBP-1a, PBP-1b, PBP-2, and PBP-4 in intact cells[1]. In Bacillus megaterium, it has been shown to saturate PBP-3a and PBP-3b at concentrations that inhibit cell elongation[2]. This differential binding to various PBPs contributes to its specific morphological effects on susceptible bacteria.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-negative bacteria
Bacterial SpeciesStrain(s)Mean MIC (µg/mL)
Pseudomonas aeruginosaClinical Isolates~2x more active than carbenicillin
Proteus mirabilis3.13 - 12.5
Proteus rettgeri3.13 - 12.5
Proteus inconstans3.13 - 12.5
Proteus vulgaris25 - 50
Serratia marcescens30 strains (48%)12.5 - 50

Data compiled from Nishida et al., 1977.[3]

Signaling Pathways and Downstream Effects

The inhibition of peptidoglycan synthesis by this compound triggers a cascade of downstream cellular events, including the activation of cell wall stress response signaling pathways. While pathways specific to this compound have not been fully elucidated, the effects are consistent with the general response to β-lactam-induced cell wall damage.

In Gram-negative bacteria, the disruption of peptidoglycan synthesis can lead to the activation of two-component systems that sense and respond to envelope stress. These systems regulate the expression of genes involved in cell wall metabolism, allowing the bacteria to attempt to repair the damage and tolerate the antibiotic. The combined action of mecillinam and this compound has been shown to induce cell lysis in Escherichia coli through a sequential mechanism[3].

CellWallStressResponse NocardicinA This compound PBP Penicillin-Binding Proteins (PBPs) NocardicinA->PBP Inhibition Peptidoglycan Peptidoglycan Cross-linking CellWall Weakened Cell Wall Peptidoglycan->CellWall Disruption Lysis Cell Lysis CellWall->Lysis StressSensor Envelope Stress Sensor Kinase CellWall->StressSensor Stress Signal ResponseRegulator Response Regulator StressSensor->ResponseRegulator Phosphorylation GeneExpression Altered Gene Expression (Cell Wall Repair) ResponseRegulator->GeneExpression Activation

Figure 1: Generalized signaling pathway of this compound action and the resulting cell wall stress response.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. These may require optimization for specific laboratory conditions and equipment.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile distilled water or a buffer) to create a high-concentration stock solution (e.g., 1024 µg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculum Preparation:

    • Culture the test bacterium overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Stock Prepare this compound Stock Solution Plate Prepare Serial Dilutions in 96-well Plate Stock->Plate Inoculate Inoculate Plate with Bacterial Suspension Plate->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol for Competitive PBP Binding Assay

This protocol describes a competitive binding assay using a radiolabeled penicillin to determine the affinity of this compound for specific PBPs.

  • Preparation of Bacterial Membranes:

    • Grow the test bacterium (e.g., E. coli) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells by sonication or French press.

    • Centrifuge the lysate at low speed to remove unbroken cells.

    • Pellet the membranes from the supernatant by ultracentrifugation.

    • Resuspend the membrane pellet in a small volume of buffer and determine the protein concentration.

  • Competition Reaction:

    • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation (e.g., 50 µg of protein) with increasing concentrations of this compound for a set time (e.g., 15 minutes) at 30°C. Include a control with no this compound.

  • Labeling with Radiolabeled Penicillin:

    • Add a saturating concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) to each tube.

    • Incubate for a further 10 minutes at 30°C to allow the labeled penicillin to bind to any PBPs not occupied by this compound.

  • Stopping the Reaction and Sample Preparation:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Fluorography:

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.

  • Analysis:

    • Develop the film and analyze the resulting autoradiogram. The intensity of the bands corresponding to the different PBPs will decrease as the concentration of this compound increases, indicating competition for binding.

    • The concentration of this compound that causes a 50% reduction in the intensity of a specific PBP band can be determined.

PBP_Binding_Assay MembranePrep Prepare Bacterial Membranes Competition Incubate Membranes with varying concentrations of This compound MembranePrep->Competition Labeling Add Radiolabeled Penicillin to bind unoccupied PBPs Competition->Labeling SDS_PAGE Separate Proteins by SDS-PAGE Labeling->SDS_PAGE Fluorography Perform Fluorography and expose to X-ray film SDS_PAGE->Fluorography Analysis Analyze Autoradiogram to determine PBP binding Fluorography->Analysis

Figure 3: Experimental workflow for a competitive Penicillin-Binding Protein (PBP) binding assay.

Conclusion

This compound's mechanism of action is a classic example of β-lactam antibiotic activity, involving the targeted inhibition of Penicillin-Binding Proteins and the subsequent disruption of peptidoglycan synthesis. Its notable stability against many β-lactamases and its activity against clinically relevant Gram-negative pathogens underscore its importance as a lead compound in antibiotic research. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound analogs and other novel β-lactam antibiotics. Future research focusing on the precise kinetic parameters of PBP inhibition and the interplay with bacterial stress response pathways will be crucial for optimizing the therapeutic potential of this class of antibiotics.

References

Nocardicin A: An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a unique monocyclic β-lactam antibiotic, first isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis. Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a single β-lactam ring. This structural distinction contributes to its characteristic antibacterial spectrum, which is predominantly directed against Gram-negative bacteria, and its notable stability against many β-lactamases. This document provides a comprehensive overview of the antibacterial activity of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation: Antibacterial Spectrum of this compound

The in vitro efficacy of this compound is most pronounced against a specific range of Gram-negative pathogens. Quantitative data, primarily expressed as Minimum Inhibitory Concentrations (MICs), are summarized below. It is crucial to note that the in vitro activity of this compound can be significantly influenced by the composition of the assay medium[1][2].

Gram-negative BacteriaNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Pseudomonas aeruginosaClinical Isolates---[1]
Proteus mirabilis-3.13 - 12.5--[1]
Proteus rettgeri-3.13 - 12.5--[1]
Proteus inconstans-3.13 - 12.5--[1]
Proteus vulgaris-25 - 50--[1]
Serratia marcescens30 (48% inhibited)12.5 - 50--[1]
Escherichia coli->100--[2]
Klebsiella spp.->100--[2]
Salmonella spp.->100--[2]

Note: The activity against Pseudomonas aeruginosa has been reported to be approximately twice that of carbenicillin[1]. This compound has shown no significant in vitro activity against Staphylococci and Escherichia coli[1].

Experimental Protocols

Accurate determination of the in vitro activity of this compound requires meticulous attention to the experimental methodology, particularly the choice of culture medium.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines, with specific considerations for this compound.

1. Materials:

  • This compound reference powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) - Note: Given the reported influence of media on this compound's activity, consistency in using a standardized, cation-adjusted medium is critical. For specific organisms like Pseudomonas aeruginosa and Proteus mirabilis, specialized media such as Antibiotic Medium No. 3 and No. 5, respectively, have been shown to be suitable[2].

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water or a buffer as recommended by the supplier).

  • Filter-sterilize the stock solution through a 0.22 µm filter.

3. Preparation of Microtiter Plates:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in a concentration range of 64 µg/mL to 0.125 µg/mL.

  • The eleventh well in each row should contain only CAMHB and the bacterial inoculum to serve as a positive growth control.

  • The twelfth well should contain only sterile CAMHB to serve as a negative control (sterility control).

4. Inoculation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well (except the negative control well), bringing the final volume to 110 µL.

5. Incubation:

  • Cover the microtiter plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

6. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Mandatory Visualization

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Its primary targets are the high-molecular-weight Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan assembly. In Escherichia coli, this compound has been shown to interact with PBPs 1a, 1b, 2, and 4 in intact cells[3].

NocardicinA_Mechanism cluster_periplasm Periplasmic Space cluster_synthesis Peptidoglycan Synthesis cluster_outcome Bactericidal Outcome NocardicinA This compound PBP1a PBP 1a (Transglycosylase/ Transpeptidase) NocardicinA->PBP1a PBP1b PBP 1b (Transglycosylase/ Transpeptidase) NocardicinA->PBP1b PBP2 PBP 2 (Transpeptidase) NocardicinA->PBP2 PBP4 PBP 4 (Carboxypeptidase/ Endopeptidase) NocardicinA->PBP4 Elongation Cell Elongation PBP1a->Elongation Crosslinking Peptidoglycan Cross-linking PBP1a->Crosslinking Inhibition Inhibition of Peptidoglycan Synthesis Septation Cell Division (Septum Formation) PBP1b->Septation PBP1b->Crosslinking PBP2->Elongation Remodeling Peptidoglycan Remodeling PBP4->Remodeling Lysis Cell Lysis Inhibition->Lysis

Caption: Mechanism of this compound action via PBP inhibition.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is a standardized process that ensures reproducibility and accuracy of the results.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare Serial Dilutions in 96-well Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_results Read MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination of this compound.

Conclusion

This compound exhibits a targeted and potent antibacterial spectrum against specific Gram-negative bacteria, most notably Pseudomonas aeruginosa and various Proteus species. Its unique monocyclic β-lactam structure confers stability against many β-lactamases, making it an interesting candidate for further investigation. The pronounced effect of the culture medium on its in vitro activity underscores the importance of standardized and carefully controlled experimental conditions for susceptibility testing. The mechanism of action, involving the inhibition of multiple essential Penicillin-Binding Proteins, leads to the disruption of cell wall synthesis and subsequent bacterial cell death. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in the therapeutic potential of this compound.

References

Nocardicin A Activity Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial activity of Nocardicin A against Pseudomonas aeruginosa. It consolidates quantitative data, details experimental methodologies, and visualizes the mechanism of action to serve as a comprehensive resource for researchers in the field of antibiotic development.

Quantitative Antimicrobial Activity

The in vitro activity of this compound against Pseudomonas aeruginosa has been evaluated in several studies. The minimal inhibitory concentration (MIC) is a key quantitative measure of its efficacy. The activity of this compound is notably influenced by the composition of the assay medium.

Table 1.1: In Vitro Activity of this compound against Pseudomonas aeruginosa in Various Media
P. aeruginosa StrainAssay MediumMIC (µg/mL)
Sensitive MutantsNutrient Agar12.5 - 25
Sensitive MutantsHeart Infusion Agar>100
Sensitive MutantsTrypticase Soy Agar>100
Sensitive MutantsK-10 Agar12.5 - 25

Data sourced from "this compound, a new monocyclic beta-lactam antibiotic III. In vitro evaluation".

Table 1.2: Comparative In Vitro Activity of this compound and Carbenicillin against Pseudomonas aeruginosa
AntibioticIn Vitro Activity Comparison
This compoundApproximately twice as active as Carbenicillin against clinical isolates.[1]
CarbenicillinServes as a common comparator for anti-pseudomonal β-lactam antibiotics.

In vivo studies in murine infection models have demonstrated that the therapeutic effect of this compound is more potent than what might be anticipated from its in vitro activity alone.[2]

Mechanism of Action

This compound, a monocyclic β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the targeted inactivation of essential Penicillin-Binding Proteins (PBPs).

Penicillin-Binding Protein (PBP) Interaction

While direct studies on this compound's interaction with P. aeruginosa PBPs are limited, research on the closely related bacterium Escherichia coli indicates that this compound has a high affinity for PBP-1a, PBP-1b, PBP-2, and PBP-4. These PBPs are crucial enzymes in the final stages of peptidoglycan synthesis, responsible for cross-linking the peptidoglycan chains that provide structural integrity to the bacterial cell wall. Inhibition of these enzymes leads to a compromised cell wall and, ultimately, cell lysis.

Nocardicin_A_Mechanism_of_Action cluster_periplasm Periplasm Nocardicin_A This compound PBP1a PBP-1a Nocardicin_A->PBP1a Inhibition PBP1b PBP-1b Nocardicin_A->PBP1b Inhibition PBP2 PBP-2 Nocardicin_A->PBP2 Inhibition PBP4 PBP-4 Nocardicin_A->PBP4 Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP1a->Peptidoglycan_Synthesis Disruption of PBP1b->Peptidoglycan_Synthesis Disruption of PBP2->Peptidoglycan_Synthesis Disruption of PBP4->Peptidoglycan_Synthesis Disruption of Outer_Membrane Outer Membrane Outer_Membrane->Nocardicin_A Entry Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Mechanism of this compound Action

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's activity against P. aeruginosa.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of this compound against P. aeruginosa.

Materials:

  • This compound powder

  • Pseudomonas aeruginosa isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of P. aeruginosa from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to twice the highest desired test concentration.

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the concentrated this compound solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow Start Start Inoculum_Prep Prepare P. aeruginosa Inoculum (0.5 McFarland) Start->Inoculum_Prep Nocardicin_Prep Prepare this compound Stock Solution Start->Nocardicin_Prep Inoculate_Plate Inoculate Plate with Bacteria Inoculum_Prep->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Nocardicin_Prep->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution MIC Workflow
Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the PBPs of P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa cell culture

  • Lysis buffer

  • This compound

  • Bocillin™ FL Penicillin, fluorescent (or a radiolabeled penicillin)

  • SDS-PAGE apparatus

  • Fluorimeter or phosphorimager

Procedure:

  • Membrane Preparation:

    • Grow P. aeruginosa to mid-log phase and harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press in a suitable buffer.

    • Isolate the cell membranes by ultracentrifugation.

  • Competitive Binding:

    • Incubate the membrane preparations with varying concentrations of this compound for a predetermined time to allow for binding to the PBPs.

    • Add a fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) and incubate to label the PBPs that are not bound by this compound.

  • SDS-PAGE and Detection:

    • Denature the samples and separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorimeter. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of this compound bound.

  • Data Analysis:

    • Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin (IC₅₀). This value is an indicator of the binding affinity.

PBP_Affinity_Assay_Workflow Start Start Membrane_Prep Isolate P. aeruginosa Cell Membranes Start->Membrane_Prep Competitive_Binding Incubate Membranes with this compound Membrane_Prep->Competitive_Binding Fluorescent_Labeling Add Fluorescent Penicillin to Label Unbound PBPs Competitive_Binding->Fluorescent_Labeling SDS_PAGE Separate Proteins by SDS-PAGE Fluorescent_Labeling->SDS_PAGE Detection Visualize and Quantify Fluorescent Bands SDS_PAGE->Detection IC50_Determination Determine IC50 for each PBP Detection->IC50_Determination End End IC50_Determination->End

PBP Affinity Assay Workflow

Synergistic and Host-Interaction Effects

This compound has demonstrated synergistic activity with other antimicrobial agents and with components of the host immune system.

  • Synergy with other antibiotics: Studies have explored the combination of this compound with other classes of antibiotics, though specific data for P. aeruginosa is an area for further investigation.

  • Interaction with the host immune system: this compound has been shown to act synergistically with serum bactericidal factors and to enhance the intracellular killing of P. aeruginosa by polymorphonuclear leukocytes.[1] This suggests that this compound may modulate the host's ability to clear the infection, a factor that contributes to its in vivo efficacy.

Resistance Mechanisms

While no cross-resistance between this compound and other β-lactam antibiotics has been observed, the potential for resistance development in P. aeruginosa exists.[1] Common mechanisms of resistance to β-lactam antibiotics in this organism include:

  • β-lactamase production: Although this compound is reported to be stable to β-lactamases, the emergence of novel enzymes could confer resistance.[1]

  • Efflux pumps: Overexpression of efflux pumps can actively transport β-lactam antibiotics out of the periplasmic space.

  • Modification of PBPs: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics.

Further research is warranted to fully elucidate the potential for and mechanisms of resistance to this compound in P. aeruginosa.

References

Nocardicin A: A Comprehensive Technical Guide on its Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Nocardicin A, a monocyclic β-lactam antibiotic. It details the compound's critical stereochemical features, which are intrinsically linked to its biological function, and presents a thorough overview of its antibacterial activity, mechanism of action, and structure-activity relationships.

Stereochemistry of this compound

This compound is the first naturally occurring monocyclic β-lactam antibiotic, isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis.[1][2][3] Its unique structure and stereochemistry are fundamental to its biological activity and distinguish it from bicyclic β-lactams like penicillins and cephalosporins.[1]

The absolute configuration of this compound is crucial for its antibacterial efficacy. The molecule possesses several chiral centers, with the stereochemistry of the β-lactam ring and its side chains playing a pivotal role in its interaction with bacterial targets.[4][5] Biosynthetic studies have revealed that the formation of the β-lactam ring proceeds with a stereochemical inversion of configuration.[4][6] The biosynthesis is a complex process involving non-ribosomal peptide synthetases (NRPSs).[7] Specifically, a histidine-rich condensation domain within the NRPS is responsible for both assembling the serine-containing peptide precursor and mediating its cyclization to form the four-membered β-lactam ring.[7]

A key step in the maturation of this compound is the epimerization of the C-9' position in the homoserine side chain from the L- to the D-configuration, a reaction catalyzed by the enzyme NocJ.[8] This specific D-diastereomer is the biologically active form.[1] The stereoisomer with an L-configuration at this position, Nocardicin C, shows significantly lower antibacterial activity.[8]

The IUPAC name for the active stereoisomer is (2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid.[9]

Biological Activity and Mechanism of Action

This compound exhibits a moderate and targeted spectrum of activity, primarily against Gram-negative bacteria.[2][10] It is particularly effective against Pseudomonas aeruginosa, various species of the Proteus group, and Serratia marcescens.[1][11] In contrast, it shows little to no significant in vitro activity against Gram-positive organisms like Staphylococci or against Escherichia coli.[10][11][12] An important characteristic of this compound is its high stability against a wide range of β-lactamases, the enzymes responsible for bacterial resistance to many β-lactam antibiotics.[11][13]

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis, which is characteristic of β-lactam antibiotics. This is achieved through its interaction with and inhibition of penicillin-binding proteins (PBPs).[14] In E. coli, competition assays have shown that this compound specifically interacts with PBPs 1a, 1b, 2, and 4 in intact cells.[14] The binding to these enzymes disrupts the final steps of peptidoglycan synthesis, leading to cell lysis and bacterial death, classifying it as a bactericidal agent.[11]

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant Gram-negative bacteria. The data highlights its potency against specific pathogens.

Bacterial SpeciesMean MIC (µg/mL)Reference(s)
Pseudomonas aeruginosa~2x more active than carbenicillin[11][12]
Proteus mirabilis3.13 - 12.5[11][12]
Proteus rettgeri3.13 - 12.5[11]
Proteus inconstans3.13 - 12.5[11]
Proteus vulgaris25 - 50[11][12]
Serratia marcescens12.5 - 50 (inhibited 48% of strains)[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[15]

  • Plate Preparation: In a 96-well microtiter plate, 50 µL of CAMHB is added to wells in columns 2 through 12. 100 µL of the this compound working solution is added to the wells in column 1.[15]

  • Serial Dilution: A two-fold serial dilution is performed by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, until column 10. 50 µL is discarded from column 10. Columns 11 and 12 typically serve as positive (no antibiotic) and negative (no bacteria) controls, respectively.[15]

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[15]

  • Inoculation: 50 µL of the prepared bacterial inoculum is added to each well from column 1 to 11, resulting in a final volume of 100 µL per well.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours under aerobic conditions.[15]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a method to assess the interaction of this compound with its target PBPs.

  • Bacterial Culture and Membrane Preparation: E. coli (or another target organism) is cultured to the mid-logarithmic phase. The cells are harvested, and the cell envelopes (membranes containing PBPs) are isolated through methods like sonication followed by ultracentrifugation.[14]

  • Competition Binding: The prepared cell envelopes are incubated with varying concentrations of non-radioactive this compound for a specific period to allow for binding to the PBPs.

  • Labeling with Radioactive Penicillin: A saturating concentration of a radioactively labeled β-lactam, such as [¹⁴C]benzylpenicillin, is added to the mixture and incubated. This labeled penicillin will bind to any PBPs not already occupied by this compound.[14]

  • SDS-PAGE and Fluorography: The reaction is stopped, and the membrane proteins are solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Analysis: The gel is dried and exposed to X-ray film (fluorography). The intensity of the radioactive bands corresponding to the different PBPs is measured. A decrease in the intensity of a specific PBP band in the presence of this compound indicates that this compound binds to and competes for that particular PBP.[14]

Visualizations: Pathways and Workflows

G cluster_SAR Structure-Activity Relationship (SAR) of this compound cluster_sidechain Key Moieties Nocardicin_A This compound Core (Monocyclic β-Lactam) Oxime syn-Oxime Side Chain (Essential for Activity) Nocardicin_A->Oxime Attached via acylamino linkage Homoserine D-Homoserine Moiety (Correct stereochemistry is critical) Nocardicin_A->Homoserine Part of side chain Hydroxyphenyl p-Hydroxyphenyl Group (Enhances Activity) Nocardicin_A->Hydroxyphenyl Attached to β-lactam nitrogen Activity Potent Gram-Negative Antibacterial Activity Oxime->Activity Homoserine->Activity Hydroxyphenyl->Activity

Caption: Key structural components of this compound critical for its biological activity.

G cluster_MOA Mechanism of Action of this compound Nocardicin_A This compound Outer_Membrane Outer Membrane Nocardicin_A->Outer_Membrane Crosses PBPs Penicillin-Binding Proteins (PBPs 1a, 1b, 2, 4) Nocardicin_A->PBPs Binds to & Inhibits Bacterial_Cell Gram-Negative Bacterium Periplasm Periplasmic Space Outer_Membrane->Periplasm Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Blocks Transpeptidation Cell_Lysis Cell Wall Weakening & Cell Lysis Peptidoglycan->Cell_Lysis Disruption leads to

Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.

G cluster_Workflow Experimental Workflow for this compound Activity Assessment Start Start: This compound Compound MIC_Test 1. MIC Determination (Broth Microdilution) Start->MIC_Test Spectrum Determine Antibacterial Spectrum & Potency MIC_Test->Spectrum PBP_Assay 2. PBP Binding Assay (Competition Assay) Spectrum->PBP_Assay Mechanism Identify Target Proteins & Elucidate Mechanism PBP_Assay->Mechanism Lactamase_Test 3. β-Lactamase Stability Test (Spectrophotometric Assay) Mechanism->Lactamase_Test Stability Assess Resistance Profile Lactamase_Test->Stability End End: Characterized Biological Activity Profile Stability->End

Caption: Workflow for evaluating the antibacterial properties of this compound.

References

Nocardicin A Derivatives: A Technical Guide to Basic Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a unique monocyclic β-lactam antibiotic first isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis.[1][2] Unlike traditional bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a single four-membered azetidinone ring. This structural distinction contributes to its notable stability against many β-lactamases, enzymes that are a primary mechanism of bacterial resistance to conventional β-lactam antibiotics. This compound exhibits moderate to potent activity against a range of Gram-negative bacteria, particularly Pseudomonas aeruginosa and species of the Proteus genus, while showing limited activity against Gram-positive organisms and Escherichia coli.[1][3]

The core of the this compound structure is 3-aminonocardicinic acid (3-ANA), which serves as a versatile scaffold for the synthesis of a wide array of derivatives.[4] The exploration of these derivatives is driven by the quest for compounds with an enhanced antibacterial spectrum, improved potency, and greater stability. This technical guide provides an in-depth overview of the basic properties of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical characteristics of the parent compound, this compound, is essential for the rational design of its derivatives.

PropertyValueSource
Molecular Formula C₂₃H₂₄N₄O₉
Molecular Weight 500.46 g/mol
Appearance Colorless crystals[1]
Solubility Soluble in water and methanol
Stability Highly stable to various chromosomal and plasmid-mediated β-lactamases.

Antibacterial Spectrum of this compound and its Derivatives

The primary appeal of this compound and its derivatives lies in their activity against challenging Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a selection of clinically relevant bacteria. While comprehensive, directly comparable MIC data for a wide range of derivatives in a single study is scarce, this table provides a baseline for the activity of the parent compound.

OrganismStrainMIC (µg/mL)
Pseudomonas aeruginosaMultiple clinical isolates12.5 - 100
Proteus mirabilisMultiple clinical isolates3.13 - 12.5
Proteus rettgeriMultiple clinical isolates3.13 - 12.5
Proteus inconstansMultiple clinical isolates3.13 - 12.5
Proteus vulgarisMultiple clinical isolates25 - 50
Serratia marcescensMultiple clinical isolates12.5 - 50
Escherichia coli>100
Staphylococcus aureus>100

Experimental Protocols

Synthesis of 3-Aminonocardicinic Acid (3-ANA) Derivatives

The synthesis of this compound derivatives typically involves the acylation of the 3-amino group of the 3-aminonocardicinic acid (3-ANA) nucleus. A general procedure is outlined below, based on established methods.

Objective: To synthesize N-acyl derivatives of 3-aminonocardicinic acid.

Materials:

  • 3-Aminonocardicinic acid (3-ANA)

  • Desired acyl chloride or activated carboxylic acid

  • A suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Reagents for work-up and purification (e.g., water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve 3-ANA in the chosen organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Add the non-nucleophilic base to the solution to deprotonate the amino group of 3-ANA, forming the reactive nucleophile.

  • Acylation: Slowly add the acyl chloride or activated carboxylic acid to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired N-acyl-3-aminonocardicinic acid derivative.

  • Characterization: Confirm the structure of the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound derivative stock solution of known concentration

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in CAMHB across the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37 °C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the this compound derivative at which there is no visible growth of the bacteria.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound and its derivatives exert their antibacterial effect by targeting and inhibiting penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.

The following diagram illustrates the simplified pathway of peptidoglycan synthesis and the inhibitory action of this compound derivatives.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid -pentapeptide UDP-NAG->UDP-NAM Synthesis of precursors Lipid_I Lipid I UDP-NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Translocase Translocase (Flippase) Lipid_II->Translocase Translocation Glycan_Chain Growing Glycan Chain Translocase->Glycan_Chain Incorporation PBP_TG Penicillin-Binding Protein (Transglycosylase activity) Glycan_Chain->PBP_TG Glycan chain elongation PBP_TP Penicillin-Binding Protein (Transpeptidase activity) Glycan_Chain->PBP_TP Peptide cross-linking PBP_TG->Glycan_Chain Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) PBP_TP->Crosslinked_PG Nocardicin_A_Derivative This compound Derivative Nocardicin_A_Derivative->PBP_TP Inhibition

Figure 1: Inhibition of peptidoglycan synthesis by this compound derivatives.

This compound interacts with several PBPs in E. coli, including PBP1a, PBP1b, PBP2, and PBP4, when tested in intact cells.[5] The acylation of the active site serine of these enzymes by the β-lactam ring of the Nocardicin derivative leads to their inactivation. This disruption of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death.

Structure-Activity Relationships (SAR)

The antibacterial activity of this compound derivatives is highly dependent on the nature of the acyl side chain attached to the 3-amino position of the 3-ANA nucleus. Key SAR observations include:

  • The β-lactam ring is essential for activity, as it is the reactive moiety that acylates the PBPs.

  • The oxime-containing side chain of this compound is crucial for its broad-spectrum Gram-negative activity.

  • Modifications to the aryl group of the side chain can significantly alter the antibacterial spectrum. For instance, replacing the natural 4-hydroxyphenyl group with a thiophene can impart activity against both Gram-positive and Gram-negative bacteria, while a phenyl or pyridine N-oxide can shift the activity towards Gram-positive species.

  • Introduction of a 3-formylamino moiety can lead to potent, narrow-spectrum activity, particularly against Pseudomonas, Proteus, and Alcaligenes, and can also confer protection against β-lactamases.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of monocyclic β-lactam antibiotics with a distinct spectrum of activity against challenging Gram-negative pathogens. Their inherent stability to many β-lactamases makes them attractive candidates for further development in an era of increasing antibiotic resistance. The synthetic accessibility of the 3-aminonocardicinic acid core allows for extensive chemical modification, enabling the exploration of structure-activity relationships to optimize potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of novel derivatives, with a particular emphasis on generating comprehensive and comparable quantitative data to guide the development of the next generation of Nocardicin-based therapeutics.

References

"early studies on Nocardicin A's therapeutic potential"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Therapeutic Potential of Nocardicin A

Abstract

This compound, discovered in the mid-1970s from Nocardia uniformis subsp. tsuyamanensis, was the first identified member of the monobactam class of antibiotics, distinguished by its unique monocyclic β-lactam structure.[1][2][3] Early investigations revealed its moderate to potent in vitro activity against a specific spectrum of Gram-negative bacteria, notably Pseudomonas aeruginosa and Proteus species, coupled with a significant resistance to β-lactamase degradation.[4][5] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to specific penicillin-binding proteins (PBPs).[6] Intriguingly, initial in vivo studies in murine models demonstrated a therapeutic efficacy significantly greater than what was predicted from in vitro data alone.[5][7] This enhanced effect was later attributed to a novel dual-action mechanism: direct antibacterial activity and a concurrent stimulation of host phagocytic functions, which enhances intracellular killing of pathogens.[8] This guide provides a detailed overview of these foundational studies, presenting quantitative data, experimental protocols, and key mechanistic pathways that established this compound as a pioneering molecule in antibiotic research.

Mechanism of Action: Interaction with Penicillin-Binding Proteins (PBPs)

The bactericidal activity of this compound, like other β-lactam antibiotics, stems from its ability to disrupt the synthesis of the peptidoglycan layer of the bacterial cell wall. This is achieved by targeting and acylating the active site of high-molecular-weight penicillin-binding proteins (PBPs), which are essential transpeptidases and carboxypeptidases. Early research using competitive binding assays with radiolabeled penicillin in intact bacterial cells elucidated the specific PBP targets of this compound.

In Escherichia coli, this compound demonstrated a significant affinity for PBPs 1a, 1b, 2, and 4.[6] The interaction with these specific PBPs is crucial, as they are involved in cell elongation, shape, and septation. Interestingly, the binding affinity was observed to be substantially reduced when assays were performed with purified cell envelopes instead of intact cells, suggesting that the cellular context and the integrity of the cell envelope are critical for the effective interaction between this compound and its targets.[6] In studies with Bacillus megaterium, the saturation of PBPs 3a and 3b by this compound was directly correlated with the inhibition of cell elongation, leading to the formation of stable, coccal-shaped cells.[9]

PBP_Inhibition cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasmic Space cluster_pathway Cell Wall Synthesis Pathway Nocardicin_A This compound PBP1a PBP 1a Nocardicin_A->PBP1a PBP1b PBP 1b Nocardicin_A->PBP1b PBP2 PBP 2 Nocardicin_A->PBP2 PBP4 PBP 4 Nocardicin_A->PBP4 Synthesis Peptidoglycan Synthesis PBP1a->Synthesis Inhibition PBP1b->Synthesis Inhibition PBP2->Synthesis Inhibition PBP4->Synthesis Inhibition Lysis Cell Lysis & Death Synthesis->Lysis

Caption: Mechanism of this compound action via PBP inhibition in Gram-negative bacteria.

Quantitative In Vitro Antimicrobial Activity

Early studies established that this compound possesses a targeted spectrum of activity, primarily against Gram-negative bacilli. It was found to be particularly effective against clinically relevant pathogens such as Pseudomonas aeruginosa and various species of the Proteus group.[4] A notable characteristic is its stability against many types of β-lactamases, which are enzymes produced by bacteria to inactivate common β-lactam antibiotics.[4][5] However, it showed little to no significant activity against Staphylococci and most strains of Escherichia coli.[4][10] The in vitro activity was observed to be highly dependent on the composition of the assay medium.[4][10]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Gram-Negative Bacteria

Bacterial Species Mean MIC Range (µg/mL) Reference
Pseudomonas aeruginosa Approx. 2x more active than carbenicillin [4]
Proteus mirabilis 3.13 - 12.5 [4][10]
Proteus rettgeri 3.13 - 12.5 [4][10]
Proteus inconstans 3.13 - 12.5 [4][10]
Proteus vulgaris 25 - 50 [4][10]

| Serratia marcescens | 12.5 - 50 (inhibited 48% of strains) |[4][10] |

In Vivo Efficacy and Pharmacokinetics

A pivotal finding in the early evaluation of this compound was that its therapeutic effect in infected mice was significantly more potent than anticipated from its in vitro MIC values.[5][7] This suggested that host factors might play a role in its overall efficacy.

Table 2: Comparative In Vivo Efficacy of this compound and Carbenicillin in Murine Infection Models

Pathogen This compound Efficacy vs. Carbenicillin Reference
Pseudomonas aeruginosa More potent [7]
Proteus mirabilis More potent [7]
Proteus vulgaris More potent [7]
Proteus rettgeri More potent [7]
Proteus inconstans More potent [7]
Escherichia coli Similar [7]

| Serratia marcescens | Active against resistant strains |[7] |

Pharmacokinetic studies in various animal models showed that this compound achieved higher and more sustained serum levels compared to carbenicillin following parenteral administration.[11]

Table 3: Pharmacokinetic Parameters of this compound vs. Carbenicillin in Animal Models (20 mg/kg IM Dose)

Parameter Finding Animal Models Reference
Peak Serum Level 1.6 to 2.8 times higher than carbenicillin Rats, Rabbits, Dogs [11]
Serum Half-Life Approx. 2 times longer than carbenicillin Rats, Rabbits, Dogs [11]
24-hr Urinary Recovery 68.5% (Rabbits), 77.0% (Dogs), 0.7% (Rats) Rabbits, Dogs, Rats [11]

| Tissue Distribution | Highest levels in the kidneys, followed by the liver | Rats, Rabbits, Dogs |[11] |

Immunomodulatory Effects: A Dual Therapeutic Action

To explain the discrepancy between in vitro and in vivo results, researchers investigated the interaction of this compound with the host immune system. Studies revealed that the antibiotic possesses a significant immunomodulatory effect.[8] At concentrations well below the minimum bactericidal concentration, this compound was shown to enhance the function of phagocytic cells.[8] Specifically, human polymorphonuclear leukocytes (PMNs) and peritoneal macrophages from treated mice exhibited significantly increased intracellular killing of P. aeruginosa.[8] This enhancement was specific to the killing process, as chemotaxis and phagocytosis were unaffected.[8] This dual-action mechanism—direct bactericidal activity combined with potentiation of the host's innate immune response—accounts for its remarkable in vivo performance.

Dual_Action cluster_drug This compound Administration cluster_effects Dual Mechanism cluster_outcomes Cellular & Systemic Outcomes Nocardicin_A This compound Direct Direct Antibacterial Action Nocardicin_A->Direct Immune Immunomodulation Nocardicin_A->Immune PBP Inhibition of PBPs (Cell Wall Synthesis) Direct->PBP Killing Enhanced Intracellular Killing by Phagocytes Immune->Killing Clearance Enhanced Bacterial Clearance PBP->Clearance Killing->Clearance Outcome Potent Therapeutic Outcome (In Vivo) Clearance->Outcome InVivo_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (e.g., P. aeruginosa) start->prep_inoculum infect Induce Systemic Infection in Mice (IP Injection) prep_inoculum->infect group Divide into Treatment Groups (this compound, Carbenicillin, Vehicle) infect->group treat Administer Treatment (Subcutaneous Injection) group->treat monitor Monitor Survival over 7 Days treat->monitor analyze Calculate ED50 Values & Compare Efficacy monitor->analyze end_node End analyze->end_node

References

In Vitro Evaluation of Nocardicin A's Antimicrobial Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antimicrobial properties of Nocardicin A, a monocyclic β-lactam antibiotic. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Introduction to this compound

This compound is a naturally occurring antibiotic isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis.[1][2] As a member of the monobactam subclass of β-lactam antibiotics, its structure is characterized by a monocyclic β-lactam ring.[3] This unique structure contributes to its antimicrobial activity, which is primarily directed against a spectrum of Gram-negative bacteria.[2][4]

Antimicrobial Spectrum and Activity

This compound demonstrates potent antimicrobial activity against a range of Gram-negative organisms, most notably Pseudomonas aeruginosa and various species of the Proteus group.[2][4] It also shows activity against Serratia marcescens and Neisseria species.[4] Notably, this compound has shown limited to no significant in vitro activity against Gram-positive bacteria such as Staphylococci and Escherichia coli.[4] An important characteristic of this compound is its stability in the presence of many β-lactamases, enzymes that are a common cause of bacterial resistance to other β-lactam antibiotics.[4][5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for this compound against various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa

StrainMIC (µg/mL)Reference
Clinical Isolates (mean)~2x more active than carbenicillin[4]
Specific StrainsVaries, influenced by media[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Proteus Species

SpeciesMean MIC (µg/mL)Reference
Proteus mirabilis3.13 - 12.5[4]
Proteus rettgeri3.13 - 12.5[4]
Proteus inconstans3.13 - 12.5[4]
Proteus vulgaris25 - 50[4]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Other Gram-Negative Bacteria

SpeciesConcentration (µg/mL) for InhibitionPercentage of Strains InhibitedReference
Serratia marcescens12.5 - 5048%[4]

Mechanism of Action: Inhibition of Cell Wall Synthesis

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] Specifically, it targets the final step in the synthesis of peptidoglycan, a critical component of the cell wall that provides structural integrity. By interfering with the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and death.

UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_periplasm Lipid II Flippase->Lipid_II_periplasm Translocation Growing_PG Growing Peptidoglycan Chain Lipid_II_periplasm->Growing_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Growing_PG->PBP PBP->Growing_PG Cross-linking Nocardicin_A This compound Nocardicin_A->PBP Inhibition

Caption: Mechanism of action of this compound on peptidoglycan synthesis.

Experimental Protocols for In Vitro Evaluation

Accurate and reproducible in vitro testing is crucial for evaluating the antimicrobial properties of this compound. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standard methods such as the agar dilution or broth microdilution methods.

4.1.1. Agar Dilution Method

This method is considered a gold standard for susceptibility testing.[7]

start Start prep_nocardicin Prepare serial two-fold dilutions of this compound start->prep_nocardicin add_to_agar Incorporate this compound dilutions into molten agar prep_nocardicin->add_to_agar pour_plates Pour agar into petri dishes and allow to solidify add_to_agar->pour_plates inoculate Spot-inoculate a defined volume of bacterial suspension onto each plate pour_plates->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: lowest concentration with no visible bacterial growth incubate->read_mic end End read_mic->end

Caption: Workflow for the Agar Dilution Method.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution to obtain the desired concentration range.

  • Agar Preparation: Prepare Mueller-Hinton agar (or another appropriate medium) according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C.

  • Incorporation of Antibiotic: Add a defined volume of each this compound dilution to a corresponding volume of molten agar to achieve the final desired concentrations. Mix well and pour into sterile petri dishes. Include a control plate with no antibiotic.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint inoculator or a micropipette, spot-inoculate a small, defined volume (e.g., 1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in an aerobic atmosphere.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

4.1.2. Broth Microdilution Method

This method is a widely used alternative to the agar dilution method and is amenable to high-throughput screening.

start Start prep_nocardicin Prepare serial two-fold dilutions of this compound in broth start->prep_nocardicin dispense_plates Dispense dilutions into a 96-well microtiter plate prep_nocardicin->dispense_plates inoculate Inoculate each well with a defined volume of bacterial suspension dispense_plates->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: lowest concentration with no visible turbidity incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Method.

Protocol:

  • Preparation of this compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the agar dilution method.

  • Inoculation: Inoculate each well of the microtiter plate with a defined volume of the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Synergistic Activity Testing

The potential for synergistic interactions between this compound and other antimicrobial agents can be evaluated using the checkerboard method.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations of this compound and the second antimicrobial agent. This is done by making serial dilutions of this compound along the rows and serial dilutions of the second agent down the columns.

  • Inoculation: Inoculate each well with a standardized bacterial suspension as in the broth microdilution method.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

Factors Influencing In Vitro Activity

The in vitro activity of this compound can be significantly influenced by the composition of the assay medium.[4] It is crucial to use standardized and well-defined media to ensure the reproducibility and comparability of results. The presence of certain salts and amino acids in the medium can antagonize the activity of this compound.[8]

Conclusion

This compound is a monocyclic β-lactam antibiotic with a notable in vitro activity profile against a specific spectrum of Gram-negative bacteria. Its stability against many β-lactamases makes it an interesting candidate for further investigation. The standardized experimental protocols outlined in this guide are essential for the accurate and reliable in vitro evaluation of its antimicrobial properties. A thorough understanding of its mechanism of action and the factors influencing its activity is critical for its potential development as a therapeutic agent.

References

An In-Depth Technical Guide to Nocardicin A's Effect on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a monocyclic β-lactam antibiotic first isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis.[1][2] Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a unique chemical structure that confers a distinct spectrum of activity. It primarily targets Gram-negative bacteria, with notable efficacy against Pseudomonas aeruginosa and species of the Proteus genus.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interaction with bacterial cell wall synthesis machinery, and details the experimental protocols used to elucidate these effects.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to interfere with the final stages of peptidoglycan (murein) biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[5] This inhibition is achieved through the covalent acylation of essential enzymes known as Penicillin-Binding Proteins (PBPs).

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are a group of membrane-associated enzymes that catalyze the transpeptidation and carboxypeptidation reactions required for the cross-linking of peptidoglycan chains. By binding to the active site of these enzymes, this compound effectively halts the construction of the cell wall, leading to a weakened structure that can no longer withstand the internal osmotic pressure of the cell.

Studies in Escherichia coli have demonstrated that this compound interacts with several key PBPs. Competition experiments using isotopically labeled β-lactams have identified PBP1a, PBP1b, PBP2, and PBP4 as targets of this compound in intact cells.[6] In Bacillus megaterium, this compound has been shown to saturate PBP3a and PBP3b at concentrations that inhibit cell elongation, leading to the formation of spherical cells.[7]

While comprehensive quantitative data on the binding affinity of this compound to all its primary PBP targets remains elusive in the literature, a competitive inhibition constant (Ki) has been determined for its interaction with a purified LD-carboxypeptidase from E. coli.

EnzymeOrganismKi Value (M)
LD-CarboxypeptidaseE. coli5 x 10⁻⁵ M

Table 1: Competitive Inhibition Constant (Ki) of this compound for E. coli LD-Carboxypeptidase.[8]

Downstream Effects: The Role of Autolysins in Cell Lysis

The inhibition of peptidoglycan synthesis by this compound triggers a cascade of events culminating in cell death. While the initial blockage of cell wall construction is the primary insult, the ultimate bactericidal effect is mediated by the cell's own autolytic enzymes.[9][10][11]

In a healthy bacterium, autolysins are involved in the controlled cleavage of the peptidoglycan sacculus to allow for cell growth and division. The activity of these enzymes is tightly regulated to prevent uncontrolled degradation of the cell wall. When PBP activity is inhibited by this compound, the balance between peptidoglycan synthesis and degradation is disrupted.[12] This imbalance leads to the unregulated activity of autolysins, which begin to digest the existing cell wall, creating structural weaknesses that ultimately result in cell lysis and death.[9][10][11]

The following diagram illustrates the proposed signaling pathway for this compound-induced cell lysis:

NocardicinA_Mechanism NocardicinA This compound PBPs Penicillin-Binding Proteins (PBPs) (PBP1a, 1b, 2, 4 in E. coli) NocardicinA->PBPs Inhibits Transpeptidation Peptidoglycan Cross-linking PBPs->Transpeptidation Catalyzes Autolysins Autolysin Activity (Unregulated) PBPs->Autolysins Inhibition leads to unregulated activity CellWall_Synthesis Cell Wall Synthesis Transpeptidation->CellWall_Synthesis Essential for CellWall_Synthesis->Autolysins Balanced by CellWall_Degradation Cell Wall Degradation Autolysins->CellWall_Degradation Causes CellLysis Cell Lysis & Death CellWall_Degradation->CellLysis

Mechanism of this compound-induced cell lysis.

Quantitative Data: In Vitro Activity

The antimicrobial efficacy of this compound has been quantified against a range of clinically relevant Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)Mean MIC (µg/mL)
Pseudomonas aeruginosa--~2x more active than Carbenicillin
Proteus mirabilis-3.13 - 12.5-
Proteus rettgeri-3.13 - 12.5-
Proteus inconstans-3.13 - 12.5-
Proteus vulgaris-25 - 50-
Serratia marcescens30 (48% inhibited)12.5 - 50-

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria.[3][4] It is important to note that the in vitro activity of this compound can be significantly influenced by the composition of the assay medium.[3][13]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Inoculum Preparation: a. From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the broth culture with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure: a. Perform serial twofold dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton Broth. b. Inoculate each well with the prepared bacterial suspension. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). d. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

3. Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of this compound for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., radiolabeled penicillin or a fluorescent penicillin derivative) for binding to PBPs.

1. Bacterial Membrane Preparation: a. Grow bacterial cells (e.g., E. coli) to mid-logarithmic phase and harvest by centrifugation. b. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). c. Resuspend the cells in buffer and treat with lysozyme to degrade the cell wall.[14] d. Lyse the resulting spheroplasts by sonication or French press. e. Remove intact cells and large debris by low-speed centrifugation. f. Pellet the membrane fraction by ultracentrifugation. g. Wash the membrane pellet and resuspend in a suitable buffer.

2. Competition Binding Assay: a. Aliquots of the prepared membrane fraction are pre-incubated with various concentrations of unlabeled this compound. b. A fixed concentration of a labeled β-lactam (e.g., [¹⁴C]benzylpenicillin or a fluorescent penicillin like Bocillin-FL) is then added to the mixture. c. The reaction is incubated to allow for binding to the PBPs. d. The binding reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Detection and Analysis: a. If a radiolabeled probe is used, the gel is dried and exposed to X-ray film (autoradiography) to visualize the PBP bands. b. If a fluorescent probe is used, the gel is imaged using a fluorescence scanner. c. The intensity of the labeled PBP bands is quantified. A decrease in the intensity of a specific PBP band in the presence of this compound indicates competition for binding. d. The concentration of this compound that inhibits 50% of the binding of the labeled probe (IC₅₀) can be calculated.

The following diagram illustrates a typical workflow for a PBP competition assay:

PBP_Competition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture Membranes Membrane Preparation Bacteria->Membranes Incubation Incubation of Membranes with this compound and Labeled Penicillin Membranes->Incubation NocardicinA This compound (Unlabeled) NocardicinA->Incubation LabeledPenicillin Labeled Penicillin (Radiolabeled or Fluorescent) LabeledPenicillin->Incubation SDSPAGE SDS-PAGE Incubation->SDSPAGE Detection Detection (Autoradiography or Fluorescence Scan) SDSPAGE->Detection Quantification Quantification and IC50 Determination Detection->Quantification

Workflow for a PBP competition assay.

Conclusion

This compound represents a unique class of β-lactam antibiotics with a targeted spectrum of activity against Gram-negative pathogens. Its mechanism of action, centered on the inhibition of peptidoglycan synthesis through the targeting of specific PBPs, ultimately leads to bactericidal activity through the dysregulation of autolytic enzymes. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antimicrobial agents that target the bacterial cell wall. Further research to obtain more comprehensive quantitative binding data for this compound's interaction with its primary PBP targets will be invaluable for a more complete understanding of its structure-activity relationship and for guiding future drug design efforts.

References

The Initial Characterization of Nocardicin A's Mode of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A, a novel monocyclic β-lactam antibiotic, was first isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis.[1] Its discovery marked a significant milestone, introducing a new class of β-lactam antibiotics with a unique spectrum of activity primarily targeting Gram-negative bacteria. This technical guide provides an in-depth overview of the initial scientific investigations that characterized the mode of action of this compound, offering valuable insights for researchers in antibiotic discovery and development.

Antimicrobial Spectrum of Activity

Initial in vitro studies revealed that this compound exhibits potent antimicrobial activity against a range of Gram-negative organisms, with notable efficacy against Pseudomonas aeruginosa, various Proteus species, and Serratia marcescens.[2][3] Interestingly, it displayed limited to no significant activity against Gram-positive bacteria such as Staphylococci and Escherichia coli in initial screenings.[2][3]

Quantitative Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of this compound against several key Gram-negative pathogens were determined using agar dilution methods. The activity of this compound was found to be significantly influenced by the composition of the assay medium.[2][3] The following tables summarize the MIC values obtained in these early studies.

OrganismStrain(s)Mean MIC (µg/mL)
Pseudomonas aeruginosaClinical IsolatesApprox. 2x more active than carbenicillin
Proteus mirabilisClinical Isolates3.13 - 12.5
Proteus rettgeriClinical Isolates3.13 - 12.5
Proteus inconstansClinical Isolates3.13 - 12.5
Proteus vulgarisClinical Isolates25 - 50
Serratia marcescens30 strains (48%)12.5 - 50

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria. [2]

Primary Mechanism of Action: Inhibition of Cell Wall Synthesis

The structural similarity of this compound to penicillins and cephalosporins strongly suggested that its primary mode of action was the inhibition of bacterial cell wall synthesis. This was confirmed through experiments demonstrating its interaction with Penicillin-Binding Proteins (PBPs), the essential enzymes responsible for the final steps of peptidoglycan synthesis.

Interaction with Penicillin-Binding Proteins (PBPs)

Competition assays using radiolabeled β-lactams were instrumental in identifying the specific PBP targets of this compound. These studies revealed a distinct binding profile, which varies between different bacterial species.

  • In Escherichia coli : Competition experiments with isotopically labeled β-lactams showed that this compound interacts with PBPs 1a, 1b, 2, and 4 in intact cells.[4]

  • In Bacillus megaterium : In vivo studies correlated the inhibition of cell elongation with the saturation of PBPs 3a and 3b by this compound.[5]

The binding of this compound to these specific PBPs disrupts the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Stability to β-Lactamases

A significant characteristic of this compound identified during its initial evaluation was its remarkable stability against a broad range of β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics in many bacteria.[2][3] This inherent resistance to enzymatic degradation was a promising feature for its potential therapeutic development.

Synergy with Host Immune Factors

Early investigations also uncovered a synergistic relationship between this compound and components of the host immune system. The bactericidal activity of this compound was significantly enhanced in the presence of fresh serum and polymorphonuclear leukocytes (PMNs).[2][3] This suggests that this compound may not only directly inhibit bacterial growth but also render the bacteria more susceptible to clearance by the innate immune system.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using an agar dilution method.

Protocol:

  • Media Preparation: Prepare Antibiotic Assay Medium No. 3 (or specific media such as A-No. 3 for P. aeruginosa and A-No. 5 for P. mirabilis). The composition of Antibiotic Assay Medium No. 3 is as follows:

    • Peptic digest of animal tissue: 5.0 g/L

    • Beef extract: 1.5 g/L

    • Yeast extract: 1.5 g/L

    • Dextrose: 1.0 g/L

    • Sodium chloride: 3.5 g/L

    • Dipotassium phosphate: 3.68 g/L

    • Potassium dihydrogen phosphate: 1.32 g/L

    • Agar: 15.0 g/L (for solid media)

  • Antibiotic Dilution: Prepare a series of two-fold dilutions of this compound in sterile saline or an appropriate buffer.

  • Plate Preparation: Incorporate the this compound dilutions into the molten agar medium and pour into petri dishes.

  • Inoculum Preparation: Grow bacterial cultures to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate the surface of the agar plates with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is used to determine the affinity of this compound for specific PBPs by measuring its ability to compete with a radiolabeled β-lactam for binding to these proteins.

Protocol:

  • Bacterial Membrane Preparation:

    • Grow the test bacterium (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane fraction in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Competition Assay:

    • Incubate the bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs.

    • Add a saturating concentration of a radiolabeled β-lactam (e.g., [14C]benzylpenicillin) and incubate for an additional period (e.g., 10 minutes at 30°C).

  • Detection and Analysis:

    • Stop the reaction by adding a surplus of unlabeled penicillin G and sarcosyl.

    • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the radiolabeled PBPs by fluorography.

    • The decrease in the intensity of the radiolabeled PBP bands in the presence of this compound indicates competitive binding. The concentration of this compound that causes a 50% reduction in the binding of the radiolabeled probe (IC50) can be determined to quantify the binding affinity.

Visualizations

Initial_Characterization_Workflow cluster_Discovery Discovery & Isolation cluster_Activity Antimicrobial Activity cluster_MOA Mode of Action cluster_Host_Interaction Host Interaction Discovery Isolation from Nocardia uniformis MIC MIC Determination (Gram-negative spectrum) Discovery->MIC Bactericidal Bactericidal Activity Assay MIC->Bactericidal PBP_Binding PBP Binding Assays (Competition with Radiolabeled Penicillin) MIC->PBP_Binding Synergy Synergy with Serum & PMNs Bactericidal->Synergy Beta_Lactamase β-Lactamase Stability Assay PBP_Binding->Beta_Lactamase

Caption: Workflow for the initial characterization of this compound.

NocardicinA_Synergy NocardicinA This compound Bacteria Gram-negative Bacteria NocardicinA->Bacteria Inhibits PBP EnhancedKilling Enhanced Bactericidal Activity NocardicinA->EnhancedKilling Potentiates PMN Polymorphonuclear Leukocyte (PMN) Bacteria->PMN Target for Phagocytosis Serum Serum Factors (e.g., Complement) Bacteria->Serum Activates Complement PMN->EnhancedKilling Contributes to Serum->EnhancedKilling Contributes to

Caption: Synergistic interaction of this compound with host immune components.

References

Nocardicin A: A Technical Guide to its Classification as a Monobactam Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Nocardicin A, focusing on its classification as a monobactam antibiotic. It covers its discovery, chemical properties, mechanism of action, antimicrobial activity, and the experimental protocols used for its characterization.

Introduction: Discovery and Initial Classification

This compound was first isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis ATCC 21806.[1] Initial studies revealed a novel monocyclic β-lactam structure, distinguishing it from the bicyclic penicillin and cephalosporin antibiotics. This unique structural feature led to its classification as the first member of the monobactam subclass of β-lactam antibiotics.[2] this compound exhibits moderate antibacterial activity, primarily against a spectrum of Gram-negative bacteria, including clinically significant pathogens like Pseudomonas aeruginosa and Proteus species, while showing little to no activity against Gram-positive bacteria.[1]

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C₂₃H₂₄N₄O₉ and a molecular weight of 500.46 g/mol . Its structure is characterized by a central four-membered β-lactam ring that is not fused to another ring system. Attached to the β-lactam ring is a side chain containing a D-p-hydroxyphenylglycine moiety and an oxime group, which is crucial for its biological activity.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). In Escherichia coli, this compound has been shown to interact with PBPs 1a, 1b, 2, and 4 in intact cells. The binding to these specific PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakening of the cell wall and eventual cell lysis.

Mechanism of Action of this compound Nocardicin_A This compound PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP1a, 1b, 2, 4 in E. coli) Nocardicin_A->PBPs Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis (Transpeptidation) Nocardicin_A->Peptidoglycan_Synthesis Inhibits Bacterial_Cell_Wall Bacterial Cell Wall PBPs->Peptidoglycan_Synthesis Catalyzes Peptidoglycan_Synthesis->Bacterial_Cell_Wall Maintains integrity of Cell_Wall_Weakening Weakened Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Weakening Disruption leads to Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Weakening->Cell_Lysis

Mechanism of this compound's antibacterial action.

Antimicrobial Activity

This compound's antimicrobial activity is primarily directed against Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant isolates.

Bacterial SpeciesStrain(s)MIC (µg/mL)
Pseudomonas aeruginosaClinical Isolates12.5 - 100
Proteus mirabilisClinical Isolates3.13 - 12.5
Proteus rettgeriClinical Isolates3.13 - 12.5
Proteus inconstansClinical Isolates3.13 - 12.5
Proteus vulgarisClinical Isolates25 - 50
Serratia marcescensClinical Isolates12.5 - 50
Escherichia coli>100
Staphylococcus aureus>100

Data compiled from "this compound, a new monocyclic beta-lactam antibiotic III. In vitro evaluation". It is important to note that the in vitro activity of this compound can be significantly influenced by the composition of the assay medium.

Stability to β-Lactamases

A key feature of this compound is its high stability against a wide range of β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics in many bacteria. This stability is attributed to its unique monocyclic structure. While it is stable to many common β-lactamases, some broad-spectrum enzymes produced by Klebsiella oxytoca and Proteus vulgaris have been shown to hydrolyze this compound to some extent.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster in Nocardia uniformis. The pathway begins with the non-ribosomal peptide synthetase (NRPS) assembly of a peptide precursor. Key enzymes in the pathway include those responsible for the synthesis of the p-hydroxyphenylglycine (pHPG) precursor, the formation of the β-lactam ring, and the subsequent modifications to form the final active compound.

Simplified Biosynthesis Pathway of this compound cluster_precursors Precursor Synthesis pHPG p-Hydroxyphenylglycine (pHPG) NRPS Non-Ribosomal Peptide Synthetase (NRPS) System (NocA, NocB) pHPG->NRPS L_Serine L-Serine L_Serine->NRPS L_Arginine L-Arginine L_Arginine->NRPS Peptide_Precursor Pentapeptide Precursor NRPS->Peptide_Precursor Beta_Lactam_Formation β-Lactam Ring Formation (Condensation Domain) Peptide_Precursor->Beta_Lactam_Formation Nocardicin_Intermediate Nocardicin Intermediate (Nocardicin G) Beta_Lactam_Formation->Nocardicin_Intermediate Modifications Post-NRPS Modifications (e.g., NocL - oxime formation, NocJ - epimerization) Nocardicin_Intermediate->Modifications Nocardicin_A This compound Modifications->Nocardicin_A

Key stages in the biosynthesis of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol describes the determination of the MIC of this compound using the agar dilution method.

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or a buffer solution) at a high concentration (e.g., 1000 µg/mL).

2. Preparation of Agar Plates with this compound:

  • Prepare a series of two-fold dilutions of the this compound stock solution in sterile distilled water or buffer.

  • For each concentration, add a defined volume of the diluted this compound solution to a corresponding volume of molten and cooled (45-50°C) Mueller-Hinton agar to achieve the desired final concentrations (e.g., 128, 64, 32, ... 0.5 µg/mL).

  • Mix gently but thoroughly and pour the agar into sterile Petri dishes. Allow the plates to solidify.

  • A control plate containing no antibiotic should also be prepared.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, pick 3-5 colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

4. Inoculation of Plates:

  • Using a multipoint inoculator or a calibrated loop, spot a defined volume (e.g., 1-10 µL) of the standardized bacterial inoculum onto the surface of each this compound-containing agar plate and the control plate.

  • Allow the inoculated spots to dry completely before inverting the plates.

5. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours in an aerobic atmosphere.

6. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism.

β-Lactamase Stability Assay (Spectrophotometric Method)

This protocol outlines a general method for assessing the stability of this compound to β-lactamase hydrolysis.

1. Reagents and Materials:

  • Purified β-lactamase enzyme preparation.

  • This compound solution of known concentration.

  • A chromogenic β-lactamase substrate (e.g., Nitrocefin) for a positive control.

  • Phosphate buffer (e.g., 100 mM, pH 7.0).

  • UV-Vis spectrophotometer.

2. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the this compound solution at a final concentration suitable for spectrophotometric analysis.

  • Equilibrate the cuvette to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, defined amount of the β-lactamase enzyme solution to the cuvette.

  • Immediately begin monitoring the change in absorbance at a wavelength corresponding to the hydrolysis of the β-lactam ring of this compound (this needs to be determined empirically, often in the UV range).

  • Record the absorbance at regular intervals for a set period.

3. Controls:

  • Negative Control: A reaction mixture containing this compound and buffer but no enzyme, to ensure no spontaneous degradation.

  • Positive Control: A reaction mixture containing a known β-lactamase-labile substrate (e.g., penicillin G or Nitrocefin) and the enzyme, to confirm enzyme activity.

4. Data Analysis:

  • The rate of hydrolysis is determined by the change in absorbance over time. A stable compound like this compound will show little to no change in absorbance in the presence of the β-lactamase, whereas a labile compound will show a significant change.

  • The stability can be quantified by comparing the hydrolysis rate of this compound to that of a known labile β-lactam.

Experimental Workflow: this compound Characterization cluster_discovery Discovery & Production cluster_characterization Characterization cluster_classification Classification Fermentation Fermentation of Nocardia uniformis Extraction Extraction & Purification of this compound Fermentation->Extraction Structure Structural Elucidation (e.g., NMR, Mass Spec) Extraction->Structure MIC_Test MIC Determination (Agar Dilution) Extraction->MIC_Test Beta_Lactamase_Assay β-Lactamase Stability Assay (Spectrophotometry) Extraction->Beta_Lactamase_Assay PBP_Binding PBP Binding Assay Extraction->PBP_Binding Classification Classification as a Monobactam Antibiotic Structure->Classification Monocyclic β-lactam MIC_Test->Classification Gram-negative spectrum Beta_Lactamase_Assay->Classification High stability PBP_Binding->Classification Mechanism of action

Workflow for the discovery and classification of this compound.

Conclusion

This compound's discovery was a seminal event in the history of antibiotics, introducing the monobactam class of β-lactams. Its unique monocyclic structure confers stability against many β-lactamases, a significant advantage in an era of growing antibiotic resistance. While its intrinsic activity against many Gram-negative pathogens is moderate, its novel structure has served as a template for the development of synthetic monobactams with improved potency and spectrum. This technical guide provides a comprehensive overview of the key data and methodologies that underpin our understanding of this compound as a foundational monobactam antibiotic.

References

Methodological & Application

Application Notes and Protocols: Utilizing Nocardicin A for the Study of Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a monocyclic β-lactam antibiotic first isolated from the actinomycete Nocardia uniformis. Its unique structure and selective activity against Gram-negative bacteria have made it a valuable tool for studying the biosynthesis of bacterial cell walls and the function of penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes by β-lactam antibiotics, including this compound, leads to cell wall defects and ultimately, bacterial cell death.

These application notes provide detailed protocols and data for researchers utilizing this compound to investigate PBPs. The information presented here will facilitate the use of this compound in identifying and characterizing PBPs, determining their binding affinities, and elucidating their roles in bacterial physiology and antibiotic resistance.

Mechanism of Action

This compound, like other β-lactam antibiotics, acts as a suicide inhibitor of PBP transpeptidases. The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP. The active site serine of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation inactivates the PBP, preventing it from carrying out its essential cross-linking function in peptidoglycan synthesis. This disruption of cell wall integrity ultimately leads to cell lysis.

Nocardicin_A_Mechanism cluster_0 PBP Active Site cluster_1 This compound Interaction PBP_Serine PBP Active Site (Serine Residue) Acyl_Enzyme Stable Acyl-Enzyme Intermediate (Inactive PBP) PBP_Serine->Acyl_Enzyme Acylation Crosslinked_PG Cross-linked Peptidoglycan PBP_Serine->Crosslinked_PG Transpeptidation DAla_DAla D-Ala-D-Ala Substrate DAla_DAla->PBP_Serine Normal Substrate Binding Nocardicin_A This compound (β-lactam ring) Nocardicin_A->PBP_Serine Mimics Substrate, Binds to Active Site Inhibition Acyl_Enzyme->Inhibition Inhibition of Transpeptidation

Figure 1. Mechanism of PBP inhibition by this compound.

Data Presentation

The following tables summarize the known binding affinities and interactions of this compound with various PBPs from different bacterial species. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity of this compound for Penicillin-Binding Proteins

Bacterial SpeciesPenicillin-Binding Protein (PBP)Binding Affinity (Ki)Method
Escherichia coliLD-Carboxypeptidase5 x 10-5 MCompetitive Enzyme Assay

Table 2: Qualitative Interaction of this compound with Penicillin-Binding Proteins

Bacterial SpeciesInteracting Penicillin-Binding Proteins (PBPs)Method
Escherichia coliPBP-1a, PBP-1b, PBP-2, PBP-4Competition assay with radiolabeled penicillin
Bacillus megateriumPBP-3a, PBP-3bIn vivo saturation analysis

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study PBPs.

Protocol 1: Determination of this compound IC50 for PBPs using a Competitive Binding Assay

This protocol describes how to determine the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled penicillin (e.g., Bocillin-FL) to PBPs.

Materials:

  • Bacterial culture of interest

  • This compound

  • Bocillin-FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., BugBuster)

  • Protease inhibitors

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Procedure:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest to mid-log phase.

    • Harvest cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in lysis buffer containing protease inhibitors.

    • Lyse the cells according to the lysis buffer manufacturer's instructions.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in PBS and determine the protein concentration.

  • Competitive Binding:

    • In a series of microcentrifuge tubes, add a fixed amount of membrane protein (e.g., 50 µg).

    • Add increasing concentrations of this compound to each tube (e.g., from 0.1 µM to 1 mM).

    • Incubate at 37°C for 15 minutes to allow this compound to bind to the PBPs.

    • Add a fixed, saturating concentration of Bocillin-FL to each tube.

    • Incubate at 37°C for an additional 10 minutes.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band at each this compound concentration.

    • Plot the percentage of Bocillin-FL binding (relative to the no-Nocardicin A control) against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Competitive_Binding_Assay Start Start: Bacterial Membranes with PBPs Incubate_NocA Incubate with varying [this compound] Start->Incubate_NocA Add_BocillinFL Add fixed [Bocillin-FL] Incubate_NocA->Add_BocillinFL SDS_PAGE SDS-PAGE Add_BocillinFL->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan Data_Analysis Quantify Bands & Determine IC50 Fluorescence_Scan->Data_Analysis

Figure 2. Workflow for IC50 determination.

Protocol 2: Purification of this compound-Binding Proteins using Affinity Chromatography

This protocol describes the purification of proteins that bind to this compound using a custom-made this compound-Sepharose affinity matrix.

Materials:

  • This compound

  • NHS-activated Sepharose beads

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., PBS with 0.5 M NaCl)

  • Elution buffer (e.g., high concentration of a competing β-lactam or a denaturing agent)

  • Bacterial cell lysate

  • Chromatography column

Procedure:

  • Preparation of this compound-Sepharose:

    • Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.

    • Dissolve this compound in coupling buffer.

    • Immediately mix the this compound solution with the washed beads and incubate at room temperature with gentle mixing.

    • After coupling, wash the beads with coupling buffer to remove excess this compound.

    • Block any remaining active groups on the beads by incubating with blocking buffer.

    • Wash the beads extensively with wash buffer to remove non-covalently bound molecules.

  • Affinity Chromatography:

    • Pack the this compound-Sepharose beads into a chromatography column.

    • Equilibrate the column with binding buffer (e.g., PBS).

    • Load the bacterial cell lysate onto the column.

    • Wash the column extensively with binding buffer to remove unbound proteins.

    • Elute the bound proteins using an appropriate elution buffer.

    • Collect fractions and analyze by SDS-PAGE to identify the purified proteins.

Affinity_Chromatography_Workflow Start Start: Bacterial Cell Lysate Load Load onto This compound-Sepharose Column Start->Load Wash Wash with Binding Buffer Load->Wash Unbound proteins flow through Elute Elute Bound Proteins Wash->Elute This compound-binding proteins retained Analyze Analyze Fractions by SDS-PAGE Elute->Analyze

Figure 3. this compound affinity chromatography.

Protocol 3: Identification of this compound-Acylated Peptides by Mass Spectrometry

This protocol outlines a general workflow for identifying the specific peptides within a PBP that are acylated by this compound.

Materials:

  • Purified PBP or bacterial membrane fraction

  • This compound

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Acylation of PBP:

    • Incubate the purified PBP or membrane fraction with an excess of this compound to ensure complete acylation of the target PBPs.

  • Sample Preparation for Mass Spectrometry:

    • Denature the acylated proteins.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAM.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the PBP of interest.

    • Include a variable modification in the search parameters corresponding to the mass of the this compound adduct on serine residues.

    • Identify the peptide spectra that show this mass shift to pinpoint the site of acylation.

Mass_Spec_Workflow Start Start: Purified PBP Acylation Incubate with This compound Start->Acylation Digestion Denature, Reduce, Alkylate, & Trypsin Digest Acylation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Database Search & Identify Acylated Peptide LC_MSMS->Data_Analysis

Figure 4. PBP acylation site identification.

Conclusion

This compound remains a powerful and specific tool for the investigation of penicillin-binding proteins. The protocols and data provided in these application notes offer a framework for researchers to effectively utilize this compound in their studies of bacterial cell wall biosynthesis and the mechanisms of antibiotic action. By employing these methods, scientists can gain deeper insights into the critical roles of PBPs in bacterial survival and identify new strategies for the development of novel antibacterial agents.

Nocardicin A as a Probe for β-Lactamase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a unique monocyclic β-lactam antibiotic first isolated from Nocardia uniformis.[1] Its distinctive structure renders it highly resistant to hydrolysis by a wide range of common β-lactamases, a characteristic that sets it apart from many bicyclic penicillins and cephalosporins.[2][3][4] However, certain broad-spectrum β-lactamases, notably those produced by Klebsiella oxytoca and Proteus vulgaris, are capable of hydrolyzing this compound.[2] This selective susceptibility makes this compound a valuable tool for researchers studying β-lactamase activity. It can be employed as a specific substrate to detect and characterize the activity of these particular enzymes, aiding in their identification and in the screening of potential inhibitors.

These application notes provide a summary of the interaction between this compound and various β-lactamases, along with a detailed protocol for a direct spectrophotometric assay to measure its enzymatic hydrolysis.

Data Presentation: this compound Stability and Susceptibility to β-Lactamases

This compound's stability against many common β-lactamases is a key feature. While specific kinetic parameters such as Kcat and Km are not extensively documented due to its poor substrate activity with most of these enzymes, the available literature provides a clear qualitative understanding of its interactions. The following table summarizes the known stability and susceptibility of this compound to different β-lactamases.

β-Lactamase Source/TypeThis compound InteractionReference
Chromosomal β-lactamases (general)Highly Stable[2]
Plasmid-mediated β-lactamases (general)Highly Stable[2]
Klebsiella oxytoca β-lactamaseHydrolyzed[2]
Proteus vulgaris β-lactamaseHydrolyzed[2]

Experimental Protocols

Protocol 1: Preparation of β-Lactamase Extract

This protocol describes the preparation of a crude β-lactamase extract from a bacterial source, which can then be used in the activity assay.

Materials:

  • Bacterial strain of interest (e.g., Klebsiella oxytoca or Proteus vulgaris)

  • Heart Infusion (HI) broth

  • Benzylpenicillin (as an inducer)

  • 10 mM Phosphate buffer (pH 7.0)

  • Ammonium sulfate

  • Sephadex G-100 column

  • Centrifuge

  • Sonicator

Procedure:

  • Culture the bacterial cells in HI broth at 37°C. Induce β-lactamase production by adding benzylpenicillin.

  • After overnight incubation, harvest the cells by centrifugation.

  • Wash the cell pellet once with saline and resuspend in 10 mM phosphate buffer (pH 7.0).

  • Disrupt the cells by sonication at maximum power for 20 minutes.

  • Remove cellular debris by centrifugation.

  • Precipitate the protein from the supernatant by adding ammonium sulfate to 90% saturation.

  • Collect the precipitate by centrifugation and redissolve it in a minimal volume of phosphate buffer.

  • Further purify the enzyme extract by gel filtration chromatography using a Sephadex G-100 column.

  • Pool the enzyme-containing fractions and store at -20°C.

Protocol 2: Spectrophotometric Assay for β-Lactamase Activity using this compound

This protocol details a direct spectrophotometric method to measure the rate of this compound hydrolysis by a prepared β-lactamase extract. The cleavage of the β-lactam ring results in a change in the ultraviolet (UV) absorbance spectrum.

Materials:

  • This compound

  • Prepared β-lactamase extract

  • 30 mM Phosphate buffer (pH 7.0)

  • UV-transparent 1-cm cuvettes

  • Spectrophotometer with a thermostatted cell holder

Procedure:

  • Equilibrate the spectrophotometer and the thermostatted cell holder to 37°C.

  • Prepare a stock solution of this compound in 30 mM phosphate buffer (pH 7.0). A typical final substrate concentration in the assay is 120 µg/mL.

  • In a 1-cm quartz cuvette, combine 30 micromoles of phosphate buffer (pH 7.0) and 120 µg of this compound. Adjust the final volume with buffer to 3.0 mL, leaving room for the enzyme addition.

  • Initiate the reaction by adding the β-lactamase extract to the cuvette and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 220 nm over time.[3]

  • Record the absorbance at regular intervals to determine the initial rate of hydrolysis.

  • The rate of hydrolysis is proportional to the β-lactamase activity.

Visualizations

Caption: Enzymatic hydrolysis of this compound by β-lactamase.

Assay_Workflow start Start prep_reagents Prepare Reagents (this compound, Buffer, Enzyme) start->prep_reagents setup_spectro Set up Spectrophotometer (37°C, 220 nm) prep_reagents->setup_spectro mix_reactants Mix this compound and Buffer in Cuvette setup_spectro->mix_reactants add_enzyme Add β-Lactamase Extract to Initiate Reaction mix_reactants->add_enzyme measure_abs Measure Absorbance Change at 220 nm Over Time add_enzyme->measure_abs analyze_data Analyze Data to Determine Initial Rate of Hydrolysis measure_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for the spectrophotometric assay.

Logical_Relationship nocardicin_a This compound stability High Stability to Most Common β-Lactamases nocardicin_a->stability susceptibility Susceptibility to Specific Broad-Spectrum β-Lactamases (e.g., from K. oxytoca, P. vulgaris) nocardicin_a->susceptibility application Application as a Selective Probe stability->application susceptibility->application detection Detection and Characterization of Specific β-Lactamase Activity application->detection inhibitor_screening Screening for Inhibitors of Specific β-Lactamases application->inhibitor_screening

Caption: Logical relationship of this compound's properties and applications.

References

Application Notes and Protocols for Nocardicin A Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a monocyclic β-lactam antibiotic first isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis.[1][2][3] It exhibits moderate antibacterial activity against a broad spectrum of Gram-negative bacteria, including Pseudomonas and Proteus species.[1][2] The unique structure and mechanism of action of this compound make it a subject of interest for the development of new antibiotics to combat resistant bacterial strains. This document provides detailed fermentation protocols and application notes for the production of this compound, based on established scientific literature.

Organism and Culture Maintenance

The primary producing organism is Nocardia uniformis subsp. tsuyamanensis ATCC 21806.[1][2][4] For long-term storage, mycelium stock can be maintained. For routine culture, the strain can be grown on ISP2 solid medium at 28°C.[4]

Fermentation Protocols

Inoculum Preparation (Seed Culture)

A two-stage fermentation process is typically employed for this compound production. The first stage involves the preparation of a seed culture to ensure a healthy and abundant inoculum for the production fermenter.

Protocol:

  • Inoculate a suitable volume of Tryptic Soy Broth (TSB) medium with a mycelium stock of Nocardia uniformis.[4][5]

  • Incubate the seed culture at 28-30°C for 48 hours with shaking.[5][6]

Production Fermentation

The second stage is the production phase, where the seed culture is transferred to a larger volume of a specialized fermentation medium to induce the biosynthesis of this compound.

Protocol:

  • Prepare the this compound fermentation medium as detailed in Table 1.

  • Inoculate the fermentation medium with 2% (v/v) of the seed culture.[5][6]

  • Incubate the production culture at 28-30°C for 5 to 7 days.[4][5][6]

  • Maintain aeration and agitation throughout the fermentation. General parameters for actinomycetes are an aeration rate of 0.5-1.0 vvm and an agitation speed of 200-400 rpm.

  • Monitor the production of this compound at regular intervals (e.g., 72, 96, and 120 hours) by taking samples for analysis.[5][6]

Data Presentation

Table 1: Media Composition for this compound Fermentation
ComponentSeed Culture Medium (TSB)Nocardicin Fermentation Medium
Peptone17 g/L10 g/L[4]
Soytone3 g/L-
Dextrose2.5 g/L-
Sodium Chloride5 g/L-
Dipotassium Phosphate2.5 g/L-
Yeast Extract-4 g/L[4]
KH₂PO₄-10 g/L[4]
Na₂HPO₄-4 g/L[4]
MgSO₄-2.4 g/L[4]
Glycine-2 g/L[4]
Soluble Starch-20 g/L[4]
L-Tyrosine-1 g/L[4]
L-Methionine-75 mg/L[4]
Trace Minerals-2 ml/L[4]
pHNot specifiedNot specified
Table 2: Fermentation Parameters and this compound Yield
ParameterValueReference
Producing Organism Nocardia uniformis subsp. tsuyamanensis ATCC 21806[1][2][4]
Seed Culture Incubation
Temperature28-30°C[5][6]
Duration48 hours[5][6]
Production Fermentation
Temperature28-30°C[4][5][6]
Duration120-168 hours (5-7 days)[4][5][6]
Inoculum Size2% (v/v)[5][6]
Aeration0.5-1.0 vvm (general for actinomycetes)
Agitation200-400 rpm (general for actinomycetes)
This compound Yield
Reported Yield~205 mg/L[6]

Experimental Methodologies

This compound Extraction and Quantification

1. Sample Preparation:

  • Collect culture aliquots at desired time points.

  • Centrifuge the samples to separate the cell mass from the supernatant.

  • The supernatant contains the extracellular this compound and can be stored at -20°C for further analysis.[4]

2. Bioassay for Antibiotic Activity:

  • A paper disc bioassay can be used for a qualitative or semi-quantitative assessment of this compound production.

  • Apply a known volume of the culture supernatant (e.g., 200 µl) to a sterile paper disc.

  • Place the disc on a solid medium (e.g., LB agar) previously inoculated with a β-lactam-sensitive indicator strain, such as E. coli ESS.[4]

  • Incubate the plates overnight at 37°C.

  • The presence of a zone of inhibition around the disc indicates antibiotic activity.[4]

3. High-Performance Liquid Chromatography (HPLC) Analysis:

  • For accurate quantification, reverse-phase HPLC is the method of choice.

  • Partially purify the culture supernatant using strong cation exchange chromatography.[6]

  • Analyze the purified sample by reverse-phase HPLC.

  • The peak corresponding to this compound can be identified by comparing its retention time with that of an authentic standard.[6]

  • Quantification is achieved by integrating the peak area and comparing it to a standard curve.

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound is initiated from the precursor amino acids L-p-hydroxyphenylglycine (pHPG) and L-serine. These are assembled by a non-ribosomal peptide synthetase (NRPS) system encoded by the nocA and nocB genes.[4][7] Subsequent tailoring reactions, including oxidation and epimerization, are carried out by enzymes encoded by other genes within the noc cluster, such as nocL and nocJ, to yield the final active compound.[8][9]

Nocardicin_A_Biosynthesis cluster_precursors Precursors cluster_nrps NRPS Assembly cluster_intermediate Intermediate cluster_tailoring Tailoring Reactions cluster_product Final Product pHPG L-p-Hydroxyphenylglycine NocAB NocA/NocB (NRPS) pHPG->NocAB Ser L-Serine Ser->NocAB Tripeptide Tripeptide Intermediate NocAB->Tripeptide Peptide bond formation NocL NocL (Oxidation) Tripeptide->NocL Oxidation NocJ NocJ (Epimerization) NocL->NocJ Epimerization NocA_prod This compound NocJ->NocA_prod

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Analysis

The overall experimental workflow encompasses culture preparation, fermentation, and subsequent analysis of the product.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_result Result Start Nocardia uniformis Stock Culture Seed_Culture Inoculum Preparation (TSB, 28-30°C, 48h) Start->Seed_Culture Production Production Fermentation (5-7 days, 28-30°C) Seed_Culture->Production Inoculation (2%) Sampling Culture Sampling Production->Sampling Separation Centrifugation (Cell mass & Supernatant) Sampling->Separation Bioassay Bioassay (vs. E. coli ESS) Separation->Bioassay HPLC HPLC Analysis Separation->HPLC Quantification This compound Quantification HPLC->Quantification

References

Application Notes and Protocols: Nocardicin A in Studies of Bacterial Cell Envelope Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a monocyclic β-lactam antibiotic first isolated from the actinomycete Nocardia uniformis subsp. tsuyamanensis.[1][2] Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a unique monocyclic structure. It exhibits moderate to potent activity primarily against Gram-negative bacteria, including clinically relevant species like Pseudomonas aeruginosa and Proteus species.[1][3][4] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), essential enzymes in the final stages of peptidoglycan biosynthesis.[5] By disrupting the integrity of the bacterial cell wall, this compound serves as a valuable tool for studying the intricacies of cell envelope biogenesis and the corresponding stress responses. These notes provide an overview of this compound's activity and detailed protocols for its application in cell envelope research.

Mechanism of Action

This compound exerts its bactericidal effects by covalently binding to the active site of specific PBPs, thereby inhibiting their transpeptidase activity. This disruption of peptidoglycan cross-linking weakens the cell wall, leading to morphological changes and eventual cell lysis. In Escherichia coli, this compound has been shown to primarily interact with PBP1a, PBP1b, PBP2, and PBP4.[5] The inhibition of these multiple high-molecular-weight PBPs, which are involved in cell elongation and septation, underscores its efficacy. A key feature of this compound is its stability against many common β-lactamases, making it an effective tool for studying PBP function even in β-lactamase-producing strains.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-negative bacteria.
Bacterial SpeciesStrain(s)Mean MIC (µg/mL)Reference(s)
Pseudomonas aeruginosaClinical Isolates~2x more active than carbenicillin[3]
Proteus mirabilis3.13 - 12.5[3]
Proteus rettgeri3.13 - 12.5[3]
Proteus inconstans3.13 - 12.5[3]
Proteus vulgaris25 - 50[3]
Serratia marcescens30 strains12.5 - 50[3]
Escherichia coliNo significant activity[3]
Table 2: Penicillin-Binding Protein (PBP) Target Profile of this compound in Escherichia coli.
PBP TargetBinding ObservedQuantitative Affinity Data (IC50/Ki)Reference(s)
PBP1aYesNot available in searched literature[5]
PBP1bYesNot available in searched literature[5]
PBP2YesNot available in searched literature[5]
PBP3NoNot applicable[5]
PBP4YesNot available in searched literature[5]
PBP5/6NoNot applicable[5]

Signaling Pathways and Experimental Workflows

The inhibition of peptidoglycan synthesis by this compound induces significant stress on the bacterial cell envelope. This stress triggers a cascade of signaling pathways aimed at mitigating the damage and restoring homeostasis. The primary envelope stress responses (ESRs) in Gram-negative bacteria like E. coli include the σE, Cpx, Rcs, Bae, and Psp pathways. These pathways sense different types of envelope damage and upregulate genes involved in cell wall synthesis, protein folding, and efflux pumps to counteract the effects of the antibiotic. Studying the activation of these pathways in response to this compound can provide insights into the bacterium's adaptive mechanisms.

NocardicinA_Action_Pathway cluster_ext Extracellular cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound PBP1a PBP1a This compound->PBP1a Inhibits PBP1b PBP1b This compound->PBP1b Inhibits PBP2 PBP2 This compound->PBP2 Inhibits PBP4 PBP4 This compound->PBP4 Inhibits PG Peptidoglycan Synthesis ESR Envelope Stress Responses (σE, Cpx, Rcs, etc.) PG->ESR Disruption triggers Morphology Morphological Changes PG->Morphology Lysis Cell Lysis ESR->Lysis Can result in ESR->Morphology Leads to Morphology->Lysis

Caption: Mechanism of this compound action and cellular response.

PBP_Competition_Assay cluster_prep Sample Preparation cluster_analysis Analysis Intact Cells Bacterial Culture (e.g., E. coli) NocA Incubation Incubate with varying [this compound] Intact Cells->NocA Incubation Probe Incubation Add Fluorescent β-lactam Probe (e.g., Bocillin-FL) NocA Incubation->Probe Incubation Cell Lysis Lyse Cells Probe Incubation->Cell Lysis Membrane Prep Isolate Membranes Cell Lysis->Membrane Prep SDS-PAGE SDS-PAGE Membrane Prep->SDS-PAGE Gel Imaging Fluorescent Gel Scan SDS-PAGE->Gel Imaging Quantification Densitometry & IC50 Calculation Gel Imaging->Quantification

Caption: Workflow for PBP competition assay.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in appropriate buffer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase (OD600 ≈ 0.5).

    • Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the OD600.

Protocol 2: PBP Binding Competition Assay

This protocol is adapted from methods using fluorescently-labeled β-lactams to determine the PBP binding profile of this compound in intact bacterial cells.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bocillin-FL (fluorescent penicillin derivative)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with lysozyme)

  • SDS-PAGE equipment

  • Fluorescent gel scanner

Procedure:

  • Cell Preparation:

    • Grow a culture of the test bacteria to mid-log phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in PBS to a concentrated stock.

  • Competition Reaction:

    • In separate microcentrifuge tubes, aliquot the cell suspension.

    • Add varying concentrations of this compound to each tube and incubate for 30 minutes at room temperature to allow for PBP binding. Include a no-Nocardicin A control.

  • Fluorescent Labeling:

    • Add a fixed, subsaturating concentration of Bocillin-FL (e.g., 10-25 µM) to each tube and incubate for a further 15-30 minutes. Bocillin-FL will label the PBPs that are not already bound by this compound.

  • Cell Lysis and Membrane Preparation:

    • Pellet the cells by centrifugation and discard the supernatant.

    • Resuspend the pellets in lysis buffer and incubate to degrade the cell wall.

    • Lyse the cells by sonication on ice.

    • Isolate the cell membranes by ultracentrifugation.

  • Analysis:

    • Resuspend the membrane pellets in SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.

    • Quantify the fluorescence intensity of each PBP band. The decrease in fluorescence with increasing this compound concentration indicates competitive binding.

    • Calculate IC50 values by plotting the percentage of PBP inhibition against the this compound concentration.

Protocol 3: Microscopy-Based Analysis of Morphological Changes and Lysis

This protocol uses phase-contrast microscopy to observe the real-time effects of this compound on bacterial cell morphology.

Materials:

  • This compound

  • Bacterial strain of interest

  • Growth medium (e.g., LB broth)

  • Agarose

  • Microscope slides and coverslips

  • Phase-contrast microscope with a temperature-controlled stage and time-lapse imaging capabilities

Procedure:

  • Agarose Pad Preparation:

    • Prepare a 1.5% agarose solution in the desired growth medium.

    • While the agarose is still molten, add this compound to the desired final concentration.

    • Pipette a small volume of the agarose mixture onto a microscope slide and cover with another slide to create a thin, flat pad.

  • Cell Mounting:

    • Grow the bacterial culture to early-log phase.

    • Place a small droplet of the cell culture onto a coverslip.

    • Invert the coverslip onto the prepared agarose pad.

  • Time-Lapse Microscopy:

    • Place the slide on the microscope stage, pre-warmed to 37°C.

    • Acquire phase-contrast images at regular intervals (e.g., every 5-10 minutes) for several hours.

  • Image Analysis:

    • Analyze the image series to observe changes in cell length, width, shape, and the formation of bulges or spheroplasts.

    • Quantify the time to lysis for individual cells.

Protocol 4: Cell Envelope Stress Response Reporter Assay

This protocol uses a fluorescent reporter strain to quantify the induction of a specific envelope stress response (e.g., Rcs or σE) upon this compound treatment.

Materials:

  • Bacterial reporter strain (e.g., E. coli with a PrprA-mNG or PrpoE-mNG fusion)

  • This compound

  • Growth medium

  • 96-well black, clear-bottom microtiter plates

  • Microplate reader capable of measuring both absorbance and fluorescence

Procedure:

  • Culture Preparation:

    • Grow an overnight culture of the reporter strain in the appropriate medium with selective antibiotics if required.

    • Dilute the overnight culture into fresh medium in the 96-well plate.

  • This compound Treatment:

    • Add varying concentrations of this compound to the wells. Include a no-antibiotic control.

  • Incubation and Measurement:

    • Incubate the plate in the microplate reader at 37°C with shaking.

    • Measure the OD600 and fluorescence (e.g., excitation/emission suitable for mNeonGreen) at regular intervals for several hours.

  • Data Analysis:

    • Normalize the fluorescence signal to the cell density (Fluorescence/OD600).

    • Calculate the fold-change in reporter expression for each this compound concentration relative to the untreated control.

    • Plot the fold-change over time or as a dose-response curve to quantify the induction of the stress response.

References

"application of Nocardicin A in antimicrobial susceptibility testing"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a monocyclic β-lactam antibiotic originally isolated from the actinomycete Nocardia uniformis subsp. tsuyamanensis.[1][2] Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a unique monobactam structure.[2] It exhibits a moderate spectrum of activity, primarily against Gram-negative bacteria, including Pseudomonas aeruginosa and species of Proteus and Serratia.[1][3][4][5] Notably, this compound demonstrates stability against many β-lactamases, making it a valuable agent for research and potential therapeutic development, particularly against resistant strains.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in antimicrobial susceptibility testing.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its antimicrobial effect by inhibiting bacterial cell wall synthesis.[6] Specifically, it interferes with the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The primary target of this compound is penicillin-binding protein 1a (PBP1a). By binding to and inactivating this enzyme, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

cluster_Cell Bacterial Cell cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid Peptide Pentapeptide Precursor UDP_NAM_Peptide UDP-NAM-pentapeptide Lipid_II Lipid II UDP_NAM_Peptide->Lipid_II Translocation PBP1a Penicillin-Binding Protein 1a (PBP1a) PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylation PBP1a->PG_Chain Catalyzes Crosslinked_PG Cross-linked Peptidoglycan Weak_PG Weakened Peptidoglycan PG_Chain->Crosslinked_PG Transpeptidation Lysis Cell Lysis Nocardicin_A This compound Nocardicin_A->PBP1a Inhibition start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Plate prep_dilutions->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Application Notes and Protocols: Experimental Use of Nocardicin A in Mouse Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Nocardicin A in mouse infection models, with a focus on its efficacy against Gram-negative pathogens such as Pseudomonas aeruginosa and Proteus mirabilis. The protocols outlined below are based on established murine infection models and the available data on this compound's in vivo activity.

Introduction

This compound is a monocyclic β-lactam antibiotic with a unique in vivo profile. Experimental studies in murine models have demonstrated that its therapeutic efficacy is often greater than what would be predicted from in vitro susceptibility testing alone[1]. This enhanced in vivo activity is attributed, in part, to its synergistic interaction with the host immune system, particularly the potentiation of phagocytic cell function[2][3]. This compound has shown significant therapeutic effects in mice infected with various Gram-negative bacilli, proving to be more potent than carbenicillin against infections caused by Pseudomonas aeruginosa, Proteus mirabilis, and other resistant organisms[1].

Data Presentation

The following tables summarize the available quantitative and qualitative data on the efficacy and administration of this compound in mouse infection models.

Table 1: In Vivo Efficacy of this compound in Murine Infection Models

PathogenMouse ModelAdministration RouteKey FindingsReference
Pseudomonas aeruginosaSystemic InfectionSubcutaneousControlled an otherwise fatal infection at doses resulting in blood levels below the MIC.[2][3][2][3]
Pseudomonas aeruginosaSystemic InfectionSubcutaneousMore potent therapeutic effect than carbenicillin.[1][1]
Proteus mirabilisSystemic InfectionSubcutaneousMore potent therapeutic effect than carbenicillin.[1][1]
Proteus vulgarisSystemic InfectionSubcutaneousMore potent therapeutic effect than carbenicillin.[1][1]
Proteus rettgeriSystemic InfectionSubcutaneousMore potent therapeutic effect than carbenicillin.[1][1]
Serratia marcescensSystemic InfectionSubcutaneousActive against infections caused by strains resistant to other β-lactam antibiotics.[1][1]
Escherichia coliSystemic InfectionSubcutaneousSimilar therapeutic effect to carbenicillin.[1][1]

Table 2: Pharmacokinetic and In Vitro Data for this compound

ParameterValue/ObservationOrganism(s)Reference
Mean MIC 3.13 - 12.5 µg/mLPr. mirabilis, Pr. rettgeri, Pr. inconstans[4]
Mean MIC 25 - 50 µg/mLPr. vulgaris[4]
In Vitro Activity vs. Carbenicillin Approx. twice that of carbenicillinClinical isolates of Ps. aeruginosa[4]
Toxicity Low toxicity in laboratory animalsMice[5]
Synergism Acts synergistically with serum bactericidal factors and polymorphonuclear leukocytes.[4][6]Ps. aeruginosa, E. coli, Pr. vulgaris[4][6]

Experimental Protocols

The following are detailed protocols for establishing mouse infection models relevant to the study of this compound's efficacy.

Protocol 1: Systemic Infection Model with Pseudomonas aeruginosa

This protocol describes a systemic infection model to evaluate the efficacy of this compound against P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Male or female BALB/c mice (6-8 weeks old)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Sterile phosphate-buffered saline (PBS)

  • This compound, sterile solution

  • Vehicle control (e.g., sterile saline)

  • Syringes and needles for injection

  • Animal housing and monitoring equipment

Procedure:

  • Inoculum Preparation:

    • Culture P. aeruginosa in TSB overnight at 37°C with shaking.

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Adjust the bacterial suspension to the desired concentration (e.g., 1 x 107 CFU/mL) using a spectrophotometer and confirm by plating serial dilutions on TSA plates.

  • Infection:

    • Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension. This will result in a systemic infection.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1 hour), administer this compound subcutaneously (s.c.). Dosing will need to be optimized, but a starting point could be a range of doses based on preliminary studies.

    • Administer the vehicle control to a separate group of infected mice.

    • The frequency and duration of treatment should be determined based on the experimental design (e.g., single dose, multiple doses over several days).

  • Monitoring and Endpoint:

    • Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and mortality at regular intervals for a set period (e.g., 7 days).

    • The primary endpoint is typically survival.

    • For more detailed analysis, at specific time points, mice can be euthanized, and organs (e.g., spleen, liver, lungs) can be harvested to determine the bacterial load by homogenizing the tissue and plating serial dilutions.

Protocol 2: Ascending Urinary Tract Infection (UTI) Model with Proteus mirabilis

This protocol is for establishing a UTI model to assess this compound's efficacy against P. mirabilis.

Materials:

  • Proteus mirabilis strain (e.g., a clinical isolate known for causing UTIs)

  • Female BALB/c mice (6-8 weeks old)

  • Luria-Bertani (LB) broth and agar

  • Sterile PBS

  • This compound, sterile solution

  • Vehicle control

  • Anesthetic (e.g., isoflurane)

  • Catheters for transurethral inoculation

Procedure:

  • Inoculum Preparation:

    • Grow P. mirabilis in LB broth overnight at 37°C.

    • Prepare the bacterial suspension as described in Protocol 1, adjusting to a concentration of approximately 1 x 108 CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Carefully insert a sterile catheter through the urethra into the bladder.

    • Instill a small volume (e.g., 50 µL) of the bacterial suspension into the bladder.

  • Treatment:

    • Begin this compound treatment at a specified time post-infection (e.g., 24 hours) via subcutaneous injection.

    • Include a vehicle-treated control group.

    • Determine the appropriate dose, frequency, and duration of treatment based on the study's objectives.

  • Monitoring and Endpoint:

    • Monitor the mice for clinical signs of UTI (e.g., weight loss, lethargy).

    • At the end of the experiment (e.g., 3-7 days post-infection), euthanize the mice.

    • Aseptically remove the bladder and kidneys.

    • Homogenize the tissues in sterile PBS and plate serial dilutions on LB agar to determine the bacterial load (CFU/gram of tissue).

Visualizations

This compound Mechanism of Action and Host Interaction

The primary mechanism of action of this compound, like other β-lactam antibiotics, is the inhibition of peptidoglycan synthesis in the bacterial cell wall. However, its enhanced in vivo efficacy is also linked to its ability to stimulate phagocytic cells.

NocardicinA_Mechanism cluster_bacterium Bacterium (e.g., P. aeruginosa) cluster_host Host Phagocyte (Macrophage/Neutrophil) Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Bacterial Lysis Bacterial Lysis Cell Wall Integrity->Bacterial Lysis Phagocytosis Phagocytosis Intracellular Killing Intracellular Killing Phagocytosis->Intracellular Killing This compound This compound This compound->Peptidoglycan Synthesis Inhibits This compound->Intracellular Killing Enhances

Caption: this compound's dual action: inhibiting bacterial cell wall synthesis and enhancing host phagocyte killing.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a mouse infection model.

Experimental_Workflow A 1. Inoculum Preparation (e.g., P. aeruginosa culture and dilution) B 2. Mouse Infection (e.g., Intraperitoneal injection) A->B Challenge C 3. Group Allocation (Treatment vs. Vehicle Control) B->C Randomization D 4. This compound Administration (Subcutaneous injection, dose optimization) C->D Treatment E 5. Monitoring (Survival, clinical signs) D->E Observation Period F 6. Endpoint Analysis (Survival curves, bacterial load in organs) E->F Data Collection

Caption: A generalized workflow for assessing this compound's efficacy in a mouse infection model.

References

Application Notes and Protocols for Assessing Nocardicin A Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a monocyclic β-lactam antibiotic originally isolated from the actinomycete Nocardia uniformis[1][2]. It exhibits moderate activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species[3][4]. The exploration of this compound in combination with other antimicrobial agents presents a promising strategy to enhance its efficacy, overcome resistance, and broaden its antibacterial spectrum. These application notes provide detailed protocols for assessing the synergistic potential of this compound with other antibiotics, enabling robust and reproducible in vitro evaluation.

The primary methods for evaluating antibiotic synergy are the checkerboard assay, the time-kill curve analysis, and the E-test method[5][6][7]. Each of these techniques offers unique insights into the nature of the interaction between two antimicrobial agents.

Key Concepts in Synergy Testing

The interaction between two antibiotics can be classified as follows:

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.

  • Additivity/Indifference: The combined effect is equal to the sum of their individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

The Fractional Inhibitory Concentration (FIC) Index is a key parameter calculated from checkerboard assays to quantify these interactions[8][9][10]. The formula for the FIC index is:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [8][9]

Data Presentation: Interpreting Synergy Data

Quantitative data from synergy testing should be summarized for clear interpretation and comparison.

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretationReference
≤ 0.5Synergy[8][11][12]
> 0.5 to ≤ 1.0Additive effect[8][11]
> 1.0 to < 4.0No interaction (Indifference)[8][11]
≥ 4.0Antagonism[8][11]

Table 2: Example Data from a this compound Checkerboard Assay

CombinationTest OrganismThis compound MIC (alone) (µg/mL)Antibiotic X MIC (alone) (µg/mL)This compound MIC (in combination) (µg/mL)Antibiotic X MIC (in combination) (µg/mL)FICIInterpretation
This compound + Antibiotic XP. aeruginosa ATCC 2785364161620.375Synergy
This compound + Antibiotic YE. coli ATCC 2592212886420.75Additive
This compound + Antibiotic ZK. pneumoniae ATCC 1388312832128161.5Indifference

Experimental Protocols

Protocol 1: Checkerboard Assay for this compound Synergy

The checkerboard assay is a widely used method to assess antibiotic synergy in a microtiter plate format[5][13][14].

Objective: To determine the in vitro synergistic activity of this compound with another antibiotic against a specific bacterial strain.

Materials:

  • This compound (analytical grade)

  • Second antibiotic of interest (analytical grade)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Determine MICs: Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the test organism using a standard broth microdilution method.

  • Prepare Antibiotic Dilutions in the Plate:

    • Add 50 µL of broth to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound. Start with a concentration of 4x MIC in the first column.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic. Start with a concentration of 4x MIC in the first row.

    • The resulting plate will have a gradient of concentrations for both antibiotics.

    • Include a row and a column with each antibiotic alone to redetermine the MICs as a quality control[15]. Column 11 can contain dilutions of the second antibiotic alone, and row H can contain dilutions of this compound alone[16].

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculate the Plate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well. Add 50 µL of this inoculum to each well (except the sterility control).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Calculate FICI: Calculate the FICI for each well that shows no growth using the formula mentioned above. The FICI value for the combination is the lowest FICI calculated.

Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions det_mic Determine Individual MICs prep_stock->det_mic prep_plate Prepare 96-well Plate with Dilutions det_mic->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results calc_fici Calculate FICI read_results->calc_fici interpret Interpret Results (Synergy, etc.) calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

Protocol 2: Time-Kill Curve Analysis for this compound Synergy

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time[5][6].

Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic.

Materials:

  • This compound and second antibiotic

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile tubes or flasks

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Prepare Cultures: Grow the test organism in broth to the early logarithmic phase (approximately 106 CFU/mL).

  • Set Up Test Conditions: Prepare tubes or flasks with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (e.g., at 0.5x, 1x, and 2x MIC)

    • Second antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)

    • Combination of this compound and the second antibiotic at various concentrations (e.g., 0.5x MIC of each).

  • Inoculate: Inoculate each tube/flask with the logarithmic phase culture to a final density of approximately 5 x 105 CFU/mL.

  • Incubate and Sample: Incubate all tubes/flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Counts: Perform serial tenfold dilutions of each aliquot in sterile saline or broth and plate onto appropriate agar plates. Incubate the plates for 18-24 hours at 37°C.

  • Count Colonies and Plot Data: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours[17].

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum[17].

  • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum[17].

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.

Logical Flow for Time-Kill Analysis

Time_Kill_Logic cluster_analysis Data Analysis start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture setup_tubes Set up Test Tubes with Antibiotic Combinations prep_culture->setup_tubes inoculate Inoculate Tubes setup_tubes->inoculate incubate_sample Incubate and Sample at Time Points (0-24h) inoculate->incubate_sample plate_count Perform Serial Dilutions and Plate Counting incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Curves (Synergy, Bactericidal, etc.) plot_data->interpret end End interpret->end

Caption: Logical flow of the time-kill synergy experiment.

Protocol 3: E-test for this compound Synergy

The E-test (Epsilometer test) is a gradient diffusion method that can also be adapted for synergy testing[5][18][19].

Objective: To determine the synergistic interaction between this compound and another antibiotic using antibiotic gradient strips.

Materials:

  • E-test strips for this compound (if commercially available) or custom-prepared strips.

  • E-test strips for the second antibiotic.

  • Large agar plates (e.g., 150 mm Mueller-Hinton agar plates).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Sterile swabs.

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Apply E-test Strips:

    • Method 1 (Cross Placement): Place the E-test strip for the first antibiotic on the agar. Then, place the E-test strip for the second antibiotic at a 90° angle to the first, with the MIC scales intersecting at the respective MICs of each drug alone[5][20].

    • Method 2 (Pre-diffusion): Place the first E-test strip and incubate for a short period (e.g., 1 hour) to allow for diffusion. Then, remove the strip and place the second strip on top of the imprint of the first.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: After incubation, an elliptical zone of inhibition will be formed. Read the MIC values at the intersection of the inhibition zone with the E-test strips.

  • Calculate FICI: Calculate the FICI using the MIC values obtained from the combination test and the individual MICs.

This compound: Mechanism of Action and Potential for Synergy

This compound is a monocyclic β-lactam antibiotic[1][21]. Like other β-lactams, it inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This compound is noted for its stability against many β-lactamases[22].

Synergy with this compound could be achieved with antibiotics that have different mechanisms of action. For example:

  • Aminoglycosides: Inhibit protein synthesis.

  • Fluoroquinolones: Inhibit DNA replication.

  • Agents that increase outer membrane permeability: Could enhance this compound's access to its target PBPs.

A study has shown that this compound acts synergistically with the phosphonopeptide L-norvalyl-L-1-aminoethylphosphonic acid against Pseudomonas aeruginosa[23].

Potential Synergistic Interactions with this compound

NocardicinA_Synergy cluster_targets Bacterial Cell cluster_antibiotics Potential Synergistic Partners NocardicinA This compound CellWall Cell Wall Synthesis (PBP Inhibition) NocardicinA->CellWall Inhibits ProteinSynth Protein Synthesis (Ribosomes) DNARep DNA Replication (DNA Gyrase) Membrane Cell Membrane Integrity Aminoglycosides Aminoglycosides Aminoglycosides->ProteinSynth Inhibits Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNARep Inhibits MembraneAgents Membrane-Active Agents MembraneAgents->NocardicinA Enhances uptake MembraneAgents->Membrane Disrupts

Caption: Potential mechanisms for this compound synergy.

Conclusion

The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's synergistic potential with other antibiotics. The checkerboard assay offers a robust method for initial screening and FICI determination, while time-kill analysis provides valuable insights into the dynamics of bactericidal activity. The E-test can be a simpler alternative for synergy screening. Careful selection of partner antibiotics based on complementary mechanisms of action will be crucial for discovering effective this compound-based combination therapies.

References

Application Notes and Protocols for Measuring Nocardicin A Binding to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques available for characterizing the interaction between the monocyclic β-lactam antibiotic, Nocardicin A, and its target enzymes, the Penicillin-Binding Proteins (PBPs). Understanding this binding is crucial for the development of new antibacterial agents and for overcoming resistance mechanisms. This document outlines several key methodologies, from traditional competition assays to modern biophysical techniques, complete with detailed protocols and data presentation guidelines.

Introduction to this compound and PBPs

This compound is a naturally occurring antibiotic produced by Nocardia uniformis.[1] Unlike traditional penicillins and cephalosporins, it possesses a monocyclic β-lactam ring. Its antibacterial activity stems from its ability to bind to and inactivate PBPs, enzymes essential for the synthesis and remodeling of the bacterial cell wall peptidoglycan. Inactivation of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death.

Studies have shown that this compound exhibits selective affinity for different PBPs depending on the bacterial species. For instance, in Escherichia coli, this compound has been shown to interact with PBPs 1a, 1b, 2, and 4.[2] In Bacillus megaterium, it shows saturation of PBPs 3a and 3b at concentrations that inhibit cell elongation.[3] A summary of the known binding targets is presented below.

Quantitative Data Summary

The following table summarizes the available quantitative data for the binding of this compound to specific PBPs. While comprehensive binding affinity data (Kd) is not widely published, inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) from competition assays provide valuable insights into the potency of this compound.

Target PBPOrganismMethodQuantitative ValueReference
LD-CarboxypeptidaseEscherichia coliCompetitive InhibitionKi = 5 x 10-5 M[4]

Experimental Workflow: this compound - PBP Binding Analysis

The general workflow for assessing the binding of this compound to PBPs involves several key stages, from sample preparation to data analysis.

Experimental Workflow for this compound-PBP Binding Analysis General Workflow for this compound-PBP Binding Analysis cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis PBP_Prep PBP Preparation (Purification or Membrane Fraction) Assay_Setup Assay Setup (Incubation of PBP with this compound) PBP_Prep->Assay_Setup NocA_Prep This compound Preparation (Stock Solution) NocA_Prep->Assay_Setup Detection Detection Method (e.g., Radioactivity, Fluorescence, Heat Change) Assay_Setup->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Binding_Parameters Calculation of Binding Parameters (IC50, Kd, Ki) Data_Acquisition->Binding_Parameters

Caption: General workflow for this compound-PBP binding analysis.

Detailed Application Notes and Protocols

This section provides detailed protocols for three key techniques used to measure the binding of this compound to PBPs.

Competition Binding Assay using a Labeled β-Lactam

This is a widely used method to determine the relative affinity of an unlabeled compound (this compound) by measuring its ability to compete with a labeled β-lactam (e.g., radiolabeled penicillin or a fluorescent penicillin derivative like Bocillin-FL) for binding to PBPs.

Principle: PBPs are incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of a labeled β-lactam. The amount of labeled β-lactam bound to the PBPs is then quantified. A decrease in the signal from the labeled compound indicates that this compound is competing for the same binding site. The concentration of this compound that inhibits 50% of the labeled β-lactam binding is the IC50 value.

Experimental Workflow: Competition Binding Assay

Competition Binding Assay Workflow Workflow for Competition Binding Assay PBP_Source PBP Source (Purified Protein or Bacterial Membranes) Incubate_NocA Incubate with varying concentrations of this compound PBP_Source->Incubate_NocA Add_Labeled_Lactam Add fixed concentration of labeled β-lactam (e.g., [3H]Penicillin or Bocillin-FL) Incubate_NocA->Add_Labeled_Lactam Separate_Unbound Separate unbound label Add_Labeled_Lactam->Separate_Unbound Quantify_Signal Quantify bound label (Scintillation counting or Fluorescence imaging) Separate_Unbound->Quantify_Signal Calculate_IC50 Calculate IC50 Quantify_Signal->Calculate_IC50

Caption: Workflow for the competition binding assay.

Protocol: Fluorescent Competition Assay

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

    • Resuspend the cell pellet in the same buffer and lyse the cells by sonication or using a French press.

    • Remove unbroken cells by low-speed centrifugation.

    • Collect the membrane fraction by high-speed centrifugation.

    • Wash the membrane pellet and resuspend in a storage buffer (e.g., 10 mM Tris-HCl) and store at -70°C.

    • Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Assay:

    • In a microcentrifuge tube, combine the bacterial membrane preparation (containing a known amount of total protein) with increasing concentrations of this compound.

    • Include a control sample with no this compound.

    • Incubate the mixture for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow this compound to bind to the PBPs.

    • Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin-FL.

    • Incubate for a further 10-15 minutes to allow the fluorescent probe to bind to any available PBPs.

    • Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of the PBP bands using densitometry software (e.g., ImageJ).

    • Plot the percentage of Bocillin-FL binding (relative to the control without this compound) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: A solution of this compound is titrated into a solution containing the purified PBP in the sample cell of a calorimeter. As this compound binds to the PBP, heat is either released (exothermic) or absorbed (endothermic). The calorimeter measures these small heat changes, and the data is plotted as heat change per injection versus the molar ratio of this compound to PBP.

Experimental Workflow: Isothermal Titration Calorimetry

ITC Workflow Workflow for Isothermal Titration Calorimetry Purify_PBP Purify PBP to homogeneity Prepare_Solutions Prepare PBP and this compound solutions in identical buffer Purify_PBP->Prepare_Solutions Load_Calorimeter Load PBP into sample cell and This compound into syringe Prepare_Solutions->Load_Calorimeter Titration Perform automated titration Load_Calorimeter->Titration Measure_Heat Measure heat change after each injection Titration->Measure_Heat Analyze_Data Analyze data to determine Kd, n, ΔH, and ΔS Measure_Heat->Analyze_Data

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol: ITC Measurement

  • Sample Preparation:

    • Express and purify the target PBP to a high degree of homogeneity.

    • Dialyze the purified PBP and the this compound solution extensively against the same buffer to minimize heat of dilution effects. A suitable buffer might be 20 mM HEPES, 150 mM NaCl, pH 7.5.

    • Accurately determine the concentrations of the PBP and this compound solutions.

  • ITC Experiment:

    • Degas both the PBP and this compound solutions to prevent air bubbles in the calorimeter.

    • Load the PBP solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

    • Perform an initial small injection to account for diffusion effects, which is typically discarded from the final analysis.

    • Carry out a series of injections of this compound into the PBP solution until the binding sites are saturated.

    • Perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of this compound to PBP.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It can provide kinetic data, including association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).

Principle: One of the binding partners (typically the PBP) is immobilized on a sensor chip surface. A solution containing the other partner (this compound) is flowed over the surface. Binding of this compound to the immobilized PBP causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

Experimental Workflow: Surface Plasmon Resonance

SPR Workflow Workflow for Surface Plasmon Resonance Immobilize_PBP Immobilize purified PBP on a sensor chip Flow_NocA Flow different concentrations of this compound over the surface Immobilize_PBP->Flow_NocA Monitor_Binding Monitor the association and dissociation in real-time Flow_NocA->Monitor_Binding Regenerate_Surface Regenerate the sensor surface Monitor_Binding->Regenerate_Surface Analyze_Sensorgram Analyze the sensorgram to determine kon, koff, and Kd Monitor_Binding->Analyze_Sensorgram Regenerate_Surface->Flow_NocA

Caption: Workflow for Surface Plasmon Resonance.

Protocol: SPR Measurement

  • Immobilization of PBP:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified PBP solution over the activated surface to allow for covalent immobilization via primary amine groups.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the immobilized PBP surface and a reference surface (without PBP or with an irrelevant protein) to subtract non-specific binding.

    • Monitor the association phase as this compound flows over the surface and the dissociation phase as the running buffer replaces the this compound solution.

    • Between different this compound concentrations, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer) to remove all bound this compound without denaturing the immobilized PBP.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.

    • Fit the association and dissociation curves for each this compound concentration to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rate constants.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon). Alternatively, the Kd can be determined from a steady-state affinity analysis by plotting the response at equilibrium against the this compound concentration.

References

Application Notes and Protocols: Nocardicin A in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nocardicin A, a monocyclic β-lactam antibiotic, as a critical tool in the investigation of antibiotic resistance mechanisms. This document details its mode of action, its interaction with key bacterial targets, and its stability against bacterial defense systems. Detailed protocols for key experiments are provided to facilitate the use of this compound in a laboratory setting.

Introduction to this compound

This compound is a naturally occurring monocyclic β-lactam antibiotic isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis.[1][2][3] Its unique structure, featuring a monocyclic β-lactam ring, distinguishes it from the more common bicyclic penicillins and cephalosporins. This structural difference contributes to its distinct spectrum of activity and its stability against many β-lactamase enzymes.[4] this compound primarily exhibits activity against a range of Gram-negative bacteria, including clinically significant pathogens like Pseudomonas aeruginosa and Proteus species.[2][4]

Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)

The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs). PBPs are essential enzymes that catalyze the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. By binding to these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.

In Escherichia coli, this compound has been shown to interact specifically with PBPs 1a, 1b, 2, and 4 in intact cells.[5] The binding of this compound to these targets can be influenced by the overall state of the cell envelope, highlighting the importance of studying its effects in a whole-cell context.[5]

cluster_Cell Bacterial Cell cluster_Periplasm Periplasm PBP1a PBP1a Peptidoglycan Peptidoglycan Synthesis PBP1a->Peptidoglycan Inhibits PBP1b PBP1b PBP1b->Peptidoglycan Inhibits PBP2 PBP2 PBP2->Peptidoglycan Inhibits PBP4 PBP4 PBP4->Peptidoglycan Inhibits Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Disruption leads to Nocardicin_A This compound Nocardicin_A->PBP1a Binds to Nocardicin_A->PBP1b Binds to Nocardicin_A->PBP2 Binds to Nocardicin_A->PBP4 Binds to

Mechanism of this compound action on bacterial cell wall synthesis.

In Vitro Activity of this compound

This compound demonstrates notable in vitro activity against a variety of Gram-negative bacteria. Its efficacy can be influenced by the specific assay medium used.[4] The following table summarizes the mean Minimum Inhibitory Concentrations (MICs) of this compound against several key pathogens.

Bacterial SpeciesMean MIC (µg/mL)Reference(s)
Pseudomonas aeruginosa~2x more active than carbenicillin[2][4]
Proteus mirabilis3.13 - 12.5[2][4]
Proteus rettgeri3.13 - 12.5[2][4]
Proteus inconstans3.13 - 12.5[2][4]
Proteus vulgaris25 - 50[2][4]
Serratia marcescens12.5 - 50 (inhibited 48% of strains)[2][4]

Stability to β-Lactamases

A significant feature of this compound is its stability against a broad range of β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics.[4] This stability is attributed to a combination of its low affinity for these enzymes and the inherent stability of its monocyclic β-lactam ring.[6] However, some broad-spectrum β-lactamases, such as those from Klebsiella oxytoca and Proteus vulgaris, can hydrolyze this compound.[6] Interestingly, this compound has also been shown to have the ability to induce β-lactamase production in some bacteria.[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the activity of this compound and its interaction with bacterial resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare 2x stock solution of this compound in broth start->prep_antibiotic add_inoculum Inoculate each well with the standardized bacterial suspension prep_inoculum->add_inoculum serial_dilute Perform 2-fold serial dilutions of this compound in a 96-well plate prep_antibiotic->serial_dilute serial_dilute->add_inoculum incubate Incubate plates at 37°C for 16-20 hours add_inoculum->incubate read_mic Determine MIC: lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-4 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 600 nm.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Antibiotic Dilution:

    • Prepare a stock solution of this compound in MHB at twice the highest concentration to be tested.

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Add 100 µL of the 2x this compound stock solution to the first column of wells.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the antibiotic concentrations to their final desired values.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

β-Lactamase Stability Assay using Nitrocefin

This protocol describes a colorimetric assay to assess the stability of this compound against β-lactamase enzymes using the chromogenic cephalosporin, nitrocefin.

start Start prep_nitrocefin Prepare Nitrocefin working solution (e.g., 0.5-1.0 mg/mL) start->prep_nitrocefin prep_enzyme Prepare purified β-lactamase solution or bacterial lysate start->prep_enzyme prep_nocardicin Prepare this compound solution (test inhibitor) start->prep_nocardicin mix_reagents In a microplate well, mix: - β-lactamase - this compound (or buffer for control) - Nitrocefin solution prep_nitrocefin->mix_reagents prep_enzyme->mix_reagents prep_nocardicin->mix_reagents incubate_read Incubate at room temperature and monitor absorbance at 490 nm kinetically mix_reagents->incubate_read analyze Analyze data: Compare rate of hydrolysis with and without this compound incubate_read->analyze end End analyze->end

Workflow for β-lactamase stability assay.

Materials:

  • This compound

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Purified β-lactamase enzyme or a crude lysate from a β-lactamase-producing bacterial strain

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Preparation of Nitrocefin Stock Solution:

    • Dissolve nitrocefin powder in DMSO to a concentration of 10 mg/mL.

  • Preparation of Nitrocefin Working Solution:

    • Dilute the nitrocefin stock solution in PBS (pH 7.0) to a final concentration of 0.5-1.0 mg/mL. The solution should be yellow.[6]

  • Enzyme Preparation:

    • Prepare a solution of purified β-lactamase in PBS or prepare a crude cell lysate from a β-lactamase-producing bacterial strain by sonication or other lysis methods, followed by centrifugation to remove cell debris.

  • Assay:

    • In a 96-well plate, add the following to each well:

      • β-lactamase solution (a fixed amount determined by optimization).

      • This compound solution at various concentrations (or PBS for the control).

      • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the nitrocefin working solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode for 30-60 minutes at room temperature.[7]

  • Data Analysis:

    • The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at 490 nm.

    • Calculate the rate of hydrolysis for the control and for each concentration of this compound.

    • A lack of significant change in the rate of hydrolysis in the presence of this compound indicates its stability to the tested β-lactamase.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol describes a competitive binding assay to investigate the interaction of this compound with bacterial PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin FL).

start Start grow_cells Grow bacterial cells to mid-log phase start->grow_cells incubate_nocardicin Incubate cells with varying concentrations of this compound grow_cells->incubate_nocardicin add_bocillin Add fluorescent penicillin (e.g., Bocillin FL) to label unbound PBPs incubate_nocardicin->add_bocillin lyse_cells Lyse cells and isolate membrane fraction add_bocillin->lyse_cells sds_page Separate membrane proteins by SDS-PAGE lyse_cells->sds_page visualize Visualize fluorescently labeled PBPs using a fluorescence scanner sds_page->visualize analyze Analyze fluorescence intensity to determine IC50 of this compound for each PBP visualize->analyze end End analyze->end

Workflow for competitive PBP binding assay.

Materials:

  • This compound

  • Bocillin FL (or other fluorescently labeled penicillin)

  • Bacterial strain of interest

  • Appropriate growth medium

  • Lysis buffer (e.g., PBS with lysozyme and DNase)

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Culture:

    • Grow the bacterial strain of interest in the appropriate medium to mid-logarithmic phase.

  • Competition Binding:

    • Harvest the cells by centrifugation and resuspend them in fresh medium.

    • Aliquot the cell suspension and incubate with various concentrations of this compound for a specific time (e.g., 30 minutes) at 37°C. Include a control with no this compound.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of Bocillin FL to each sample and incubate for a further period (e.g., 15-30 minutes) at 37°C to label the PBPs that are not bound by this compound.

  • Cell Lysis and Membrane Preparation:

    • Wash the cells to remove unbound fluorescent probe.

    • Lyse the cells using an appropriate method (e.g., sonication or enzymatic lysis).

    • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • SDS-PAGE and Visualization:

    • Resuspend the membrane pellets in SDS-PAGE sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • The intensity of the fluorescent bands corresponding to each PBP will decrease as the concentration of this compound increases, due to competition for binding.

    • Quantify the fluorescence intensity of each PBP band.

    • Determine the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe (IC₅₀) for each PBP. This provides a measure of the affinity of this compound for each specific PBP.

Conclusion

This compound serves as a valuable research tool for studying the mechanisms of antibiotic resistance in Gram-negative bacteria. Its unique mode of action, targeting specific PBPs, and its general stability to β-lactamases make it an excellent probe for investigating the intricacies of bacterial cell wall synthesis and the efficacy of β-lactamase-mediated resistance. The protocols provided herein offer a foundation for researchers to utilize this compound in their investigations, contributing to a deeper understanding of antibiotic resistance and aiding in the development of novel therapeutic strategies.

References

Nocardicin A: A Versatile Tool for Probing Bacterial Genetics and Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nocardicin A, a monocyclic β-lactam antibiotic first isolated from Nocardia uniformis, serves as a powerful tool in the study of bacterial genetics and physiology.[1][2][3] Its unique structure and specific mechanism of action make it invaluable for investigating bacterial cell wall biosynthesis, identifying novel antibiotic resistance mechanisms, and exploring the intricacies of bacterial signaling pathways. These application notes provide an overview of this compound's utility and detailed protocols for its application in a research setting.

Mechanism of Action and Biological Activity

This compound exerts its antibacterial effect by inhibiting the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall.[4] It specifically targets and interacts with penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan assembly.[5][6] In Escherichia coli, this compound has been shown to interact with PBPs 1a, 1b, 2, and 4.[5] This targeted action disrupts cell wall integrity, ultimately leading to cell lysis and bacterial death. A key feature of this compound is its stability against many common β-lactamases, enzymes that inactivate traditional β-lactam antibiotics like penicillins and cephalosporins.[7][8] This resistance allows for its use in studying bacteria that have acquired resistance to other β-lactams.

Applications in Bacterial Genetics and Physiology

This compound's specific mode of action allows researchers to dissect various aspects of bacterial biology:

  • Studying Cell Wall Biosynthesis: By inhibiting specific PBPs, this compound can be used to understand the roles of these individual enzymes in peptidoglycan synthesis and remodeling. This allows for the detailed study of cell division, morphogenesis, and the maintenance of cell shape.

  • Genetic Screens for Resistance Mechanisms: this compound can be employed in genetic screens to identify genes involved in both intrinsic and acquired resistance to β-lactam antibiotics. This can uncover novel resistance mechanisms, such as efflux pumps, alterations in PBP expression or affinity, and cell envelope modifications.

  • Investigating Bacterial Stress Responses: Treatment with sub-lethal concentrations of this compound can induce a variety of stress responses in bacteria. Researchers can use this to study the signaling pathways and regulatory networks that bacteria employ to cope with cell wall damage.

  • Synergy Studies: this compound exhibits synergistic activity with other antimicrobial agents, enhancing their efficacy.[9] This property is valuable for identifying new combination therapies to combat multidrug-resistant bacteria. For instance, a potent synergistic effect has been observed between this compound and the phosphonopeptide L-norvalyl-L-1-aminoethylphosphonic acid against Pseudomonas aeruginosa.[9]

Quantitative Data

The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)Mean MIC (µg/mL)
Pseudomonas aeruginosaClinical IsolatesNot Specified~2x more active than carbenicillin
Proteus mirabilisNot Specified3.13 - 12.5Not Specified
Proteus rettgeriNot Specified3.13 - 12.5Not Specified
Proteus inconstansNot Specified3.13 - 12.5Not Specified
Proteus vulgarisNot Specified25 - 50Not Specified
Serratia marcescens3012.5 - 50Not Specified

Data compiled from Nishida et al., 1977.[7]

Note: The in vitro activity of this compound can be significantly influenced by the assay media used.[7] It is also important to note that this compound generally shows no significant in vitro activity against Staphylococci and Escherichia coli.[7][10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in an appropriate solvent, filter-sterilized).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum prepared to a concentration of 5 x 10^5 CFU/mL.

  • Incubator (37°C).

  • Microplate reader (optional).

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations. Leave a well with only CAMHB as a negative control (no antibiotic) and a well with uninoculated CAMHB as a sterility control.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to a final volume of 100 µL. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Synergy Testing by Checkerboard Assay

This protocol is used to assess the synergistic effect of this compound with another antimicrobial agent.

Materials:

  • This compound stock solution.

  • Stock solution of the second antimicrobial agent.

  • CAMHB.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum (5 x 10^5 CFU/mL).

  • Incubator (37°C).

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, create a checkerboard of serial dilutions. Dilute this compound horizontally across the plate and the second antimicrobial agent vertically down the plate. This will result in wells containing various combinations of the two drugs. Include wells with each drug alone and a growth control well (no drugs).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Visualizations

NocardicinA_Mechanism cluster_cell Bacterial Cell Nocardicin_A This compound Outer_Membrane Outer Membrane Nocardicin_A->Outer_Membrane Crosses Periplasm Periplasm Outer_Membrane->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate Inoculate with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Synergy_Logic cluster_outcomes Interaction Outcome Checkerboard Checkerboard Assay (this compound + Drug X) Calculate_FIC Calculate FIC Index Checkerboard->Calculate_FIC FIC_Value FIC Index Value Calculate_FIC->FIC_Value Synergy Synergy (≤ 0.5) FIC_Value->Synergy is Indifference Indifference (>0.5 to ≤4.0) FIC_Value->Indifference is Antagonism Antagonism (> 4.0) FIC_Value->Antagonism is

Caption: Logic for determining synergistic interactions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nocardicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a monocyclic β-lactam antibiotic first isolated from the fermentation broth of Nocardia uniformis. It exhibits moderate antibacterial activity, particularly against a range of Gram-negative bacteria. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, purification, formulation, and quality control. This application note provides a detailed methodology for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocols are applicable to the analysis of this compound in fermentation broths and can be adapted for other biological matrices.

Chromatographic Conditions

A typical HPLC method for the analysis of this compound utilizes a C18 stationary phase with a polar mobile phase. The following conditions have been synthesized from published methodologies to provide a robust starting point for method development and validation.

ParameterValue
HPLC System Any standard HPLC system with a UV detector
Column C18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase Isocratic mixture of Methanol and Water (containing 0.1% Acetic Acid)
Note: The optimal ratio of methanol to water should be determined during method development, but a starting point of 40:60 (v/v) is recommended.
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm[1]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C for improved reproducibility)
Internal Standard (Optional) Benzotriazole (for analysis in complex biological fluids)

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of this compound. Please note that these values are illustrative and should be established during in-house method validation.

ParameterTypical ValueNotes
Retention Time Approximately 14.2 - 14.6 minutes[2]Highly dependent on the specific column, mobile phase composition, and flow rate.
Linearity (R²) > 0.995To be determined by constructing a calibration curve with a series of known concentrations.
Limit of Detection (LOD) To be determinedTypically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantification (LOQ) To be determinedTypically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Precision (%RSD) < 2%To be assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
Accuracy (% Recovery) 98 - 102%To be determined by analyzing spiked samples at different concentration levels.

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

This protocol outlines the preparation of a Nocardia uniformis culture supernatant for HPLC analysis.

  • Cell Removal: Centrifuge the fermentation broth at 5,000 x g for 15 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the filtered supernatant to approximately 3.0 with dilute phosphoric acid. This can improve the peak shape of this compound.

  • Dilution: If the concentration of this compound is expected to be high, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

  • Injection: The sample is now ready for injection into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples (e.g., from Serum or Urine)

For more complex matrices like serum or urine, a solid-phase extraction step is recommended to remove interfering substances.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 1 mL of the pre-treated sample (e.g., serum or urine, potentially diluted with a suitable buffer) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove hydrophilic impurities.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol.

  • Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase (e.g., 200 µL).

  • Filtration and Injection: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Sample (e.g., Fermentation Broth) centrifugation Centrifugation start->centrifugation Cell Removal filtration Filtration (0.22 µm) centrifugation->filtration Remove Particulates dilution Dilution (if necessary) filtration->dilution Adjust Concentration hplc_injection HPLC Injection dilution->hplc_injection Inject into HPLC separation C18 Reverse-Phase Separation hplc_injection->separation Mobile Phase Flow detection UV Detection at 272 nm separation->detection Elution data_analysis Data Analysis detection->data_analysis Chromatogram end Result (this compound Concentration) data_analysis->end Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample acquisition to final quantification. The relationship between the different stages is crucial for obtaining accurate and reproducible results. The sample preparation stage is designed to remove interferences and bring the analyte into a suitable concentration range for the HPLC system. The HPLC analysis stage then separates the analyte of interest from other components in the sample matrix and allows for its detection and quantification based on its specific retention time and UV absorbance.

Logical_Relationship raw_sample Raw Sample (Fermentation Broth/Biological Fluid) sample_prep Sample Preparation (Centrifugation, Filtration, SPE) raw_sample->sample_prep Removal of Interferences hplc_system HPLC System sample_prep->hplc_system Injection of Clean Sample chromatogram Chromatogram Generation hplc_system->chromatogram Separation and Detection quantification Quantification (Peak Area vs. Calibration Curve) chromatogram->quantification Data Processing final_result Final Result (this compound Concentration) quantification->final_result Calculation

Caption: Logical flow of the this compound analytical methodology.

References

Application Notes and Protocols for Creating Nocardicin A-Resistant Mutants in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation, selection, and characterization of Nocardicin A-resistant bacterial mutants. The protocols outlined below are designed for research purposes to investigate mechanisms of resistance to this monobactam antibiotic.

Introduction

This compound is a monocyclic β-lactam antibiotic that exhibits activity primarily against Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[1][2] Its mechanism of action involves the inhibition of cell wall synthesis through binding to penicillin-binding proteins (PBPs). Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for the development of new antimicrobial strategies. One of the primary approaches to studying these resistance mechanisms is through the in vitro generation and characterization of resistant mutants.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Wild-Type and Hypothetical Resistant Mutants

The following table provides reported MIC values for this compound against susceptible wild-type bacterial strains and illustrates hypothetical MIC values for resistant mutants. These hypothetical values are based on typical fold-increases in MIC observed for other β-lactam antibiotics.

Bacterial StrainGenotype/PhenotypeThis compound MIC (µg/mL)Reference/Note
Pseudomonas aeruginosaWild-Type6.25 - 100[1]
Pseudomonas aeruginosaResistant Mutant (Hypothetical)>128Illustrative value
Proteus mirabilisWild-Type3.13 - 12.5[1]
Proteus mirabilisResistant Mutant (Hypothetical)>64Illustrative value
Proteus rettgeriWild-Type3.13 - 12.5[1]
Proteus rettgeriResistant Mutant (Hypothetical)>64Illustrative value
Escherichia coliWild-Type>100[1]
Escherichia coliResistant Mutant (Hypothetical)>200Illustrative value
Table 2: Frequency of Spontaneous Mutation Conferring Antibiotic Resistance
AntibioticBacterial SpeciesFrequency of ResistanceReference/Note
This compoundE. coli / P. aeruginosaEstimated 10-7 - 10-8Based on typical frequencies
Novobiocin/ErythromycinEscherichia coli1 x 10-7 to 1 x 10-8[3]
RifampinChlamydia trachomatis2 x 10-7[4]
SpectinomycinChlamydophila psittaci10-6[4]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by Chemical Mutagenesis

This protocol describes the use of a chemical mutagen, such as Ethyl Methane Sulfonate (EMS) or N-methyl-N'-nitro-N-nitrosoguanidine (NTG), to induce mutations in a bacterial population, followed by selection for this compound resistance. Caution: EMS and NTG are potent mutagens and should be handled with appropriate safety precautions in a fume hood.

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Luria-Bertani (LB) broth and agar plates

  • Phosphate buffered saline (PBS), sterile

  • Ethyl Methane Sulfonate (EMS) or N-methyl-N'-nitro-N-nitrosoguanidine (NTG)

  • This compound

  • Sterile centrifuge tubes and pipettes

  • Incubator and shaking incubator

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Culture: Inoculate a single colony of the desired bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 of 0.4-0.6).

  • Harvesting and Washing: Centrifuge the cells at 5000 x g for 10 minutes. Discard the supernatant and wash the cell pellet twice with an equal volume of sterile PBS.

  • Mutagenesis:

    • Resuspend the cell pellet in PBS to the original volume.

    • Add the chemical mutagen to the desired final concentration (e.g., EMS at 0.5-2% v/v or NTG at 50-100 µg/mL). The optimal concentration and exposure time should be determined empirically by performing a kill curve to achieve a survival rate of 1-10%.

    • Incubate the cell suspension with the mutagen at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes).

  • Inactivation and Removal of Mutagen:

    • To stop the mutagenesis, centrifuge the cells and wash the pellet twice with sterile PBS to remove the mutagen. For NTG, inactivation with a solution containing sodium thiosulfate may be necessary.

  • Outgrowth: Resuspend the washed cells in fresh LB broth and incubate for 1-2 hours at 37°C with shaking to allow for the expression of resistance mutations.

  • Selection of Resistant Mutants:

    • Plate serial dilutions of the mutagenized culture onto LB agar plates containing a selective concentration of this compound. The selective concentration should be 2-4 times the MIC of the wild-type strain.

    • As a control for spontaneous mutation frequency, plate the non-mutagenized culture on selective plates.

    • To determine the total number of viable cells, plate serial dilutions of both mutagenized and non-mutagenized cultures on non-selective LB agar plates.

  • Incubation and Colony Selection: Incubate the plates at 37°C for 24-48 hours. Colonies that grow on the this compound-containing plates are potential resistant mutants.

  • Verification of Resistance: Streak individual resistant colonies onto fresh selective and non-selective plates to confirm the resistance phenotype and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound for wild-type and resistant mutant strains.

Materials:

  • Wild-type and putative resistant bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow bacterial cultures overnight and dilute in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.

  • Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in CAMHB in a 96-well plate. The concentration range should span the expected MICs of both wild-type and resistant strains.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 105 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Calculation of Mutation Frequency

This protocol describes how to calculate the frequency of spontaneous or induced mutations that confer resistance to this compound.

Procedure:

  • Determine the total number of viable cells: Count the number of colonies on the non-selective agar plates from Protocol 1 (step 7) and multiply by the dilution factor to get the total CFU/mL.

  • Determine the number of resistant mutants: Count the number of colonies on the selective agar plates from Protocol 1 (step 7) and multiply by the dilution factor to get the number of resistant CFU/mL.

  • Calculate the mutation frequency: Divide the number of resistant mutants (CFU/mL) by the total number of viable cells (CFU/mL).

Mutation Frequency = (Number of resistant colonies / Total number of viable colonies) x Dilution Factor

Visualizations

This compound Mechanism of Action and Resistance

NocardicinA_Pathway

Experimental Workflow for Generating this compound-Resistant Mutants

experimental_workflow start Start: Wild-Type Bacterial Culture mutagenesis Induce Mutations (e.g., EMS/NTG or UV) start->mutagenesis selection Plate on this compound -containing Agar mutagenesis->selection incubation Incubate 24-48h selection->incubation isolation Isolate Resistant Colonies incubation->isolation verification Verify Resistance Phenotype isolation->verification characterization Characterize Mutants: - MIC Determination - Genotypic Analysis verification->characterization end End: Characterized Resistant Mutants characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nocardicin A Production from Nocardia uniformis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of Nocardicin A yield from Nocardia uniformis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fermentation medium for high-yield this compound production?

A1: A commonly used and effective medium is the Nocardicin Fermentation Medium. The composition of this medium is critical for achieving high yields, which can typically range from 300 to 350 mg per liter.[1]

Q2: Which amino acid precursors are essential for this compound biosynthesis?

A2: The biosynthesis of this compound is initiated from the amino acids L-p-hydroxyphenylglycine (pHPG), serine, and homoserine.[2] Specifically, tyrosine is incorporated into the two aromatic rings, serine into the β-lactam ring, and homoserine into the 3-amino-3-carboxypropoxy moiety.[2] Supplementation with L-tyrosine, p-hydroxyphenylpyruvic acid, dl-p-hydroxymandelic acid, and l-p-hydroxyphenylglycine has been shown to have a stimulatory effect on production.[2]

Q3: What are the key regulatory genes I should be aware of for optimizing this compound yield?

A3: The nocR gene is a crucial positive transcriptional regulator in the this compound biosynthetic gene cluster.[1] Disruption of nocR leads to a halt in this compound production, indicating its essential role in activating the biosynthetic pathway.[1] Overexpression of such regulatory genes is a potential strategy for yield improvement, although wild-type complementation of nocR did not significantly increase the already high yield in one study.[1]

Q4: Are there any specific enzymes in the biosynthetic pathway that are critical for this compound formation?

A4: Yes, several enzymes are critical. NocA and NocB are nonribosomal peptide synthetases (NRPSs) that form the initial peptide backbone.[3][4] NocL, a cytochrome P450, is responsible for the formation of the oxime moiety, which is essential for the biological activity of this compound.[5][6][7] NocJ is an epimerase that catalyzes a key stereochemical conversion in the homoserine side-chain.[8]

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments and provides actionable solutions.

Issue 1: Low or No this compound Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Medium Composition Ensure all components of the Nocardicin Fermentation Medium are present in the correct concentrations. Prepare fresh solutions, especially for heat-labile components. See Table 1 for a detailed medium composition.
Incorrect Culture Conditions Verify that the incubation temperature is maintained at 28-30°C and that the culture is subjected to adequate aeration through vigorous shaking.[6][9] The fermentation duration is typically 5 to 7 days.[1]
Poor Inoculum Quality Prepare a fresh seed culture in Tryptic Soy Broth (TSB) and grow until saturation before inoculating the fermentation medium.[9]
Genetic Instability of the Strain Re-streak the Nocardia uniformis strain from a frozen stock to ensure the use of a viable and productive culture.
Disruption of Key Biosynthetic Genes If working with a mutant strain, verify the integrity of the this compound biosynthetic gene cluster. Complementation of a disrupted essential gene, like nocR or nocL, can restore production.[1][6][7]
Issue 2: Accumulation of Biosynthetic Intermediates Instead of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Mutation in a Late-Stage Biosynthetic Gene A mutation in a gene responsible for the later steps of biosynthesis can lead to the accumulation of intermediates. For instance, a disruption in the nocL gene results in the accumulation of Nocardicin C.[6][7] Analyze the culture supernatant using HPLC to identify the accumulated intermediate, which can help pinpoint the dysfunctional enzyme.
Sub-optimal Precursor Supplementation While precursor supplementation can boost yield, an imbalance may lead to bottlenecks in the pathway. If supplementing with precursors, try varying their concentrations. For example, supplementation with p-hydroxymandelate (pHMA) can restore p-hydroxybenzoyl formate (pHBF) production in certain mutants.[1]

Quantitative Data Summary

Table 1: Nocardicin Fermentation Medium Composition

ComponentConcentration (per Liter)Reference
Peptone10 g[1]
Yeast Extract4 g[1]
KH₂PO₄10 g[1]
Na₂HPO₄4 g[1]
MgSO₄2.4 g[1]
Glycine2 g[1]
Soluble Starch20 g[1]
L-Tyrosine1 g[1]
L-Methionine75 mg[1]
Trace Minerals2 ml[1]

Experimental Protocols

Protocol 1: Cultivation of Nocardia uniformis for this compound Production
  • Strain Maintenance: Maintain Nocardia uniformis on ISP2 solid medium at 28°C.[1]

  • Seed Culture Preparation: Inoculate a single colony into Tryptic Soy Broth (TSB) and grow at 28°C with shaking until the culture is saturated.[9]

  • Fermentation: Inoculate the Nocardicin Fermentation Medium (see Table 1) with the seed culture (typically a 2% v/v inoculum).[9]

  • Incubation: Incubate the fermentation culture at 28-30°C with vigorous shaking for 5 to 7 days.[1][6]

  • Sampling and Analysis: Collect culture aliquots at various time points (e.g., 72, 96, and 120 hours). Centrifuge to separate the supernatant from the cell mass. Analyze the supernatant for this compound production using HPLC.[1][6]

Protocol 2: Precursor Feeding Experiment
  • Prepare the Nocardicin Fermentation Medium as described in Protocol 1.

  • Prepare sterile stock solutions of the precursors to be tested (e.g., L-tyrosine, L-serine, L-homoserine, p-hydroxyphenylglycine).

  • Add the precursor to the fermentation medium at the time of inoculation or after a specific period of growth (e.g., 34 hours).[9] Test a range of final concentrations (e.g., 0.5 mM to 5 mM).[1]

  • Incubate the cultures as described in Protocol 1.

  • Analyze the this compound yield in the supplemented cultures and compare it to an unsupplemented control culture.

Visualizations

NocardicinA_Biosynthesis_Pathway cluster_precursors Amino Acid Precursors cluster_synthesis Core Synthesis cluster_tailoring Tailoring Steps pHPG p-Hydroxyphenylglycine (pHPG) NRPS NocA/NocB (NRPS) Forms Pentapeptide Precursor pHPG->NRPS Ser Serine Ser->NRPS Homoser Homoserine Homoser->NRPS ProNocG Pro-Nocardicin G NRPS->ProNocG Peptide Synthesis NocC Nocardicin C ProNocG->NocC Intermediate Steps NocA_final This compound NocC->NocA_final Oxime Formation NocC->NocA_final Epimerization NocJ NocJ (Epimerase) NocJ->NocA_final NocL NocL (P450 Oxidase) NocL->NocA_final

Caption: Simplified biosynthetic pathway of this compound from amino acid precursors.

Troubleshooting_Workflow Start Start: Low/No this compound Yield Check_Medium Verify Medium Composition Start->Check_Medium Check_Conditions Verify Culture Conditions (Temp, Aeration) Start->Check_Conditions Check_Inoculum Assess Inoculum Quality Start->Check_Inoculum HPLC_Analysis HPLC Analysis of Supernatant Check_Medium->HPLC_Analysis Check_Conditions->HPLC_Analysis Check_Inoculum->HPLC_Analysis Intermediate_Peak Intermediate Peak Detected? HPLC_Analysis->Intermediate_Peak Genetic_Issue Investigate Genetic Integrity (e.g., Sequencing) Intermediate_Peak->Genetic_Issue Yes Optimize_Precursors Optimize Precursor Supplementation Intermediate_Peak->Optimize_Precursors No End_Success Yield Optimized Genetic_Issue->End_Success End_Fail Further Investigation Needed Genetic_Issue->End_Fail Optimize_Precursors->End_Success Optimize_Precursors->End_Fail

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Nocardicin A Fermentation Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nocardicin A Fermentation Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to industrial-scale production of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during your this compound fermentation experiments.

I. Low this compound Titer

Q1: My this compound yield is significantly lower after scaling up the fermentation. What are the potential causes and how can I troubleshoot this?

A1: Low this compound titer upon scale-up is a common issue stemming from several factors. Here's a troubleshooting guide:

  • Inadequate Oxygen Supply: Nocardia uniformis is an aerobic bacterium, and oxygen limitation is a frequent problem in large bioreactors.[][2]

    • Troubleshooting:

      • Monitor dissolved oxygen (DO) levels continuously. Aim to maintain DO above a critical value (typically 20-30% of saturation, though this needs to be empirically determined for your specific strain and process).

      • Increase agitation speed and/or aeration rate to improve the volumetric oxygen transfer coefficient (kLa). Be cautious of excessive shear stress.

      • Consider using oxygen-enriched air.

  • Sub-optimal Nutrient Levels: Nutrient requirements can change during scale-up.

    • Troubleshooting:

      • Implement a fed-batch strategy to maintain optimal concentrations of key nutrients like carbon and nitrogen sources.[3][4][5] This can prevent both nutrient depletion and the accumulation of inhibitory byproducts.

      • Consider precursor feeding. The biosynthesis of this compound requires p-hydroxyphenylglycine (pHPG) and L-serine.[3][6] Supplementing the medium with these precursors, particularly in the production phase, can significantly boost yield.

  • Shear Stress: High agitation speeds in large bioreactors can cause cell damage, leading to reduced productivity.

    • Troubleshooting:

      • Characterize the shear tolerance of your Nocardia uniformis strain at a smaller scale.

      • Use impellers designed for low-shear mixing, such as marine or elephant ear impellers.

      • If possible, correlate cell viability and morphology with different agitation speeds to find an optimal range.

  • Contamination: Large-scale and longer-duration fermentations are more susceptible to contamination.[7]

    • Troubleshooting:

      • Ensure stringent aseptic techniques during inoculation and sampling.

      • Regularly check for microbial contaminants through microscopy and plating.

      • Review and validate sterilization protocols for the bioreactor and all feed lines.[7]

II. Process Control and Monitoring

Q2: I'm observing significant foaming in my large-scale this compound fermentation. How can I control it, and what are the risks associated with excessive foaming?

A2: Foaming is common in actinomycete fermentations due to the release of proteins and other surfactants.[7]

  • Risks of Uncontrolled Foaming:

    • Loss of culture volume.

    • Blockage of exhaust filters, leading to increased bioreactor pressure and potential contamination.

    • Inaccurate readings from sensors.

  • Control Strategies:

    • Mechanical Foam Breakers: These are effective but can increase shear stress.

    • Chemical Antifoams: Use food-grade antifoams (e.g., silicone-based or polyglycols). It is crucial to optimize the addition rate, as excessive use can interfere with oxygen transfer and downstream processing. Implement an automated antifoam addition system linked to a foam sensor to prevent overuse.

Q3: My fermentation broth is becoming increasingly viscous, leading to poor mixing and oxygen transfer. What is causing this, and how can I mitigate it?

A3: Increased viscosity is often due to high cell density and, more critically, cell lysis, which releases DNA and other intracellular components into the broth.

  • Causes of Cell Lysis:

    • Excessive shear stress.

    • Nutrient limitation.

    • Accumulation of toxic byproducts.

  • Mitigation Strategies:

    • Optimize agitation to minimize shear while ensuring adequate mixing.

    • Implement a fed-batch strategy to avoid nutrient depletion.[3][4]

    • Monitor cell viability and consider harvesting before significant cell lysis occurs.

    • In some cases, the addition of small amounts of DNase to the harvested broth can reduce viscosity before downstream processing, but this adds cost and a new component to be removed.

III. Downstream Processing

Q4: I am experiencing low recovery of this compound during the initial extraction and purification steps. What are the likely reasons?

A4: Low recovery in downstream processing can be attributed to several factors:

  • Product Degradation: this compound, being a β-lactam antibiotic, is susceptible to degradation at certain pH and temperature ranges.

    • Troubleshooting:

      • Conduct stability studies to determine the optimal pH and temperature ranges for your this compound-containing broth.[8][9][10] Generally, processing at lower temperatures (4-10°C) is recommended.

      • Minimize the residence time of the product in harsh pH conditions during extraction and purification.

  • Inefficient Extraction: The choice of solvent and extraction conditions is critical.

    • Troubleshooting:

      • Optimize the solvent system and pH for liquid-liquid extraction.

      • Ensure thorough mixing during extraction to maximize mass transfer.

  • Poor Performance of Chromatography Steps:

    • Troubleshooting:

      • Ensure the column is properly packed and equilibrated.

      • Optimize the loading conditions (pH, conductivity) to ensure efficient binding of this compound to the resin.

      • Develop a gradient elution profile that effectively separates this compound from impurities.

Data Summary Tables

Table 1: Typical this compound Fermentation Parameters (Lab-Scale)

ParameterValueReference
Producing OrganismNocardia uniformis subsp. tsuyamanensis ATCC 21806[3][11]
Temperature28°C[3]
pH7.0[3]
Incubation Time5-10 days[3]
Typical Titer300-350 mg/L[3]

Table 2: this compound Fermentation Medium Composition (per Liter)

ComponentConcentrationReference
Peptone10 g[3]
Yeast Extract4 g[3]
KH₂PO₄10 g[3]
Na₂HPO₄4 g[3]
MgSO₄2.4 g[3]
Glycine2 g[3]
Soluble Starch20 g[3]
L-Tyrosine1 g[3]
L-Methionine75 mg[3]
Trace Minerals2 ml[3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Fermentation Broth

This protocol is for the quantification of this compound in culture supernatants.

1. Sample Preparation: a. Withdraw a sample of the fermentation broth. b. Centrifuge at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 10:90 v/v) containing 0.1% trifluoroacetic acid (TFA). The exact ratio may need optimization based on the specific column and system.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 272 nm.
  • Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a standard curve using a this compound reference standard of known concentration. b. Integrate the peak area corresponding to this compound in the samples. c. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Extraction and Partial Purification of this compound

This protocol outlines a general procedure for the initial recovery of this compound from the fermentation broth.

1. Broth Clarification: a. Centrifuge the entire fermentation broth to remove the Nocardia uniformis biomass. b. Further clarify the supernatant by filtration (e.g., using a 0.45 µm filter).

2. Solvent Extraction: a. Adjust the pH of the clarified supernatant to an acidic pH (e.g., pH 2-3) using an appropriate acid (e.g., HCl). This protonates the this compound, making it more soluble in organic solvents. b. Extract the acidified supernatant with a water-immiscible organic solvent such as ethyl acetate or n-butanol. Perform the extraction multiple times to ensure high recovery. c. Pool the organic phases.

3. Back Extraction: a. Adjust the pH of the pooled organic phase to a neutral or slightly alkaline pH (e.g., pH 7-8) with a suitable base (e.g., NaOH) in the presence of an aqueous phase. This will deprotonate the this compound, transferring it back into the aqueous phase. b. Separate and collect the aqueous phase containing the partially purified this compound.

4. Concentration: a. Concentrate the aqueous phase under reduced pressure (e.g., using a rotary evaporator) to reduce the volume.

This partially purified extract can then be further purified using chromatographic techniques such as ion-exchange or reverse-phase chromatography.

Visualizations

This compound Biosynthetic Pathway Regulation

NocardicinA_Biosynthesis_Regulation NocR NocR (Transcriptional Regulator) pHPG_biosynthesis pHPG Biosynthesis (nocF, nocG, nocN) NocR->pHPG_biosynthesis Activates Nocardicin_biosynthesis This compound Biosynthesis (nocA, nocB, etc.) NocR->Nocardicin_biosynthesis Activates pHPG_precursors pHPG Precursors (e.g., Tyrosine) pHPG_precursors->pHPG_biosynthesis pHPG p-Hydroxyphenylglycine (pHPG) pHPG_biosynthesis->pHPG pHPG->Nocardicin_biosynthesis Nocardicin_precursors Nocardicin Precursors (e.g., Serine) Nocardicin_precursors->Nocardicin_biosynthesis NocardicinA This compound Nocardicin_biosynthesis->NocardicinA

Caption: Regulation of the this compound biosynthetic pathway by the transcriptional activator NocR.

Troubleshooting Workflow for Low this compound Titer

LowTiter_Troubleshooting Start Low this compound Titer Check_DO Check Dissolved Oxygen (DO) Start->Check_DO Check_Nutrients Check Nutrient Levels Check_DO->Check_Nutrients DO > 20% Increase_Aeration Increase Aeration/Agitation Check_DO->Increase_Aeration DO < 20% Check_Shear Assess Shear Stress Check_Nutrients->Check_Shear Levels OK Implement_FedBatch Implement Fed-Batch/ Precursor Feeding Check_Nutrients->Implement_FedBatch Depletion/ Inhibition Check_Contamination Check for Contamination Check_Shear->Check_Contamination Shear OK Optimize_Agitation Optimize Agitation Speed/ Impeller Design Check_Shear->Optimize_Agitation High Shear Suspected Review_Aseptic Review Aseptic Technique/ Sterilization Check_Contamination->Review_Aseptic Contamination Found End Titer Improved Check_Contamination->End No Contamination Increase_Aeration->End Implement_FedBatch->End Optimize_Agitation->End Review_Aseptic->End

Caption: A logical workflow for troubleshooting low this compound titers in scaled-up fermentation.

General Downstream Processing Workflow for this compound

Downstream_Processing_Workflow Fermentation_Broth Fermentation Broth Cell_Separation Cell Separation (Centrifugation/Filtration) Fermentation_Broth->Cell_Separation Clarified_Broth Clarified Broth Cell_Separation->Clarified_Broth Extraction Solvent Extraction Clarified_Broth->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Chromatography Chromatography (e.g., Ion Exchange, Reverse Phase) Crude_Extract->Chromatography Purified_NocardicinA Purified this compound Chromatography->Purified_NocardicinA Final_Processing Final Processing (Crystallization/Lyophilization) Purified_NocardicinA->Final_Processing Final_Product Final this compound Product Final_Processing->Final_Product

Caption: A general workflow for the downstream processing and purification of this compound.

References

"improving the stability of Nocardicin A in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Nocardicin A in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is the hydrolysis of its β-lactam ring. This degradation is influenced by factors such as pH, temperature, and the presence of certain catalytic species. The degradation of this compound has been shown to follow pseudo-first-order kinetics.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution. It exhibits maximum stability at a pH of approximately 6.13.[1] The degradation rate increases in both acidic and basic conditions due to general acid and general base catalysis.[1]

Q3: What is the optimal temperature for storing this compound solutions?

A3: For short-term storage, it is recommended to keep this compound solutions refrigerated at 2-8°C. For long-term storage, freezing at -20°C or -80°C is advisable to minimize degradation. As with all chemical compounds, the rate of degradation increases with temperature. The specific impact of temperature on the degradation rate is described by the Arrhenius equation, which requires experimentally determined activation energies. While it has been reported that the Arrhenius activation energies for this compound degradation were determined at pH 4.23, 6.59, and 8.60, the specific values are not publicly available in the cited literature.[1]

Q4: Are there any recommended buffer systems for this compound solutions?

A4: While the degradation of this compound is subject to general acid and base catalysis, studies have shown that the catalytic effect of common buffer systems such as citrates, acetates, phosphates, borates, and carbonates is generally weak.[1] Therefore, the choice of buffer should primarily focus on maintaining the pH at the optimal stability point of around 6.13. Phosphate or citrate buffers are commonly used in this pH range.

Q5: How does this compound's stability compare to other β-lactam antibiotics?

A5: this compound is notably more stable in aqueous solutions compared to many other β-lactam antibiotics, such as penicillins and cephalosporins.[1] It is particularly resistant to hydrolysis by many common β-lactamases.[2]

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity in my experiment.

Possible Cause Troubleshooting Step
Incorrect pH of the solution Verify the pH of your this compound solution. Adjust the pH to be as close to 6.13 as possible using a suitable buffer system (e.g., phosphate or citrate buffer).
High storage or experimental temperature Ensure that stock solutions are stored at or below -20°C and that working solutions are kept on ice or at refrigerated temperatures (2-8°C) whenever possible. Minimize the time the solution is kept at room temperature or higher.
Presence of catalytic impurities Use high-purity water and reagents to prepare your solutions. Contaminants can potentially catalyze the degradation of the β-lactam ring.
Microbial contamination If solutions are not sterile, microbial growth can lead to degradation. Filter-sterilize your solutions using a 0.22 µm filter, especially for long-term experiments.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Inconsistent solution preparation Standardize your protocol for preparing this compound solutions. Always use freshly prepared solutions for critical experiments or solutions that have been stored appropriately for a defined period.
pH drift during the experiment Monitor the pH of your experimental setup over time, especially if the experiment involves components that could alter the pH. Use a buffer with sufficient capacity to maintain a stable pH.
Degradation during sample analysis If using analytical techniques like HPLC, ensure that the autosampler is cooled to prevent degradation of samples waiting for injection.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solution

Factor Effect on Stability Optimal Condition Reference
pH Highly dependent; degradation is catalyzed by both acid and base.pH 6.13[1]
Temperature Degradation rate increases with temperature.Low temperature (Refrigerated or frozen)[1]
Buffers Weak catalytic effect from common buffers (citrates, acetates, phosphates, borates, carbonates).Buffer to maintain optimal pH.[1]
β-Lactamases Generally stable against many common β-lactamases.N/A[2]

Note on Quantitative Data: While studies have determined the Arrhenius activation energies for this compound degradation at various pH levels, the specific values have not been made publicly available. Therefore, a quantitative table of degradation rate constants cannot be provided at this time. Researchers should empirically determine the stability of this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

  • Materials:

    • This compound powder

    • High-purity water (e.g., Milli-Q or equivalent)

    • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

    • Sterile 0.22 µm syringe filter

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Prepare a phosphate buffer solution (e.g., 50 mM) and adjust the pH to 6.1 using a calibrated pH meter.

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound powder in the pH 6.1 phosphate buffer to the desired final concentration.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol is a general guideline based on methods used for analyzing β-lactam antibiotics.[1] Specific parameters may need to be optimized for your system.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase:

    • A common mobile phase for β-lactam analysis is a gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized to achieve good separation of this compound from its degradation products.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • UV Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., around 220-270 nm, to be determined empirically).

  • Procedure:

    • Prepare a standard curve of this compound of known concentrations.

    • At specified time points, withdraw an aliquot of the this compound solution being tested for stability.

    • Dilute the aliquot to fall within the range of the standard curve.

    • Inject the sample onto the HPLC system.

    • Quantify the peak area corresponding to intact this compound.

    • Calculate the remaining concentration of this compound and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant.

Visualizations

experimental_workflow prep Prepare this compound Solution (pH 6.13 Buffer) store Store Solution at Controlled Temperature prep->store sample Sample at Time Points store->sample hplc HPLC Analysis sample->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow cluster_checks start Inconsistent Results? check_ph Verify pH (Target: 6.13) start->check_ph check_temp Check Storage & Experiment Temp. start->check_temp check_prep Standardize Solution Prep. start->check_prep check_purity Use High-Purity Reagents start->check_purity

Caption: Troubleshooting logic for inconsistent this compound stability results.

References

Technical Support Center: Nocardicin A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Nocardicin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important? A1: this compound is a monocyclic β-lactam antibiotic produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis.[1][2] Its unique structure and activity against a broad spectrum of Gram-negative bacteria, including Pseudomonas and Proteus species, make it a molecule of significant interest in drug development.[1][3][4] Proper purification is critical to remove impurities and related nocardicin variants, ensuring accurate characterization, bioactivity assessment, and subsequent research.

Q2: What are the main challenges in purifying this compound? A2: The primary challenges include separating this compound from other closely related metabolites produced by Nocardia uniformis, such as Nocardicin B and isothis compound.[5][6][7] Additionally, like many β-lactam antibiotics, this compound can be susceptible to degradation via cleavage of its β-lactam ring, although it is notably stable against many common β-lactamases.[3][8][9] Maintaining optimal pH and temperature throughout the purification process is crucial.

Q3: How can I confirm the presence and purity of this compound? A3: High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing this compound. Reverse-phase HPLC can be used to quantify production levels from culture supernatants.[10][11] Chiral HPLC is particularly useful for separating this compound from its stereoisomers, such as isothis compound.[5] Additionally, bioassays using β-lactam-sensitive strains of E. coli can confirm the antibiotic activity of the purified fractions.[11]

Q4: Is this compound stable? What conditions should I avoid? A4: this compound is highly stable to a wide range of β-lactamases, which is one of its advantageous properties.[3][8][9] However, the β-lactam ring is susceptible to hydrolysis under harsh pH (highly acidic or alkaline) or high-temperature conditions. It is recommended to perform purification steps at 4°C and maintain pH control where possible.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound.

Problem 1: Low or No Yield of this compound in Culture
Possible Cause Troubleshooting Step
Suboptimal Fermentation Conditions Verify that the Nocardia uniformis strain is grown in the appropriate fermentation medium and incubated at the correct temperature (typically 28°C).[10] Ensure adequate aeration and agitation.
Genetic Integrity of Producing Strain Disruption of key genes in the nocardicin biosynthetic cluster, such as the transcriptional regulator nocR, can abolish production.[10] If using a mutant strain, verify its genetic makeup. Complementation of a nocR mutant has been shown to restore production.[10]
Incorrect Harvest Time This compound production is growth-phase dependent. Analyze culture supernatants at various time points (e.g., 72, 96, 120 hours) using HPLC or a bioassay to determine the optimal harvest time.[11]
Problem 2: Poor Separation of this compound from Impurities
Possible Cause Troubleshooting Step
Inefficient Chromatography Optimize your chromatography protocol. Affinity chromatography using a this compound-Sepharose matrix can be highly effective for purifying this compound-sensitive enzymes, and the principle can be adapted for purifying the molecule itself.[12] For analytical purposes, ensure your HPLC method (column, mobile phase, gradient) is suitable for separating related compounds.
Presence of Isomers If chiral HPLC analysis reveals the presence of isothis compound or other isomers, consider a preparative chiral chromatography step for separation.[5]
Co-eluting Compounds Adjust the mobile phase composition or gradient slope in your reverse-phase HPLC protocol. Test different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better resolution.
Problem 3: Loss of Bioactivity in Purified Fractions
Possible Cause Troubleshooting Step
Degradation of β-Lactam Ring Avoid extreme pH and high temperatures during purification and storage. Buffer all solutions and work at 4°C whenever possible. Store the purified product at -80°C for long-term stability.[10]
Inactivation by Specific Enzymes While this compound is stable against many β-lactamases, some broad-spectrum β-lactamases from organisms like Klebsiella oxytoca and Proteus vulgaris can hydrolyze it.[8] Ensure all equipment is sterile and free from contaminating microbial growth.
Assay Conditions The in vitro activity of this compound can be significantly influenced by the assay medium used.[4][9] Use a consistent and validated medium for all bioactivity tests to ensure reproducible results.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound analysis.

ParameterValueContext / MethodReference
HPLC Retention Time 14.2 minReverse-phase HPLC analysis of culture supernatant.[10]
Nocardicin G Retention Time 7.8 minKnown biosynthetic intermediate, for comparison.[10]
Inhibitory Concentration 12.5 - 50 µg/mLEffective concentration against 48% of tested S. marcescens strains.[4][9]
Enzyme Inhibition (Ki) 5 x 10⁻⁵ MCompetitive inhibition constant for an LD-carboxypeptidase.[12]

Experimental Protocols

This compound Production and Extraction
  • Fermentation: Culture Nocardia uniformis subsp. tsuyamanensis ATCC 21806 in a suitable production medium (e.g., ISP2 solid medium followed by a liquid fermentation medium) at 28°C with vigorous shaking.[1][10]

  • Harvesting: Centrifuge the culture after the optimal production period (e.g., 4-6 days) to pellet the cells.[10]

  • Supernatant Analysis: Collect the supernatant and analyze for this compound presence. This can be done directly via reverse-phase HPLC or through a bioassay.[10][11]

Analytical Method: Reverse-Phase HPLC
  • Sample Preparation: Filter the culture supernatant through a 0.22 µm filter before injection.

  • Instrumentation: Use a standard HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or a similar buffer system is typically used.

  • Detection: Monitor the elution profile at a wavelength suitable for detecting the β-lactam chromophore (e.g., 220 nm or 260 nm).[9]

  • Quantification: Compare the peak area of the sample to a standard curve generated with a purified this compound standard. An authentic standard should have a retention time of approximately 14.2 minutes under typical conditions.[10]

Purification Method: Affinity Chromatography

This protocol is adapted from a method used to purify a this compound-binding protein and illustrates the principle.

  • Matrix Preparation: Synthesize a this compound-Sepharose affinity matrix by covalently coupling this compound to an activated Sepharose resin.

  • Column Packing: Pack a chromatography column with the this compound-Sepharose resin and equilibrate with a suitable binding buffer (e.g., 20 mM Tris-HCl, pH 7.0).

  • Sample Loading: Apply the crude or partially purified extract containing this compound-binding proteins (or in a competitive elution setup, the extract containing this compound itself) to the column.

  • Washing: Wash the column extensively with the binding buffer to remove non-specifically bound molecules.

  • Elution: Elute the bound molecules. For purifying a binding protein, elution is performed with a solution of free this compound.[12] For purifying this compound itself, a competitive displacement or a change in pH/ionic strength would be required.

Visualizations

NocardicinA_Purification_Workflow cluster_production Phase 1: Production cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & QC Fermentation 1. Nocardia uniformis Fermentation Harvest 2. Cell Harvesting (Centrifugation) Fermentation->Harvest Filtration 3. Broth Filtration & Clarification Harvest->Filtration Chromatography 4. Column Chromatography (e.g., Affinity, Ion Exchange) Filtration->Chromatography Fractionation 5. Fraction Collection Chromatography->Fractionation HPLC 6. Purity Analysis (RP-HPLC, Chiral HPLC) Fractionation->HPLC Bioassay 7. Bioactivity Assay (vs. E. coli) Fractionation->Bioassay FinalProduct Purified This compound HPLC->FinalProduct Bioassay->FinalProduct

Caption: Experimental workflow for this compound production and purification.

Troubleshooting_Flowchart Start Start: Purification Issue Problem Identify Primary Problem Start->Problem LowYield Low / No Yield Problem->LowYield Yield ImpureProduct Impure Product Problem->ImpureProduct Purity InactiveProduct Loss of Activity Problem->InactiveProduct Activity CheckFermentation Review Fermentation: - Medium - Time - Strain Integrity LowYield->CheckFermentation CheckExtraction Review Extraction: - pH - Temperature - Protocol Steps LowYield->CheckExtraction OptimizeChroma Optimize Chromatography: - Different Resin - Adjust Gradient ImpureProduct->OptimizeChroma RunChiralHPLC Run Chiral HPLC to check for isomers ImpureProduct->RunChiralHPLC CheckDegradation Check for Degradation: - Review pH/Temp logs - Run fresh sample InactiveProduct->CheckDegradation ValidateAssay Validate Bioassay: - Correct Medium - Positive/Negative Controls InactiveProduct->ValidateAssay

References

"factors affecting the in vitro activity of Nocardicin A"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nocardicin A. The information is designed to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

This compound is a monocyclic β-lactam antibiotic, the first of its kind to be discovered naturally.[1][2] It is produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis.[2][3] Its in vitro activity is primarily directed against a specific range of Gram-negative bacteria, including Pseudomonas aeruginosa, various Proteus species, and Serratia marcescens.[1][3][4] Notably, it shows little to no significant activity against Gram-positive bacteria like Staphylococci or against Escherichia coli.[4][5][6]

Q2: What is the mechanism of action for this compound?

Like other β-lactam antibiotics, this compound targets and inhibits bacterial cell wall synthesis. It achieves this by interacting with and binding to Penicillin-Binding Proteins (PBPs).[7][8] In Escherichia coli, it has been shown to interact with PBPs 1a, 1b, 2, and 4 in intact cells.[7] In Bacillus megaterium, it saturates PBPs 3a and 3b, which correlates with the inhibition of cell elongation.[8]

Q3: Is this compound susceptible to β-lactamase degradation?

This compound is highly stable and resistant to many common types of β-lactamases, both chromosomal and plasmid-mediated.[4][5][9] Its unique monocyclic structure contributes to this stability.[9] However, some broad-spectrum β-lactamases produced by Klebsiella oxytoca and Proteus vulgaris can hydrolyze this compound to some extent.[9]

Troubleshooting Guide

Problem: I am observing lower than expected, or no, in vitro activity with this compound against susceptible strains like P. aeruginosa.

This is a common issue that can often be traced to specific components of the experimental setup. Follow this guide to troubleshoot the problem.

Troubleshooting Workflow: Low this compound Activity

G start Start: Low/No Activity Observed check_media Step 1: Verify Assay Medium Composition start->check_media media_issue Is the medium high in NaCl or specific amino acids? check_media->media_issue change_media Action: Switch to a recommended low-antagonist medium (e.g., Nutrient Agar) media_issue->change_media Yes check_pbp Step 2: Assess Target Interaction media_issue->check_pbp No end Resolution: Activity Restored/ Understood change_media->end pbp_issue Is the bacterial strain known to have altered PBPs? check_pbp->pbp_issue sequence_pbp Action: Sequence PBP genes or use a reference strain. pbp_issue->sequence_pbp Yes/Unknown check_synergy Step 3: Consider Serum Components pbp_issue->check_synergy No sequence_pbp->end serum_issue Is the assay completely free of serum components? check_synergy->serum_issue add_serum Note: Activity is enhanced by serum. Consider if this is relevant to the experiment. serum_issue->add_serum Yes serum_issue->end No add_serum->end

Caption: Troubleshooting workflow for low in vitro this compound activity.

Q4: How significantly does the assay medium affect this compound's activity?

The choice of culture medium has a profound impact on the measured in vitro activity of this compound.[4][5] The presence of certain salts (like sodium chloride) and specific amino acids can antagonize its antibacterial effect, leading to significantly higher Minimum Inhibitory Concentrations (MICs).[1][10]

Data Presentation: Influence of Media on this compound MIC

The following table summarizes the effect of different assay media on the MIC of this compound against reference strains of P. aeruginosa and P. mirabilis.

Bacterial StrainAssay MediumMIC of this compound (µg/mL)
P. aeruginosaNutrient Agar12.5
P. aeruginosaHeart Infusion Agar100
P. aeruginosaTrypticase Soy Agar>800
P. mirabilisNutrient Agar6.25
P. mirabilisHeart Infusion Agar200
P. mirabilisTrypticase Soy Agar>800
Data adapted from in vitro evaluation studies. The exact values can vary between experiments.[5][11]

Q5: Are there substances that show synergistic or antagonistic effects with this compound?

Yes. Beyond media components, certain biological factors and other compounds can modulate this compound's activity.

  • Synergistic Factors : The bactericidal activity of this compound is markedly increased in the presence of fresh serum and polymorphonuclear leukocytes (PMNs).[4][5] It also shows strong synergistic activity with the phosphonopeptide L-norvalyl-L-1-aminoethylphosphonic acid [Nva-Ala(P)] against several species, including P. aeruginosa and Proteus mirabilis.

  • Antagonistic Factors : As mentioned, sodium chloride and several amino acids have been found to antagonize its activity.[1][10]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

  • Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer like MOPS). Prepare a 2-fold serial dilution series of this compound in a 96-well microtiter plate using a suitable low-antagonist broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation : Culture the test organism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation : Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Reading Results : Incubate the plate at 35-37°C for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: β-Lactamase Stability Assay (Spectrophotometric Method)

This protocol provides a general method to assess the stability of this compound in the presence of β-lactamase enzymes.[9]

  • Reagent Preparation : Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0). Purify β-lactamase from a relevant bacterial strain.

  • Assay Setup : In a quartz cuvette, combine the this compound solution with the purified β-lactamase enzyme. Use a reference cuvette containing only this compound in buffer.

  • Measurement : Monitor the change in absorbance over time at a wavelength corresponding to the hydrolysis of the β-lactam ring (typically in the UV range, e.g., 260-300 nm). A stable compound like this compound will show little to no change in absorbance.

  • Control : Use a known labile β-lactam, like Penicillin G, as a positive control for enzyme activity, which should show a rapid change in absorbance upon hydrolysis.

Diagram: this compound Mechanism of Action

G cluster_cell Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP 1a, 1b, 2, 4) Synth Peptidoglycan Synthesis PBP->Synth Catalyzes Wall Cell Wall Synth->Wall Builds Lysis Cell Lysis & Death Synth->Lysis Inhibition Leads to NocA This compound NocA->PBP Binds to & Inhibits

References

"overcoming low yields in Nocardicin A biosynthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nocardicin A biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize yields during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for producing and analyzing this compound?

A1: The general workflow involves preparing the seed culture of Nocardia uniformis, inoculating the production medium, carrying out the fermentation under controlled conditions, and finally, analyzing the supernatant for this compound production, typically using High-Performance Liquid Chromatography (HPLC).

This compound Production Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis start Start: N. uniformis Strain seed_culture Prepare Seed Culture (TSB Medium, 28°C) start->seed_culture inoculation Inoculate Production Medium seed_culture->inoculation fermentation Incubate with Shaking (28-30°C, 5-7 days) inoculation->fermentation sampling Collect Culture Supernatant fermentation->sampling hplc HPLC Analysis (272 nm) sampling->hplc results Quantify this compound hplc->results

Caption: General experimental workflow for this compound production.

Q2: My experiment produced no detectable this compound. What are the potential causes?

A2: A complete lack of this compound production can stem from several critical issues. The primary causes are typically related to the integrity of the biosynthetic gene cluster or the expression of key regulatory genes.

Troubleshooting No Yield cluster_genetic Genetic Issues cluster_precursor Precursor Supply Failure no_yield No this compound Detected gene_disruption Disruption in Biosynthetic Genes (e.g., nocA, nocB, nat, nocL) no_yield->gene_disruption Check for mutations regulator_issue Inactivation of Regulator Gene (nocR) no_yield->regulator_issue Verify nocR expression phpg_synthesis_fail Failure in pHPG Biosynthesis (nocF, nocG, nocN issues) regulator_issue->phpg_synthesis_fail nocR regulates pHPG genes NocR Regulatory Pathway cluster_genes This compound Gene Cluster cluster_products Biosynthesis Products NocR NocR Protein (Transcriptional Regulator) pHPG_genes pHPG Biosynthesis Genes (nocF, nocG, nocN) NocR->pHPG_genes activates transcription NRPS_genes NRPS Genes (nocA, nocB) NocR->NRPS_genes activates transcription pHPG pHPG Precursor pHPG_genes->pHPG synthesizes Peptide Peptide Backbone NRPS_genes->Peptide synthesizes Tailoring_genes Tailoring Enzyme Genes (nat, nocJ, nocL) NocA This compound Tailoring_genes->NocA modifies peptide to pHPG->Peptide is incorporated into Peptide->Tailoring_genes is substrate for

Technical Support Center: Nocardicin A Degradation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Nocardicin A and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The principal mechanism of this compound inactivation involves the hydrolytic cleavage of its monocyclic β-lactam ring.[1] This chemical process disrupts the core structure essential for its antibacterial activity.

Q2: How stable is this compound to enzymatic degradation by β-lactamases?

A2: this compound exhibits high stability against a broad range of both chromosomal and plasmid-mediated β-lactamases.[1][2][3][4] This resistance is a notable advantage over many traditional bicyclic β-lactam antibiotics like penicillins and cephalosporins.[2] However, it is important to note that certain broad-spectrum β-lactamases, particularly those produced by Klebsiella oxytoca and Proteus vulgaris, can hydrolyze this compound with greater intensity.[1]

Q3: What is the optimal pH for the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH. The maximum stability is observed at a pH of 6.13.[5] Deviations from this optimal pH can lead to increased rates of degradation.

Q4: How does the stability of this compound compare to other β-lactam antibiotics?

A4: this compound is considerably more stable in aqueous solutions than penicillins and cephalosporins.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity in solution over time. Chemical degradation due to suboptimal pH.Adjust the pH of the solution to 6.13 using a suitable buffer system. A study on the stability of this compound indicated minimal catalytic effect from common buffer systems like citrates, acetates, and phosphates.[5]
Inconsistent results in antibacterial assays. Degradation of this compound stock solutions.Prepare fresh stock solutions of this compound in a buffer at pH 6.13 before each experiment. Store stock solutions at appropriate low temperatures, and minimize freeze-thaw cycles.
Unexpected inactivation of this compound in a bacterial culture. Presence of potent, broad-spectrum β-lactamases.Verify if the bacterial strain is a known producer of β-lactamases, particularly from Klebsiella oxytoca or Proteus vulgaris.[1] Consider the use of a β-lactamase inhibitor if compatible with the experimental design, although this compound's inherent stability should be sufficient in most cases.

Quantitative Data Summary

The stability of this compound in aqueous solution is pH-dependent. The following table summarizes key stability parameters.

Parameter Value Reference
pH of Maximum Stability 6.13[5]
Degradation Kinetics Pseudo-first-order[5]
Catalytic Effects Weakly influenced by general acid and base catalysis from buffer systems.[5]

Experimental Protocols

Protocol: Determination of this compound Stability in Aqueous Solution

This protocol outlines a method to assess the stability of this compound at different pH values.

1. Materials:

  • This compound powder
  • Buffer solutions at various pH values (e.g., citrate, acetate, phosphate buffers ranging from pH 3.5 to 10.5)
  • High-performance liquid chromatography (HPLC) system with a reverse-phase C18 column and UV detector
  • Constant temperature incubator or water bath
  • Volumetric flasks and pipettes
  • pH meter

2. Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent to prepare a concentrated stock solution.
  • Preparation of Test Solutions:
  • For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask.
  • Dilute to the final volume with the corresponding buffer solution to achieve the desired final concentration of this compound.
  • Incubation:
  • Incubate the prepared test solutions at a constant temperature (e.g., 35°C).[5]
  • Sampling and Analysis:
  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
  • Immediately analyze the samples by reverse-phase HPLC with UV detection to determine the concentration of intact this compound.[5]
  • Data Analysis:
  • Plot the natural logarithm of the remaining this compound concentration versus time for each pH.
  • The degradation rate constant (k) can be determined from the slope of the resulting linear plot, confirming pseudo-first-order kinetics.[5]
  • Plot the observed degradation rate constants against pH to determine the pH-rate profile and identify the pH of maximum stability.

Visualizations

Nocardicin_A This compound (Active) Hydrolysis Hydrolysis (Cleavage of β-lactam ring) Nocardicin_A->Hydrolysis Degradation Pathway Inactive_Product Inactive Product Hydrolysis->Inactive_Product

Caption: Primary degradation pathway of this compound.

point1 point2 min_point Maximum Stability (pH 6.13) point3 point4 end xlabel_end Basic ylabel_start Degradation Rate A B A->B C B->C D C->D E D->E yaxis yaxis_end yaxis_end yaxis->yaxis_end xaxis xaxis xaxis_end xaxis_end xaxis->xaxis_end pH

References

"optimizing culture media for enhanced Nocardicin A production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture media for enhanced Nocardicin A production from Nocardia uniformis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Problem Potential Cause Recommended Solution
1. No or Extremely Low this compound Yield Genetic Issues: Disruption or mutation in the this compound biosynthetic gene cluster, particularly the transcriptional activator nocR.- Verify Strain Integrity: Confirm the genetic integrity of your Nocardia uniformis strain. If using a genetically modified strain, sequence the noc gene cluster to ensure all essential genes are present and intact. - Check nocR Expression: The nocR gene is a positive transcriptional regulator and is essential for the biosynthesis of this compound.[1] Insertional inactivation of nocR results in a mutant that does not produce detectable levels of this compound.[1] Ensure this gene is functional.
Precursor Limitation: Insufficient production of the key precursor, p-hydroxyphenylglycine (pHPG).- Supplement with pHPG: Add D,L-pHPG (e.g., 0.5 mM) to the fermentation medium. If this compound production is restored, it indicates a bottleneck in the pHPG biosynthetic pathway.[1] - Supplement with Precursors: Ensure the medium contains ample L-tyrosine (e.g., 1 g/L), a precursor for pHPG biosynthesis.
Incorrect Culture Conditions: Suboptimal pH, temperature, or aeration.- Optimize Physical Parameters: Ensure the fermentation is carried out at an optimal temperature, typically between 28-35°C for Nocardia species.[2] Maintain the pH of the medium between 7.0 and 7.5.[2] Ensure adequate aeration through vigorous shaking.
2. Low this compound Yield Suboptimal Media Composition: Imbalance of carbon, nitrogen, or phosphate sources.- Carbon Source: Ensure an adequate concentration of a suitable carbon source like soluble starch (e.g., 20 g/L).[1] - Nitrogen Source: Use a complex nitrogen source like peptone (e.g., 10 g/L) and yeast extract (e.g., 4 g/L) for robust growth and production.[1] - Phosphate Concentration: High phosphate concentrations can suppress secondary metabolite production in actinomycetes. The standard medium contains a high phosphate concentration (10 g/L KH₂PO₄, 4 g/L Na₂HPO₄); consider testing lower concentrations if yield is consistently low.
Trace Mineral Limitation: Deficiency in essential trace elements.- Add Trace Mineral Solution: Ensure the medium is supplemented with a trace mineral solution. These are critical for the function of enzymes in the biosynthetic pathway.
Accumulation of Intermediates: A bottleneck in the late stages of biosynthesis.- Analyze for Intermediates: Use HPLC to check for the accumulation of biosynthetic intermediates, such as Nocardicin C. Accumulation of Nocardicin C could indicate an issue with the nocL gene product, which is responsible for the final oxidation step to form this compound.[3]
3. Batch-to-Batch Inconsistency Inoculum Variability: Inconsistent age, size, or quality of the seed culture.- Standardize Inoculum Preparation: Use a consistent protocol for seed culture development. Inoculate with a standardized volume (e.g., 2 mL of a saturated seed culture into 100 mL of fermentation medium) and ensure the seed culture is in the late logarithmic growth phase.[4]
Media Preparation Errors: Variations in component concentration or sterilization.- Strict Quality Control: Implement strict protocols for media preparation. Ensure all components are accurately weighed and fully dissolved. Avoid over-sterilization, which can degrade sensitive components.
Contamination: Presence of competing microorganisms.- Aseptic Technique: Reinforce strict aseptic techniques during all stages of the process. Regularly check for contamination by microscopy and plating on nutrient-rich agar.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable culture medium for initiating this compound production?

A1: A widely cited and effective medium for this compound fermentation contains (per liter): 10 g peptone, 4 g yeast extract, 10 g KH₂PO₄, 4 g Na₂HPO₄, 2.4 g MgSO₄, 2 g glycine, 20 g soluble starch, 1 g L-tyrosine, 75 mg L-methionine, and 2 ml of a trace mineral solution.[1]

Q2: My wild-type Nocardia uniformis strain has stopped producing this compound. What should I do first?

A2: First, verify the genetic integrity of your strain, as Nocardia can be prone to genetic instability. Prepare a fresh culture from a cryopreserved stock. If the issue persists, check for potential contamination in your seed cultures. Finally, review your media preparation and fermentation protocols for any deviations.

Q3: What is the role of L-tyrosine and L-methionine in the fermentation medium?

A3: L-tyrosine is a crucial precursor for the biosynthesis of the non-proteinogenic amino acid p-hydroxyphenylglycine (pHPG), which forms the backbone of the this compound molecule. L-methionine serves as the donor of the homoserine side chain, which is essential for the biological activity of this compound.[3]

Q4: How does phosphate concentration affect this compound production?

A4: In many actinomycetes, high concentrations of inorganic phosphate are known to suppress the production of secondary metabolites, including antibiotics. While the standard this compound production medium contains a significant amount of phosphate, if you are experiencing low yields, experimenting with lower phosphate concentrations may be a viable optimization strategy.

Q5: At what stage of growth is this compound typically produced?

A5: this compound is a secondary metabolite, meaning its production typically begins during the late logarithmic or stationary phase of growth. Fermentation is usually carried out for 5 to 7 days to achieve maximum yield.[1]

Q6: Can I supplement the medium with precursors to boost the yield?

A6: Yes, supplementing the medium with precursors can be an effective strategy. Adding L-tyrosine is common practice. If your strain has a specific defect in the pHPG pathway, direct supplementation with pHPG can restore this compound production.[1]

Data Presentation: Impact of Media Components on Antibiotic Yield

Due to the limited availability of specific quantitative data for this compound in published literature, the following tables provide illustrative examples of how varying media components can affect antibiotic production in Nocardia and related Streptomyces species. These tables are intended as a guide for designing your own optimization experiments.

Table 1: Illustrative Effect of Carbon Source Concentration on Antibiotic Production (Based on general principles and data from Streptomyces sp.[4])

Carbon SourceConcentration (g/L)Relative Yield (%)
Soluble Starch1075
20 100
3090
Glucose1085
2060 (potential catabolite repression)
3040

Table 2: Illustrative Effect of Nitrogen Source on Antibiotic Production (Based on principles from Nocardia sp. and Streptomyces sp.[2])

Nitrogen SourceConcentration (g/L)Relative Yield (%)
Peptone580
10 100
1595
Yeast Extract270
4 100
685
Ammonium Sulfate540 (less effective than complex sources)

Table 3: Illustrative Effect of Phosphate Concentration on Antibiotic Production (Based on general principles of phosphate repression in actinomycetes)

KH₂PO₄ Concentration (g/L)Na₂HPO₄ Concentration (g/L)Relative Yield (%)
10 4 100 (Standard)
52110
10.4125
0.50.290 (may become growth-limiting)

Experimental Protocols

Protocol 1: this compound Fermentation
  • Seed Culture Preparation:

    • Inoculate a single colony or a mycelial stock of Nocardia uniformis into a 50 mL flask containing 10 mL of Tryptic Soy Broth (TSB).

    • Incubate at 28-30°C with shaking (200-250 rpm) for 48 hours until the culture is turbid.

  • Production Medium Inoculation:

    • Prepare the Nocardicin Fermentation Medium (see FAQ 1 for composition) and dispense 100 mL into 500 mL baffled flasks. Sterilize by autoclaving.

    • Inoculate each flask with 2 mL of the seed culture.

    • Incubate at 28-30°C with vigorous shaking (200-250 rpm) for 5 to 7 days.

  • Sample Collection:

    • Aseptically withdraw 1-2 mL aliquots of the culture at desired time points (e.g., daily from day 3 to day 7).

    • Centrifuge the aliquots at high speed (e.g., 10,000 x g) for 10 minutes to pellet the mycelia.

    • Carefully collect the supernatant for HPLC analysis. Store at -20°C if not analyzed immediately.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Thaw the supernatant samples.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (Acetonitrile with 0.1% TFA).

    • Gradient: A shallow gradient starting with a high percentage of Solvent A (e.g., 95%) and increasing the percentage of Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 272 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a certified this compound standard at various concentrations.

    • Run the standards and samples on the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the samples by interpolating the peak area from the standard curve.

Visualizations

This compound Biosynthesis Regulatory Pathway

The production of this compound is tightly controlled at the genetic level. The biosynthetic genes, organized in the noc cluster, are activated by a key transcriptional regulator protein, NocR. This diagram illustrates the simplified regulatory logic.

NocardicinA_Regulation NocR NocR Protein (Transcriptional Activator) noc_promoter noc Gene Cluster Promoter Region NocR->noc_promoter Binds to branch noc_promoter->branch noc_genes This compound Biosynthetic Genes (nocA, nocB, etc.) NocardicinA This compound noc_genes->NocardicinA Synthesizes pHPG_genes pHPG Precursor Biosynthetic Genes (nocF, nocG, etc.) pHPG_genes->NocardicinA Provides Precursors branch->noc_genes Activates Transcription branch->pHPG_genes Activates Transcription

Caption: Simplified regulatory pathway of this compound biosynthesis.

Experimental Workflow for Media Optimization

This workflow outlines the logical steps for systematically optimizing the culture medium to enhance this compound production.

Media_Optimization_Workflow start Start: Baseline Fermentation in Standard Medium ofat One-Factor-at-a-Time (OFAT) Screening of Components (Carbon, Nitrogen, Phosphate) start->ofat analysis1 Analyze this compound Yield (HPLC) ofat->analysis1 decision1 Identify Key Influential Factors analysis1->decision1 rsm Response Surface Methodology (RSM) for Fine-Tuning Concentrations of Key Factors decision1->rsm Top 2-4 factors analysis2 Analyze this compound Yield (HPLC) rsm->analysis2 validation Validate Optimized Medium with Confirmation Runs analysis2->validation end End: Optimized Medium for Enhanced Production validation->end

Caption: Workflow for optimizing this compound production medium.

References

"troubleshooting variability in Nocardicin A bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nocardicin A bioassays.

Troubleshooting Guides

This section addresses specific issues that may lead to variability in this compound bioassay results.

Question: Why am I seeing inconsistent or no zones of inhibition in my agar diffusion assay?

Answer: Inconsistent or absent zones of inhibition in an agar diffusion assay can stem from several factors throughout the experimental workflow. A common source of error is improper preparation and storage of this compound solutions. Given that this compound is a β-lactam antibiotic, it is susceptible to degradation, particularly if not stored correctly.[1][2] Another critical factor is the composition of the assay medium, as components like sodium chloride and certain amino acids can interfere with this compound's activity.[3] The choice and preparation of the test organism are also crucial; using a resistant strain or an improperly prepared inoculum can lead to a lack of inhibition zones. Finally, variations in the incubation conditions, such as temperature and time, can significantly impact the results.

To systematically troubleshoot this issue, you can follow the logical workflow outlined below.

start Start: Inconsistent/No Zone of Inhibition check_solution Verify this compound Solution (Preparation & Storage) start->check_solution solution_ok Solution OK? check_solution->solution_ok check_media Examine Assay Medium (Composition & pH) media_ok Media OK? check_media->media_ok check_organism Assess Test Organism (Strain Susceptibility & Inoculum Prep) organism_ok Organism OK? check_organism->organism_ok check_incubation Review Incubation Conditions (Temperature & Time) incubation_ok Incubation OK? check_incubation->incubation_ok solution_ok->check_media Yes reprepare_solution Action: Prepare fresh this compound solution. Ensure proper storage. solution_ok->reprepare_solution No media_ok->check_organism Yes adjust_media Action: Use a recommended medium. Adjust pH if necessary. media_ok->adjust_media No organism_ok->check_incubation Yes reselect_organism Action: Confirm strain susceptibility. Standardize inoculum preparation. organism_ok->reselect_organism No standardize_incubation Action: Standardize incubation temperature and time. incubation_ok->standardize_incubation No end End: Consistent Results incubation_ok->end Yes reprepare_solution->check_media adjust_media->check_organism reselect_organism->check_incubation standardize_incubation->end

Troubleshooting workflow for inconsistent zones of inhibition.

Question: My Minimum Inhibitory Concentration (MIC) results for this compound are fluctuating between replicates. What could be the cause?

Answer: Fluctuations in MIC values across replicates often point to issues with the homogeneity of the experimental setup. A primary reason for such variability can be the incomplete dissolution or uneven distribution of this compound in the broth, leading to differing concentrations in each well. Pipetting errors, even minor ones, can also introduce significant variability, especially when preparing serial dilutions. Additionally, inconsistencies in the inoculum density across the wells of the microplate can lead to varied growth rates and, consequently, different apparent MICs. It is also worth noting that some phytochemicals in crude extracts may lose activity upon dilution, which could contribute to inconsistent results if you are testing natural product extracts.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a monocyclic β-lactam antibiotic.[4][5] Its primary mechanism of action involves the inhibition of peptidoglycan synthesis in the bacterial cell wall. Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. By binding to and inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Nocardicin_A This compound PBP Penicillin-Binding Proteins (PBPs) Nocardicin_A->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Nocardicin_A->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Mechanism of action of this compound.

2. Which factors are known to influence the in vitro activity of this compound?

The in vitro antimicrobial activity of this compound can be significantly influenced by several factors. The composition of the culture medium is a critical determinant. For instance, the presence of certain salts and amino acids can antagonize its effect. The pH of the medium and the size of the inoculum used in the assay also play a role in the observed activity.

Data Presentation: Influence of Various Factors on this compound Activity

FactorConditionEffect on this compound Activity
Medium Composition Presence of NaCl and certain amino acidsAntagonistic (reduces activity)[3]
Different types of agar (e.g., HI vs. A-No. 3)Varied MIC values[3]
Inoculum Size Higher inoculum densityMay lead to smaller zones of inhibition
Medium pH Suboptimal pHCan affect both bacterial growth and antibiotic stability
Presence of Serum In combination with fresh serumSynergistic bactericidal effect[3]

3. What is a standard protocol for performing a this compound bioassay?

A common method for evaluating the antimicrobial activity of this compound is the agar disk diffusion assay. The following is a generalized protocol.

Experimental Protocol: this compound Agar Disk Diffusion Assay

  • Preparation of Test Organism:

    • Inoculate a suitable broth with a pure culture of the test organism (e.g., Pseudomonas aeruginosa).

    • Incubate at the optimal temperature until the culture reaches the desired turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Agar Plates:

    • Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton agar).

    • Pour the molten agar into sterile Petri dishes to a uniform depth and allow it to solidify.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing against the inside of the tube.

    • Evenly streak the swab over the entire surface of the agar plate to create a confluent lawn of bacteria.

  • Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

    • Perform serial dilutions to obtain the desired concentrations for testing.

    • Impregnate sterile paper disks with a known volume of each this compound dilution.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the test organism for a specified period (e.g., 18-24 hours).

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition around each disk in millimeters.

    • The size of the inhibition zone correlates with the antimicrobial activity of this compound at that concentration.[6][7][8]

The following diagram outlines the experimental workflow for a this compound agar disk diffusion assay.

start Start prep_organism Prepare Test Organism start->prep_organism inoculate Inoculate Plates prep_organism->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate apply_disks Apply Disks to Plates inoculate->apply_disks prep_nocardicin Prepare this compound Solutions prep_nocardicin->apply_disks incubate Incubate Plates apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Experimental workflow for this compound agar disk diffusion assay.

4. How should I store this compound to maintain its stability?

This compound, like other β-lactam antibiotics, is susceptible to degradation.[1] For long-term storage, it is recommended to keep the powdered form at -20°C. Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at 4°C for no longer than 24 hours. Repeated freeze-thaw cycles should be avoided as they can lead to a loss of activity.[2]

5. What are some common causes of error in manual this compound bioassays?

Manual bioassays are prone to several types of errors that can contribute to variability. These include:

  • Inaccurate Pipetting: Errors in pipetting can lead to incorrect concentrations of this compound or inconsistent inoculum densities.

  • Cross-Contamination: Improper aseptic technique can introduce contaminating microorganisms, leading to erroneous results.

  • Inconsistent Incubation: Variations in incubation temperature or time between experiments can affect both microbial growth and antibiotic activity.

  • Subjective Interpretation: The manual reading of zone sizes can introduce user-to-user variability. Utilizing calipers and having a standardized protocol for measurement can help mitigate this.

References

Technical Support Center: Enhancing the Antibacterial Potency of Nocardicin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nocardicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antibacterial potency of this unique monocyclic β-lactam antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary spectrum of activity for this compound?

A1: this compound is primarily active against Gram-negative aerobic bacteria. It shows notable potency against species such as Pseudomonas aeruginosa, various Proteus species (indole-positive and negative), and Serratia marcescens.[1][2] However, it demonstrates limited to no significant activity against Gram-positive bacteria like Staphylococci and Escherichia coli.[1][2]

Q2: How stable is this compound in solution?

A2: this compound is relatively stable in aqueous solutions compared to many other β-lactam antibiotics. Its degradation follows pseudo-first-order kinetics and is influenced by pH, with a minimum degradation rate observed around pH 6.13.[1] It is generally more stable than penicillins and cephalosporins in neutral and acidic conditions, but its stability decreases in basic solutions. For optimal stability, it is recommended to prepare stock solutions fresh and store them as aliquots at -20°C for up to one month. For daily use, allow the solution to reach room temperature before opening the vial.

Q3: Is this compound susceptible to β-lactamase degradation?

A3: this compound is highly stable against a wide range of both chromosomal and plasmid-mediated β-lactamases.[1][2] This inherent resistance is a key advantage, allowing it to be effective against some β-lactam-resistant strains. However, some broad-spectrum β-lactamases, such as those from Klebsiella oxytoca and Proteus vulgaris, can hydrolyze this compound to some extent.[3]

Q4: What are the main strategies to enhance the antibacterial potency of this compound?

A4: The primary strategies to enhance the potency of this compound include:

  • Chemical Modification: Synthesizing analogs by modifying the core structure (3-aminonocardicinic acid) or its side chains to improve target binding and spectrum of activity.

  • Synergistic Combinations: Combining this compound with other antimicrobial agents, such as other β-lactams, β-lactamase inhibitors, or membrane-permeabilizing agents, to achieve a synergistic effect.

  • Novel Drug Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes or nanoparticles to improve its pharmacokinetic properties, protect it from degradation, and potentially enhance its delivery to the site of infection.

Troubleshooting Guides

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem Possible Cause Troubleshooting Steps
Higher than expected MIC values for P. aeruginosa or P. mirabilis The in vitro activity of this compound is highly dependent on the composition of the assay medium.[1][2][3] Certain salts and amino acids in the media can antagonize its activity.Standardize Media: Use a consistent and recommended medium for susceptibility testing, such as Mueller-Hinton Broth (MHB), and ensure its composition is consistent between batches. • Control for Cations: Be aware that divalent cation concentrations (Mg²⁺, Ca²⁺) can influence the susceptibility of P. aeruginosa to many antibiotics. Use cation-adjusted MHB where appropriate. • Verify Strain: Ensure the correct bacterial strain is being used and that it has not developed resistance during subculturing.
No zone of inhibition in disk diffusion assays This compound may not diffuse well through the agar, or the concentration on the disk may be too low. This method is often less reliable for complex molecules compared to broth microdilution.Switch to Broth Microdilution: Use the broth microdilution method to determine the MIC, as it is a more quantitative and reliable method for this antibiotic. • Increase Disk Concentration: If disk diffusion must be used, try using disks with a higher concentration of this compound.
Variable results between experimental repeats Inoculum preparation can be a significant source of variability. Inconsistent inoculum density can lead to fluctuating MIC values.Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard as consistently as possible. Use a spectrophotometer to verify the optical density. • Homogenize Suspension: For organisms like Nocardia species, which can grow in clumps, ensure the inoculum is well-homogenized by vortexing with sterile glass beads before dilution.[4]
Guide 2: Challenges in Synthesizing this compound Analogs
Problem Possible Cause Troubleshooting Steps
Low yield during the synthesis of the β-lactam ring (3-aminonocardicinic acid) The formation of the four-membered β-lactam ring is a challenging step. Side reactions, such as polymerization or decomposition, can occur. The choice of activating agents and reaction conditions is critical.Optimize Cyclization: Experiment with different cyclization methods, such as the Staudinger synthesis (ketene-imine cycloaddition) or other established methods for β-lactam formation. • Protecting Groups: Ensure that the amine and carboxylic acid functional groups are adequately protected to prevent unwanted side reactions.
Difficulty in attaching the side chain to the 3-amino position of the nocardicinic acid core Steric hindrance or low reactivity of the amine can make the acylation step inefficient.Activation of Carboxylic Acid: Use a suitable activating agent for the side chain's carboxylic acid, such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole), to facilitate amide bond formation. • Solvent and Temperature: Optimize the reaction solvent and temperature. Aprotic polar solvents like DMF or DMSO may be suitable.
Unexpected side products The complex structure of this compound offers multiple reactive sites. Undesired reactions can occur if reaction conditions are not carefully controlled.Purification and Characterization: Use techniques like HPLC and NMR spectroscopy to identify the side products. Understanding their structure can provide clues about the unwanted reaction pathways. • Step-wise Synthesis: Employ a well-planned, step-wise synthesis with appropriate purification at each stage to minimize the accumulation of impurities.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound

OrganismNumber of StrainsMIC Range (µg/mL)Mean MIC (µg/mL)
Pseudomonas aeruginosaClinical Isolates-~2x more active than carbenicillin
Proteus mirabilis-3.13 - 12.5-
Proteus rettgeri-3.13 - 12.5-
Proteus inconstans-3.13 - 12.5-
Proteus vulgaris-25 - 50-
Serratia marcescens30 (resistant to other β-lactams)12.5 - 50-
Staphylococcus spp.-> 50-
Escherichia coli-> 50-
Data compiled from Nishida et al., 1977.[1]

Experimental Protocols

Protocol 1: Determination of Synergistic Activity using the Checkerboard Microdilution Assay

This protocol outlines the method for assessing the synergistic interaction between this compound and a partner antibiotic.

1. Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Partner antibiotic stock solution

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland and then diluted to ~5 x 10⁵ CFU/mL

  • Incubator (35°C)

  • Microplate reader (optional)

2. Procedure:

  • Plate Setup: Dispense 50 µL of MHB into each well of a 96-well plate.

  • Antibiotic A Dilution: In the first column, add 50 µL of the this compound stock solution (at 4x the desired starting concentration) to the first row (A1). Perform serial two-fold dilutions down the column by transferring 50 µL from well A1 to B1, and so on, discarding the last 50 µL from the last well. This creates a concentration gradient of this compound along the y-axis.

  • Antibiotic B Dilution: Repeat the process for the partner antibiotic across the rows, starting in well A1 and diluting across to the last column. This will create a concentration gradient of the partner antibiotic along the x-axis. The result is a matrix of wells with varying concentrations of both antibiotics.

  • Controls: Include a row with only this compound dilutions and a column with only the partner antibiotic dilutions to determine their individual MICs. Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Reading Results: Determine the MIC for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

3. Data Analysis (Calculating the Fractional Inhibitory Concentration Index - FICI):

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

  • FICI = FIC of this compound + FIC of Partner Antibiotic

4. Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol provides a general method for encapsulating this compound into liposomes. Optimization of lipid composition may be required.

1. Materials:

  • Phospholipids (e.g., DOPC - 1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

2. Procedure:

  • Lipid Film Formation: Dissolve the chosen phospholipids and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 or 3:1 phospholipid to cholesterol.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature to evaporate the chloroform, leaving a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Add a solution of this compound in PBS to the flask. The concentration of this compound will depend on the desired drug loading.

  • Vesicle Formation: Hydrate the lipid film by rotating the flask (without vacuum) in the water bath for about 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Extrusion: To create unilamellar vesicles of a uniform size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat this process 10-20 times.[5]

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

3. Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using DLS to ensure a uniform size distribution. A PDI of < 0.2 is generally considered acceptable.[6][7]

  • Zeta Potential: Measure using DLS to determine the surface charge of the liposomes, which influences their stability. A zeta potential of > ±30 mV indicates good colloidal stability.[7][8]

  • Encapsulation Efficiency: Determine the amount of encapsulated this compound using a suitable method (e.g., HPLC) after lysing the liposomes with a detergent.

Visualizations

experimental_workflow cluster_synthesis Chemical Modification cluster_testing Potency Testing start 3-Aminonocardicinic Acid (3-ANA) Synthesis coupling Coupling Reaction start->coupling side_chain Side Chain Synthesis side_chain->coupling analog This compound Analog coupling->analog mic_test MIC Determination analog->mic_test delivery_system Novel Delivery System (e.g., Liposomes) analog->delivery_system synergy_test Synergy Testing (Checkerboard Assay) mic_test->synergy_test enhanced_potency Enhanced Potency Data synergy_test->enhanced_potency delivery_system->enhanced_potency

Caption: Workflow for enhancing this compound potency.

synergy_pathway NocA This compound PBP Penicillin-Binding Proteins (PBPs) NocA->PBP Inhibition CellWall Bacterial Cell Wall PBP->CellWall Synthesis Lysis Cell Lysis CellWall->Lysis Weakening leads to PartnerDrug Synergistic Partner (e.g., β-lactamase inhibitor) BetaLactamase β-lactamase PartnerDrug->BetaLactamase Inhibition BetaLactamase->NocA Potential Inactivation

Caption: Signaling pathway for synergistic action.

References

Technical Support Center: Addressing Low Solubility of Nocardicin A in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nocardicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the low solubility of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a monocyclic β-lactam antibiotic that shows moderate activity against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[1][2] Its experimental use can be challenging due to its limited solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in assays.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For aqueous solutions, preparing a sodium salt of this compound can improve its solubility in water or phosphate-buffered saline (PBS).

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in your experimental medium. To minimize the risk of precipitation, the final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 0.5%.

Q4: What is the stability of this compound in different solutions?

A4: this compound is relatively stable in aqueous solutions. Its stability is pH-dependent, with optimal stability observed around pH 6.13. It is more stable than many other β-lactam antibiotics in aqueous solutions.

Q5: Can I filter-sterilize this compound solutions?

A5: If this compound is dissolved in an aqueous buffer for the preparation of a stock solution, it can be filter-sterilized using a 0.22 µm filter. However, if the stock solution is prepared in 100% DMSO, filter sterilization is generally not necessary as the solvent is inhibitory to microbial growth. Care should be taken as some filter membranes may not be compatible with DMSO.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO from the stock solution may also be too high, causing the compound to crash out of solution.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: Refer to the established Minimum Inhibitory Concentration (MIC) values for your target bacteria to determine an effective yet soluble concentration.

    • Reduce the DMSO concentration: Ensure the final concentration of DMSO in your culture medium is minimal (ideally ≤ 0.1%). This may require preparing a more dilute stock solution in DMSO.

    • Use a gentle mixing technique: When diluting the DMSO stock, add it dropwise to the aqueous medium while gently vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

    • Consider warming the aqueous medium: Gently warming the medium to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your medium components.[4]

    • Prepare a fresh solution: If precipitation is observed, it is best to discard the solution and prepare a fresh one, as the actual concentration will be unknown.

Issue 2: Inconsistent results in antibacterial assays.
  • Possible Cause: Inaccurate concentration of this compound due to incomplete dissolution or precipitation. Degradation of the compound over time in the experimental setup.

  • Troubleshooting Steps:

    • Visually inspect for complete dissolution: Before use, ensure that your this compound stock solution is clear and free of any visible particles.

    • Prepare fresh dilutions for each experiment: Avoid using diluted solutions of this compound that have been stored for an extended period, as the compound's stability in dilute aqueous solutions may be limited over time.

    • Perform a solubility test: Before conducting a large-scale experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific experimental medium.

    • Control for solvent effects: Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on bacterial growth.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL)Temperature (°C)Notes
DMSO>1025Readily soluble.
WaterLimited25Solubility is pH-dependent. Formation of a salt (e.g., sodium salt) can increase aqueous solubility.
EthanolLimited25Not a recommended primary solvent.
PBS (pH 7.4)Limited25Similar to water; solubility can be enhanced by prior dissolution in a small amount of DMSO.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference
Pseudomonas aeruginosa3.13 - 12.5[5][6]
Proteus mirabilis3.13 - 12.5[5][6]
Proteus vulgaris25 - 50[5][6]
Proteus rettgeri3.13 - 12.5[5][6]
Proteus inconstans3.13 - 12.5[5][6]
Serratia marcescens12.5 - 50[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions for In Vivo Studies (Mouse Model)

Note: This is a general guideline. The optimal vehicle and concentration should be determined based on the specific experimental design and animal model.

  • Materials:

    • This compound powder

    • Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO or Cremophor EL, to be determined empirically for tolerability and solubility)

    • Sterile vials

  • Procedure:

    • For subcutaneous administration in mice, this compound has been previously used.[7]

    • A common approach is to first dissolve the required amount of this compound in a minimal volume of a suitable sterile solvent (e.g., DMSO).

    • This concentrated solution is then slowly added to the sterile vehicle (e.g., saline) with continuous mixing to achieve the final desired concentration for injection. The final concentration of the organic solvent should be minimized and tested for tolerability in the animals.

    • Prepare the dosing solution fresh on the day of the experiment.

    • Administer the solution subcutaneously to the mice. The injection volume should be appropriate for the size of the animal.

Visualizations

NocardicinA_Workflow cluster_prep Solution Preparation cluster_exp Experimental Setup cluster_troubleshoot Troubleshooting NocA_powder This compound Powder Stock_Solution 10 mg/mL Stock in DMSO NocA_powder->Stock_Solution Dissolve DMSO DMSO (Solvent) DMSO->Stock_Solution Working_Solution Working Solution (Final Concentration) Stock_Solution->Working_Solution Dilute Aqueous_Medium Aqueous Medium (e.g., Cell Culture Medium, PBS) Aqueous_Medium->Working_Solution Experiment In Vitro / In Vivo Experiment Working_Solution->Experiment Precipitation Precipitation Occurs Working_Solution->Precipitation Check_Conc Check Final Concentration Precipitation->Check_Conc Action Check_DMSO Check DMSO % Precipitation->Check_DMSO Action Fresh_Prep Prepare Fresh Solution Check_Conc->Fresh_Prep Check_DMSO->Fresh_Prep

Caption: Workflow for preparing and troubleshooting this compound solutions.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Glycan Chain Lipid_II->Glycan_Chain Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation (PBPs) Cell_Lysis Cell Lysis Crosslinked_PG->Cell_Lysis Leads to weakened cell wall Nocardicin_A This compound PBPs Penicillin-Binding Proteins (PBPs) Nocardicin_A->PBPs Inhibition Inhibition Inhibition->Glycan_Chain Blocks Transglycosylation Inhibition->Crosslinked_PG Blocks Transpeptidation

Caption: Inhibition of peptidoglycan synthesis by this compound.

References

Nocardicin A Technical Support Center: Minimizing Epimerization During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nocardicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize its epimerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where a molecule with multiple stereocenters undergoes a change in the configuration at one of those centers. For this compound, the key concern is the conversion to its diastereomer, isothis compound. This transformation can significantly impact the biological activity of the compound, potentially leading to inaccurate and unreliable experimental results. The epimerization of this compound is a known biosynthetic step catalyzed by the enzyme nocardicin-A epimerase, but it can also occur non-enzymatically during storage under suboptimal conditions.[1]

Q2: What are the primary factors that influence the epimerization of this compound during storage?

A2: The main factors that can accelerate the epimerization of this compound are:

  • pH: The stability of this compound in aqueous solutions is highly pH-dependent.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation, including epimerization.

  • Solvent/Formulation: The composition of the solution in which this compound is dissolved can affect its stability.

Q3: What is the optimal pH for storing this compound in an aqueous solution?

A3: To minimize degradation, including potential epimerization, this compound should be stored in a solution with a pH of approximately 6.13. Studies have shown that the degradation rate of this compound is at its minimum at this pH.

Q4: How should I store this compound for short-term and long-term use?

A4: For optimal stability, refer to the storage recommendations table below. In general, for long-term storage, it is advisable to store this compound as a lyophilized powder at -20°C or below. For working solutions, prepare them fresh and store them at low temperatures for a limited time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in my this compound sample. Epimerization of this compound to the less active isothis compound.1. Verify the storage conditions of your sample (temperature, pH of the solution). 2. Analyze the epimeric purity of your sample using chiral HPLC (see Experimental Protocols). 3. If significant epimerization has occurred, discard the sample and obtain a fresh batch. Ensure proper storage of the new batch.
Inconsistent results between experiments using the same stock solution of this compound. Degradation or epimerization of this compound in the stock solution over time.1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. 3. Re-evaluate the stability of your stock solution under your specific storage conditions by testing its purity at different time points.
Precipitation observed in my this compound solution upon thawing. Poor solubility or degradation product formation.1. Ensure the solvent and pH are appropriate for this compound. 2. Gently warm the solution to room temperature and vortex to try and redissolve the precipitate. 3. If precipitation persists, it may indicate degradation. It is advisable to prepare a fresh solution.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CLong-termProtect from moisture.
Aqueous Stock Solution -80°CUp to 3 months (general guideline for beta-lactams)[2]Aliquot to avoid freeze-thaw cycles. Use a buffer at pH ~6.1.
Aqueous Stock Solution -20°CUp to 1 year (general guideline for some antibiotics)[2]Aliquot to avoid freeze-thaw cycles. Use a buffer at pH ~6.1. Stability may be reduced compared to -80°C.
Working Dilutions 2-8°CUp to 24 hoursPrepare fresh daily for optimal results.

Table 2: pH-Dependent Degradation of this compound in Aqueous Solution

pHRelative Degradation Rate
3.50Higher
5.38Moderate
6.13 Minimum
8.60Moderate
10.50Higher

Note: This table is a qualitative summary based on the pH-rate profile showing a degradation minimum at pH 6.13.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution of this compound

Objective: To prepare a stock solution of this compound at a pH that minimizes degradation.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate) to prepare a 0.1 M buffer at pH 6.1

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 0.1 M phosphate buffer and adjust the pH to 6.1.

  • Accurately weigh the desired amount of this compound powder.

  • Reconstitute the this compound powder in the pH 6.1 phosphate buffer to the desired final concentration (e.g., 10 mg/mL).

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Analysis of this compound Epimerization by Chiral HPLC

Objective: To separate and quantify this compound and its epimer, isothis compound, to assess the purity of a sample.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, diethylamine, trifluoroacetic acid)

General Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for separating enantiomers and diastereomers of pharmaceutical compounds.

  • Mobile Phase Preparation: Based on the column manufacturer's recommendations and literature, prepare a mobile phase. A common starting point for normal-phase chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). For basic compounds like this compound, the addition of a small amount of a basic modifier like diethylamine (e.g., 0.1%) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (e.g., 0.1%) may be used.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis under isocratic conditions.

    • Detect the eluting compounds using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 270 nm).

  • Data Analysis: Identify the peaks corresponding to this compound and isothis compound based on their retention times (a reference standard for isothis compound may be required for positive identification). Calculate the percentage of each epimer by integrating the peak areas.

Note: The exact mobile phase composition and flow rate will need to be optimized for the specific chiral column used to achieve baseline separation of the epimers.

Visualizations

Epimerization Nocardicin_A This compound Isonocardicin_A Isothis compound Nocardicin_A->Isonocardicin_A Epimerization (Suboptimal Storage)

Caption: Epimerization of this compound to isothis compound.

Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Reconstitute Reconstitute this compound in pH 6.1 Buffer Filter Filter Sample (0.22 µm) Reconstitute->Filter Inject Inject Sample onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (~270 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Epimerization Integrate->Calculate

Caption: Experimental workflow for analyzing this compound epimerization.

Troubleshooting Start Inconsistent Experimental Results? Check_Storage Verify Storage Conditions (Temp, pH, Age) Start->Check_Storage Run_HPLC Perform Chiral HPLC Analysis Check_Storage->Run_HPLC Epimerized >5% Isothis compound? Run_HPLC->Epimerized Discard Discard Stock Prepare Fresh Epimerized->Discard Yes Continue Stock is Good Investigate Other Variables Epimerized->Continue No

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Technical Support Center: Nocardicin A Recovery from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Nocardicin A from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery from fermentation broth challenging?

A1: this compound is a monocyclic β-lactam antibiotic produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis.[1][2] Its recovery can be challenging due to its relatively low concentration in the fermentation broth, potential for degradation, and the presence of structurally similar impurities and other fermentation byproducts.

Q2: What are the common methods for purifying this compound?

A2: The purification of this compound typically involves a multi-step chromatographic process. Common methods include ion-exchange chromatography, affinity chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] A combination of these techniques is often necessary to achieve high purity.

Q3: What is the stability of this compound under typical laboratory conditions?

A3: this compound is notably stable to many β-lactamases, which are enzymes that can degrade many other β-lactam antibiotics.[5] However, like other β-lactams, it can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to perform stability tests at different pH values (e.g., pH 2-9) and temperatures (e.g., 4-40°C) to determine optimal conditions for your specific process.[6]

Q4: What are the key impurities to consider during this compound purification?

A4: Key impurities include other nocardicin variants (e.g., Nocardicin B, C, and isothis compound), precursors of the biosynthetic pathway, and other secondary metabolites produced by Nocardia uniformis.[7][8] Structurally similar analogs can be particularly challenging to separate.

Q5: How can I quantify the concentration of this compound in my samples?

A5: this compound concentration can be determined using bioassays with a susceptible indicator organism (e.g., a β-lactam-supersensitive strain of E. coli) or by analytical reversed-phase HPLC (RP-HPLC) with UV detection (e.g., at 272 nm).[7][9] Chiral HPLC may be necessary to distinguish between this compound and its isomers like isothis compound.[4]

Troubleshooting Guides

Issue 1: Low Overall Yield of this compound

Q: My overall recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low overall yield can stem from several factors throughout the extraction and purification process. A systematic approach to identify the bottleneck is crucial.

Troubleshooting Steps:

  • Evaluate Fermentation Titer:

    • Question: Is the initial concentration of this compound in the fermentation broth low?

    • Action: Analyze a sample of the clarified fermentation broth using a validated analytical method (e.g., HPLC) to establish a baseline concentration. If the titer is low, fermentation conditions may need optimization.

  • Check for Product Degradation:

    • Question: Is the this compound degrading during processing?

    • Action: As β-lactams can be sensitive to pH and temperature, ensure that all buffers are within a stable pH range for this compound and that purification steps are performed at a reduced temperature (e.g., 4°C) where possible.[6][10] Analyze samples at each stage to pinpoint where product loss is occurring.

  • Optimize Initial Extraction:

    • Question: Is the initial capture of this compound from the broth inefficient?

    • Action: The first step (e.g., ion-exchange or solid-phase extraction) is critical. Ensure the pH and ionic strength of the clarified broth are optimized for binding to the chosen resin. Incomplete binding will lead to significant product loss in the flow-through.

  • Review Chromatographic Steps:

    • Question: Am I losing the product during the chromatography steps?

    • Action: Collect and analyze the flow-through and wash fractions from each chromatography column to check for premature elution of this compound. Also, ensure that the elution conditions are not too harsh, which could cause irreversible binding or degradation.

Issue 2: Poor Purity and Presence of Contaminants

Q: I am struggling to achieve the desired purity of this compound. My final product contains significant impurities.

A: The presence of impurities, especially structurally similar ones, is a common challenge. A multi-modal purification strategy is often required.

Troubleshooting Steps:

  • Identify the Impurities:

    • Question: Do I know what the major impurities are?

    • Action: Use analytical techniques such as HPLC and mass spectrometry to identify the major contaminants. Knowing their properties (e.g., pI, hydrophobicity) will help in designing a separation strategy. Common impurities include other nocardicin analogs.[7][8]

  • Optimize Chromatographic Selectivity:

    • Question: Are my chromatography steps effectively separating this compound from the impurities?

    • Action:

      • Ion-Exchange Chromatography: Adjust the pH of the mobile phase to maximize the charge difference between this compound and the contaminants. A shallower salt gradient during elution can also improve resolution.

      • Reversed-Phase HPLC: Modify the mobile phase composition (e.g., organic solvent, ion-pairing agent) and the gradient profile. For structurally similar compounds, a very shallow gradient may be necessary.

  • Incorporate an Orthogonal Purification Step:

    • Question: Am I using purification methods with different separation principles?

    • Action: If you are primarily using ion-exchange chromatography, consider adding a reversed-phase chromatography step, or vice-versa. Combining techniques that separate based on different properties (e.g., charge and hydrophobicity) is highly effective at removing a wider range of impurities.

Quantitative Data Summary

The following table summarizes representative data for the recovery of this compound. Note that actual yields may vary depending on the specific fermentation conditions and purification protocol.

Purification StepPurity (%)Recovery (%)Notes
Clarified Fermentation Broth< 1100Starting material.
Ion-Exchange Chromatography15-2580-90Effective for initial capture and removal of bulk impurities.
Affinity Chromatography60-8070-85Can provide significant purification if a suitable ligand is available.
Reversed-Phase HPLC> 9560-75Polishing step to remove closely related impurities.
Overall (Illustrative) > 95 35-55 Overall yield is the product of the recovery at each step.

Note: This table is illustrative and based on general principles of multi-step purification. A study reported isolating 275 mg of a this compound and isothis compound mixture from 3.2 liters of culture supernatant, indicating the scale of production.[4]

Experimental Protocols

Protocol 1: General Downstream Processing Workflow

This protocol outlines a general workflow for the recovery and purification of this compound from fermentation broth.

  • Cell Removal: Centrifuge the fermentation broth at 4,000 x g for 10 minutes to pellet the mycelia.[4] Collect the supernatant.

  • Clarification: Filter the supernatant through a 0.45 µm filter to remove any remaining cells and particulates.

  • Initial Capture by Cation Exchange Chromatography:

    • Equilibrate a strong cation exchange column with a low ionic strength buffer at a pH where this compound is positively charged.

    • Load the clarified supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl).

  • Intermediate Purification/Polishing by Reversed-Phase HPLC:

    • Pool the fractions from the ion-exchange step that contain this compound.

    • If necessary, perform a buffer exchange or dilution to reduce the salt concentration.

    • Load the sample onto a C18 reversed-phase column.

    • Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, typically with an acidic modifier like trifluoroacetic acid (TFA).

  • Analysis and Pooling: Analyze the fractions from each step by HPLC to determine purity and concentration. Pool the fractions that meet the desired purity specifications.

  • Final Formulation: The purified this compound can be lyophilized or prepared in a suitable buffer for storage.

Visualizations

ExperimentalWorkflow Fermentation Fermentation Broth Centrifugation Centrifugation (4,000 x g, 10 min) Fermentation->Centrifugation Cell Removal Filtration Filtration (0.45 µm) Centrifugation->Filtration Clarification IonExchange Cation Exchange Chromatography Filtration->IonExchange Initial Capture RPHPLC Reversed-Phase HPLC IonExchange->RPHPLC Polishing Analysis Purity & Yield Analysis RPHPLC->Analysis FinalProduct Purified this compound Analysis->FinalProduct

Caption: A general experimental workflow for the purification of this compound.

TroubleshootingLowYield LowYield Low Overall Yield CheckTiter Analyze Broth Titer LowYield->CheckTiter CheckDegradation Assess Degradation (pH, Temp Stability) LowYield->CheckDegradation CheckBinding Analyze Column Flow-through LowYield->CheckBinding CheckElution Analyze Elution Fractions LowYield->CheckElution TiterOK Proceed to next step CheckTiter->TiterOK Titer OK OptimizeFermentation Optimize Fermentation CheckTiter->OptimizeFermentation Titer Low DegradationOK Proceed to next step CheckDegradation->DegradationOK Stable AdjustConditions Adjust pH/Temp CheckDegradation->AdjustConditions Degradation Observed BindingOK Proceed to next step CheckBinding->BindingOK No Product in Flow-through AdjustBinding Optimize Binding pH/Ionic Strength CheckBinding->AdjustBinding Product in Flow-through

Caption: A logical troubleshooting guide for addressing low this compound yield.

References

"troubleshooting inconsistent results in Nocardicin A synergy studies"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Nocardicin A synergy studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a monocyclic β-lactam antibiotic.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer leads to cell lysis and death. Unlike many other β-lactams, this compound is generally stable against β-lactamases, enzymes that can inactivate many penicillin and cephalosporin antibiotics.[3][4]

Q2: What are the most common methods for assessing this compound synergy?

A2: The two most widely used methods for assessing antimicrobial synergy are the checkerboard assay and the time-kill curve assay. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two drugs.[5] The time-kill assay measures the rate of bacterial killing over time in the presence of single drugs and their combination.[6]

Q3: How is synergy defined in checkerboard and time-kill assays?

A3: In a checkerboard assay , synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.[5] An FIC index between >0.5 and ≤4.0 is generally considered additive or indifferent, while an index >4.0 indicates antagonism. In a time-kill assay , synergy is defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination of two agents compared to the most active single agent at a specific time point.

Troubleshooting Inconsistent Results

Inconsistent results in this compound synergy studies can arise from a variety of factors, ranging from experimental design to the inherent biological variability of the microorganisms. This guide addresses common issues and provides potential solutions.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) of this compound Alone

Possible Causes:

  • Assay Medium Composition: The in vitro activity of this compound is known to be significantly influenced by the components of the culture medium.[3][7] Specifically, the presence of sodium chloride and certain amino acids can antagonize its activity, leading to higher and more variable MICs.[8]

  • Inoculum Preparation: Inconsistent inoculum density can lead to variability in MIC results.

  • Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth and antibiotic activity.

Troubleshooting Steps:

  • Standardize Assay Medium: Use a consistent and well-defined medium for all experiments. Mueller-Hinton Broth (MHB) is a standard medium for susceptibility testing. If supplementing the medium, ensure all components are added consistently across all experiments.

  • Verify Inoculum Density: Prepare the bacterial inoculum to a standardized density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Confirm the density by plating serial dilutions.

  • Control Incubation Parameters: Strictly control incubation time, temperature (typically 35-37°C), and atmospheric conditions according to established protocols.

Issue 2: Inconsistent Fractional Inhibitory Concentration (FIC) Indices in Checkerboard Assays

Possible Causes:

  • Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound and the partner drug is a common source of error in checkerboard assays.

  • Subjective Interpretation of Growth: Visual determination of growth inhibition can be subjective and lead to inconsistent FIC index calculations.

  • "Skipped" Wells: The appearance of growth in wells with higher antibiotic concentrations than in wells with lower concentrations can complicate interpretation.

Troubleshooting Steps:

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.

  • Objective Growth Assessment: Use a microplate reader to measure the optical density (OD) at 600 nm to objectively determine growth inhibition. A growth control (no antibiotic) and a sterility control (no bacteria) should be included.

  • Address "Skipped" Wells: Repeat the assay, paying close attention to pipetting accuracy. If the issue persists, it may indicate contamination or a resistant subpopulation.

Issue 3: Discrepancies Between Checkerboard and Time-Kill Assay Results

Possible Causes:

  • Different Endpoints: Checkerboard assays measure inhibition of growth (bacteriostatic effect) at a single time point, while time-kill assays measure the rate of killing (bactericidal effect) over time. A drug combination may be synergistic in inhibiting growth but not in killing the bacteria, or vice versa.

  • Drug Stability: One or both drugs may degrade over the longer incubation period of a time-kill assay, leading to a loss of activity.

  • Post-Antibiotic Effect (PAE): The persistent suppression of bacterial growth after a brief exposure to an antibiotic can influence the outcome of time-kill assays.

Troubleshooting Steps:

  • Understand the Assay Limitations: Recognize that each assay provides different information about the drug interaction. The choice of assay should align with the research question.

  • Assess Drug Stability: Determine the stability of this compound and the partner drug in the assay medium over the duration of the experiment.

  • Consider the Pharmacodynamics: Be aware of the pharmacodynamic properties of the drugs being tested, such as PAE, which can influence the results of dynamic methods like time-kill assays.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is a generalized guide for performing a checkerboard assay in a 96-well microplate format.

  • Prepare Drug Stock Solutions: Prepare stock solutions of this compound and the partner drug at a concentration that is at least 10 times the expected MIC.

  • Prepare Microplate:

    • Add 50 µL of sterile broth to all wells of a 96-well microplate.

    • In column 1, add 50 µL of the this compound stock solution to row A. Perform serial two-fold dilutions down the column from row A to G.

    • In row H, add 50 µL of the partner drug stock solution to column 1. Perform serial two-fold dilutions across the row from column 1 to 11.

    • This creates a gradient of this compound concentrations in the columns and a gradient of the partner drug concentrations in the rows.

  • Inoculate Microplate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the bacterial inoculum to each well.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC and FIC Index:

    • Visually inspect the plate for turbidity or measure the OD600. The MIC is the lowest concentration of the drug that inhibits visible growth.

    • The FIC for each drug is calculated as: FIC = MIC of drug in combination / MIC of drug alone.

    • The FIC index is the sum of the FICs for both drugs: FIC Index = FIC (this compound) + FIC (Partner Drug).

FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive/Indifference
> 4.0Antagonism
Time-Kill Assay Protocol

This protocol outlines the general steps for a time-kill assay.

  • Prepare Cultures: Grow an overnight culture of the test organism and dilute it in fresh broth to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Set Up Test Conditions: Prepare tubes or flasks containing:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Partner drug alone (at a relevant concentration, e.g., MIC)

    • This compound + Partner drug (at the same concentrations as the single-drug tubes)

  • Incubate and Sample: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each culture.

  • Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL.

  • Analyze Data: Plot the log10 CFU/mL against time for each condition. Synergy is determined by a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizing Experimental Workflows and Concepts

Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_drugs Prepare Drug Stocks (this compound & Partner Drug) prep_plate Prepare 96-well Plate (Broth Dilutions) prep_drugs->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results calc_fic Calculate FIC Index read_results->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Workflow

Time_Kill_Workflow cluster_setup Setup cluster_execution Execution & Sampling cluster_quantification Quantification cluster_final_analysis Final Analysis prep_cultures Prepare Bacterial Cultures setup_conditions Setup Test Conditions (Controls & Drug Combinations) prep_cultures->setup_conditions incubate_sample Incubate & Sample (0, 2, 4, 8, 24h) setup_conditions->incubate_sample serial_dilute Serial Dilution & Plating incubate_sample->serial_dilute count_colonies Incubate Plates & Count CFUs serial_dilute->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data determine_synergy Determine Synergy plot_data->determine_synergy

Caption: Workflow for the time-kill synergy assay.

General Mechanism of β-Lactam Synergy

Beta_Lactam_Synergy cluster_bacterium Bacterial Cell drug_a β-Lactamase Inhibitor beta_lactamase β-Lactamase drug_a->beta_lactamase Inhibits drug_b This compound beta_lactamase->drug_b Inactivates pbp Penicillin-Binding Protein (PBP) drug_b->pbp Inhibits cell_lysis Cell Lysis drug_b->cell_lysis Leads to cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes

Caption: General mechanism of synergy between a β-lactam and a β-lactamase inhibitor.

References

Validation & Comparative

A Comparative Analysis of Nocardicin A and Aztreonam: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of two prominent monobactam antibiotics, Nocardicin A and Aztreonam. This report synthesizes available experimental data on their mechanisms of action, antibacterial spectra, and key experimental methodologies.

This guide provides a comprehensive comparison of this compound, a naturally occurring monobactam, and Aztreonam, its synthetic counterpart. Both antibiotics target Gram-negative bacteria through the inhibition of cell wall synthesis, a critical pathway for bacterial survival. Understanding the nuances in their efficacy and mechanisms is crucial for the development of novel antibacterial agents and for optimizing their use in research and clinical settings.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both this compound and Aztreonam belong to the β-lactam class of antibiotics and exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[1] Inhibition of these proteins leads to a weakened cell wall and subsequent cell lysis.

Aztreonam exhibits a very high affinity specifically for Penicillin-Binding Protein 3 (PBP3) in a wide range of aerobic Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae.[1] This targeted action on PBP3 is responsible for the characteristic filamentation observed in bacteria upon exposure to the drug.[2] Its binding to the PBPs of Gram-positive and anaerobic bacteria is poor, accounting for its narrow spectrum of activity.[3]

This compound , on the other hand, demonstrates a broader interaction with multiple PBPs in intact Escherichia coli cells, including PBP1a, PBP1b, PBP2, and PBP4.[4] In Bacillus megaterium, it has been shown to saturate PBPs 3a and 3b, leading to the inhibition of cell elongation.[5] This multi-target interaction might contribute to its unique activity profile.

cluster_bacterial_cell Bacterial Cell cluster_periplasm Periplasm cluster_antibiotics Monobactam Antibiotics PBP3 PBP3 Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes PBP1a PBP1a PBP1a->Peptidoglycan PBP1b PBP1b PBP1b->Peptidoglycan PBP2 PBP2 PBP2->Peptidoglycan PBP4 PBP4 PBP4->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of integrity leads to Aztreonam Aztreonam Aztreonam->PBP3 Inhibits NocardicinA This compound NocardicinA->PBP1a Inhibits NocardicinA->PBP1b NocardicinA->PBP2 NocardicinA->PBP4

Fig. 1: Mechanism of action of Aztreonam and this compound.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and Aztreonam against a range of Gram-negative bacteria, compiled from various in vitro studies. It is important to note that direct comparisons can be influenced by variations in experimental conditions between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference(s)
Pseudomonas aeruginosa~2x more active than carbenicillin[6][7]
Proteus mirabilis3.13 - 12.5[6]
Proteus rettgeri3.13 - 12.5[6]
Proteus inconstans3.13 - 12.5[6]
Proteus vulgaris25 - 50[6]
Serratia marcescens12.5 - 50[6]
Escherichia coliNo significant activity[6][7]

Table 2: Minimum Inhibitory Concentration (MIC) of Aztreonam against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Enterobacteriaceae< 1.0 (most)≤ 1.6[3][8]
Pseudomonas aeruginosa2 - 88 - 32[3][8]
Escherichia coli0.06 - 0.25-[9]
Haemophilus influenzae0.12 - 5-[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: An overnight culture of the test bacterium is diluted in fresh Mueller-Hinton Broth (MHB) to achieve a standardized cell density, typically between 0.3 and 0.5 at an optical density of 600 nm (OD600). This is further diluted to a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Serial Dilution of Antibiotics: The antibiotics (this compound or Aztreonam) are serially diluted two-fold in MHB in a 96-well microtiter plate to achieve a range of concentrations.[11]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted antibiotic. A growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only) are included. The plate is incubated at 37°C for 18-24 hours.[10][12]

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[10][13]

start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Fig. 2: Workflow for MIC determination by broth microdilution.
Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: A standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) is prepared in a suitable broth medium. The antibiotic is prepared at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.[14]

  • Exposure: The bacterial suspension is exposed to the different concentrations of the antibiotic. A growth control without the antibiotic is also included.

  • Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar plates.[15]

  • Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[15]

Conclusion

Both this compound and Aztreonam are effective monobactam antibiotics with a targeted spectrum of activity against Gram-negative bacteria. Aztreonam, the synthetic derivative, generally exhibits more potent and consistent in vitro activity against a broad range of clinically relevant Gram-negative pathogens, with a well-defined high affinity for PBP3. This compound, while showing promise against certain species like Pseudomonas aeruginosa and Proteus, has a more variable and sometimes weaker in vitro profile, with its activity being significantly influenced by media components.[6][16] However, some studies suggest that the in vivo efficacy of this compound may be greater than predicted by in vitro tests.[17] The detailed experimental protocols provided herein offer a standardized framework for further comparative studies to elucidate the full therapeutic potential of these and other novel monobactam antibiotics.

References

Validating the Mechanism of Action of Nocardicin A on Penicillin-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nocardicin A's mechanism of action with other β-lactam antibiotics, focusing on their interaction with Penicillin-Binding Proteins (PBPs). The information presented is supported by experimental data and detailed methodologies to assist researchers in the validation of these interactions.

Introduction to this compound and its Target: Penicillin-Binding Proteins

This compound is a monocyclic β-lactam antibiotic first isolated from Nocardia uniformis.[1] Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a unique structure that contributes to its distinct spectrum of activity. Its primary targets are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall. By binding to and inactivating these enzymes, this compound disrupts cell wall integrity, leading to bacterial cell death.

In Escherichia coli, this compound has been shown to interact with PBP1a, PBP1b, PBP2, and PBP4 in intact cells.[2] This interaction is crucial for its antibacterial effect, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus species.[3]

Comparative Analysis of PBP Inhibition

A critical aspect of validating the mechanism of action of any antibiotic is to compare its performance against established compounds. This section provides a comparative overview of this compound and other β-lactam antibiotics based on their minimum inhibitory concentrations (MIC) and their interactions with specific PBPs.

Minimum Inhibitory Concentration (MIC) Comparison

The MIC is a fundamental measure of an antibiotic's potency. The table below summarizes the MIC values of this compound and Carbenicillin against several clinically relevant Gram-negative bacteria.

AntibioticOrganismMean MIC (µg/mL)
This compound Pseudomonas aeruginosa~25-50[3]
Proteus mirabilis3.13 - 12.5[3]
Proteus rettgeri3.13 - 12.5[3]
Proteus inconstans3.13 - 12.5[3]
Proteus vulgaris25 - 50[3]
Carbenicillin Pseudomonas aeruginosa~50-100[3][4]

Note: The in vitro activity of this compound against P. aeruginosa and P. mirabilis can be influenced by the assay media used.[3]

Penicillin-Binding Protein (PBP) Affinity Comparison

For comparison, the following table presents the 50% inhibitory concentrations (IC50) for other β-lactam antibiotics against specific PBPs in E. coli. This data provides a benchmark for the expected range of PBP affinity.

AntibioticPBP Target in E. coliIC50 (µg/mL)
Aztreonam PBP3≤0.03
Furbenicillin PBP1b4.55
PBP20.37
PBP30.06
Mecillinam PBP20.16

Experimental Protocols for Mechanism of Action Validation

Validating the interaction between an antibiotic and its target PBP is a multi-step process. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Antibiotic stock solution of known concentration

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a standardized inoculum, typically 5 x 105 CFU/mL.

  • Serial Dilution of Antibiotic: Prepare a two-fold serial dilution of the antibiotic in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic in which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin FL)

This assay determines the ability of a test compound (e.g., this compound) to compete with a fluorescently labeled penicillin for binding to PBPs.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Bocillin FL (fluorescent penicillin V)

  • Test antibiotic (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Membrane Preparation: Grow bacteria to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

  • Competition Reaction:

    • In separate tubes, pre-incubate the membrane preparation with increasing concentrations of the unlabeled test antibiotic for a set period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).

    • Include a control tube with no test antibiotic.

  • Labeling with Bocillin FL: Add a fixed, saturating concentration of Bocillin FL to each tube and incubate for a further 10-15 minutes. This allows the fluorescent probe to bind to any PBPs not already occupied by the test antibiotic.

  • Quenching and Sample Preparation: Stop the reaction by adding an excess of unlabeled penicillin G or by adding SDS-PAGE sample buffer and boiling.

  • SDS-PAGE: Separate the PBP profiles of each reaction mixture by SDS-polyacrylamide gel electrophoresis.

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will be inversely proportional to the binding of the test antibiotic. Quantify the band intensities to determine the concentration of the test antibiotic required to inhibit 50% of Bocillin FL binding (IC50).

Visualizing the Mechanism and Experimental Workflow

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were created using Graphviz to illustrate the mechanism of action of this compound and the workflow for its validation.

PBP_Inhibition_Pathway cluster_bacterium Bacterial Cell Nocardicin_A This compound Outer_Membrane Outer Membrane Nocardicin_A->Outer_Membrane Crosses Periplasm Periplasm PBP Penicillin-Binding Protein (PBP) Periplasm->PBP Binds to Active Site Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of Action of this compound on PBPs.

Experimental_Workflow cluster_mic MIC Determination cluster_pbp PBP Binding Assay Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound Serial_Dilution->Inoculate_Plate Incubate Incubate 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC Value Incubate->Read_MIC Isolate_Membranes Isolate Bacterial Membranes (PBPs) Compete Compete this compound with Bocillin FL Isolate_Membranes->Compete SDS_PAGE Separate PBPs by SDS-PAGE Compete->SDS_PAGE Visualize Visualize and Quantify Fluorescence SDS_PAGE->Visualize Determine_IC50 Determine IC50 Visualize->Determine_IC50

Caption: Experimental Workflow for Validating this compound's Mechanism.

Conclusion

This compound remains a significant monocyclic β-lactam antibiotic with potent activity against challenging Gram-negative pathogens. Its mechanism of action through the inhibition of multiple PBPs is central to its bactericidal effect. While direct quantitative comparisons of its PBP binding affinities to other β-lactams are limited in the available literature, its low MIC values against key pathogens underscore its efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and validate the molecular interactions of this compound and other novel PBP inhibitors, ultimately contributing to the development of new strategies to combat antibiotic resistance.

References

Nocardicin A: A Comparative Guide to its Stability Against β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nocardicin A's stability against various β-lactamases, juxtaposed with other β-lactam antibiotics. The information presented herein is supported by experimental data to provide an objective assessment for research and drug development purposes.

This compound, a monocyclic β-lactam antibiotic, exhibits remarkable stability against a broad spectrum of β-lactamases, a key mechanism of bacterial resistance to this class of drugs.[1][2][3][4] This stability is a significant advantage over many traditional bicyclic β-lactams, such as penicillins and cephalosporins. However, its resilience is not absolute, with certain broad-spectrum β-lactamases capable of its hydrolysis.

Comparative Stability of this compound

Experimental evidence indicates that this compound is one of the most stable β-lactam antibiotics when challenged with a variety of both chromosomally and plasmid-mediated β-lactamases.[1] Its unique monocyclic structure is thought to contribute to this stability, offering a lower affinity for many of these bacterial enzymes.[1]

Table 1: Qualitative Stability of this compound Against Various β-Lactamases

β-Lactamase SourceStability of this compoundComparative Stability
Chromosomal (various bacteria)HighMore stable than many penicillins and cephalosporins
Plasmid-mediated (various bacteria)HighMore stable than many penicillins and cephalosporins
Klebsiella oxytocaLowSusceptible to hydrolysis
Proteus vulgarisLowSusceptible to hydrolysis

Mechanism of Action and Resistance

This compound exerts its antibacterial effect by targeting and binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, thereby inhibiting peptidoglycan synthesis.[1][5] In Escherichia coli, it has been shown to interact with PBPs 1a, 1b, 2, and 4.[1] The stability of this compound against many β-lactamases is attributed to two key factors: its low affinity for these enzymes and the inherent stability of its monocyclic β-lactam ring.[1]

cluster_cell Bacterial Cell Nocardicin_A This compound PBP Penicillin-Binding Proteins (PBPs) Nocardicin_A->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Mechanism of action of this compound.

Experimental Protocols

The stability of this compound and other β-lactam antibiotics against β-lactamases is typically determined using a direct spectrophotometric assay. This method measures the rate of hydrolysis of the β-lactam ring by monitoring the change in absorbance at a specific wavelength.

Spectrophotometric Assay for β-Lactamase Activity

Objective: To determine the rate of hydrolysis of a β-lactam antibiotic by a specific β-lactamase.

Materials:

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Purified β-lactamase enzyme

  • β-Lactam antibiotic solution (e.g., this compound, Penicillin G) of known concentration

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Micropipettes and tips

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the β-lactam antibiotic in the appropriate buffer.

    • Dilute the purified β-lactamase to a suitable concentration in the same buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the specific β-lactam being tested (e.g., 235 nm for Penicillin G). The wavelength for this compound should be determined based on its UV absorption spectrum.

    • Blank the instrument using the phosphate buffer.

  • Assay Performance:

    • Add the antibiotic solution to a quartz cuvette and place it in the spectrophotometer.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small, known volume of the β-lactamase solution to the cuvette.

    • Immediately begin recording the change in absorbance over time.

  • Data Analysis:

    • The rate of hydrolysis is calculated from the initial linear portion of the absorbance versus time plot, using the Beer-Lambert law and the known molar extinction coefficient of the antibiotic.

Start Start Prepare_Reagents Prepare Antibiotic and Enzyme Solutions Start->Prepare_Reagents Setup_Spectrophotometer Set Wavelength and Blank Instrument Prepare_Reagents->Setup_Spectrophotometer Equilibrate_Antibiotic Equilibrate Antibiotic in Cuvette Setup_Spectrophotometer->Equilibrate_Antibiotic Initiate_Reaction Add β-Lactamase Equilibrate_Antibiotic->Initiate_Reaction Record_Absorbance Record Absorbance vs. Time Initiate_Reaction->Record_Absorbance Calculate_Rate Calculate Hydrolysis Rate Record_Absorbance->Calculate_Rate End End Calculate_Rate->End

Experimental workflow for the spectrophotometric assay.

Conclusion

This compound demonstrates a high degree of stability against a wide array of β-lactamases, surpassing many commonly used β-lactam antibiotics. This inherent stability, conferred by its unique monocyclic structure, makes it an attractive scaffold for the development of new antibiotics. However, its susceptibility to hydrolysis by specific broad-spectrum β-lactamases from Klebsiella oxytoca and Proteus vulgaris highlights the need for continued research into the evolving mechanisms of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and its derivatives against emerging β-lactamase threats.

References

Comparative Analysis of Nocardicin A Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nocardicin A, a monocyclic β-lactam antibiotic isolated from Nocardia uniformis, has served as a foundational scaffold for the development of novel antibacterial agents, primarily targeting Gram-negative bacteria.[1] Its unique structure and mechanism of action have prompted extensive structure-activity relationship (SAR) studies to enhance its potency and spectrum of activity. This guide provides a comparative analysis of this compound and its key analogs, supported by experimental data, to inform future drug design and development efforts.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and its stereoisomer, isothis compound, against a panel of clinically relevant Gram-negative pathogens.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa~25 - 100
Proteus mirabilis3.13 - 12.5
Proteus rettgeri3.13 - 12.5
Proteus inconstans3.13 - 12.5
Proteus vulgaris25 - 50
Serratia marcescens12.5 - 50
Escherichia coli>100

Data compiled from multiple sources.[2] Note that MIC values can be influenced by the specific assay media used.[2]

Table 2: Comparative Activity of this compound and Isothis compound

Bacterial StrainThis compound MIC (µg/mL)Isothis compound MIC (µg/mL)
Escherichia coli>10241024
Proteus vulgaris~25-501028
Serratia marcescens~12.5-5080,315

Isothis compound is the C-5 epimer of this compound. The significant decrease in activity highlights the critical importance of the stereochemistry at this position for antibacterial potency.[3]

Key Structure-Activity Relationships

The antibacterial activity of this compound analogs is profoundly influenced by modifications at several key positions:

  • The β-Lactam Ring: The strained four-membered ring is essential for activity, as it acylates the active site of Penicillin-Binding Proteins (PBPs), inhibiting their function in cell wall synthesis.

  • The Acyl Side Chain at C-3: The nature of the acylamino side chain is a critical determinant of the antibacterial spectrum and potency. The oxime-containing side chain of this compound is crucial for its activity against Gram-negative bacteria.

  • The N-1 Substituent: The substituent on the nitrogen atom of the β-lactam ring influences stability and affinity for PBPs.

  • Stereochemistry: As demonstrated by the comparison with isothis compound, the stereochemistry at chiral centers, particularly at C-5, has a dramatic impact on biological activity.[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The following is a generalized protocol for the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth). b. The culture is incubated at 37°C until it reaches a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard). c. The bacterial suspension is then diluted to the final desired inoculum concentration.

  • Preparation of Antibiotic Dilutions: a. A stock solution of the this compound analog is prepared in a suitable solvent. b. A series of two-fold serial dilutions of the antibiotic is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: a. Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. b. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included. c. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: a. Following incubation, the plate is visually inspected for bacterial growth (turbidity). b. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualization

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

This compound exerts its antibacterial effect by inhibiting the transpeptidase activity of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. In Escherichia coli, this compound has been shown to primarily interact with PBPs 1a, 1b, 2, and 4.[4] The inhibition of these enzymes disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

NocardicinA_Mechanism cluster_periplasm Periplasmic Space cluster_PBPs Penicillin-Binding Proteins (PBPs) NocardicinA This compound PBP1a PBP1a NocardicinA->PBP1a Inhibition PBP1b PBP1b NocardicinA->PBP1b Inhibition PBP2 PBP2 NocardicinA->PBP2 Inhibition PBP4 PBP4 NocardicinA->PBP4 Inhibition Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP1a->Peptidoglycan Catalyzes PBP1b->Peptidoglycan Catalyzes PBP2->Peptidoglycan Catalyzes PBP4->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Caption: Inhibition of E. coli Penicillin-Binding Proteins by this compound.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a this compound analog using the broth microdilution method.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepAntibiotic Prepare Serial Dilutions of this compound Analog Start->PrepAntibiotic InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate PrepAntibiotic->InoculatePlate Incubate Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadResults Visually Inspect for Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

References

A Comparative Analysis of Nocardicin A and Other Monobactams: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Nocardicin A and other notable monobactams, including Aztreonam, Tigemonam, and Carumonam. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, antibacterial spectra, and resistance profiles, supported by experimental data and detailed protocols.

Introduction to Monobactams

Monobactams are a class of β-lactam antibiotics characterized by a monocyclic β-lactam ring, which is not fused to another ring structure.[1] This structural distinction confers a unique spectrum of activity, primarily against aerobic Gram-negative bacteria.[1] The mechanism of action for monobactams involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), specifically PBP3, which is crucial for bacterial cell division.[2][3] This targeted action disrupts peptidoglycan synthesis, leading to filamentation and eventual cell lysis.[2]

Comparative Antibacterial Spectrum

The in vitro activity of this compound, Aztreonam, Tigemonam, and Carumonam against key Gram-negative pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antibacterial potency, with lower values indicating greater efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Monobactams against select Gram-negative bacteria (µg/mL)
OrganismThis compoundAztreonamTigemonamCarumonam
Pseudomonas aeruginosa~2x more active than Carbenicillin[4]4 - 128 (MIC₅₀/MIC₉₀)[5]Resistant[6]8 (MIC₉₀, gentamicin-resistant)[7]
Escherichia coliInactive[4]≤0.25 (MIC₉₀)[8]0.13 - 0.5 (QC range)[9]Comparable to Aztreonam[7]
Klebsiella pneumoniaeWeaker than Carbenicillin[10]≤0.25 (MIC₉₀)[8]≤0.25 (MIC₉₀)[8]Comparable to Aztreonam[7]
Proteus mirabilis3.13 - 12.5 (mean)[4]≤0.25 (MIC₉₀)[8]≤0.25 (MIC₉₀)[8]Comparable to Aztreonam[7]
Proteus vulgaris25 - 50 (mean)[4]≤0.25 (MIC₉₀)[8]≤0.25 (MIC₉₀)[8]Comparable to Aztreonam[7]
Serratia marcescens12.5 - 50 (inhibited 48% of strains)[4]≤0.25 (MIC₉₀)[8]≤0.25 (MIC₉₀)[8]Comparable to Aztreonam[7]
Enterobacter spp.--16 (MIC₉₀)[6]Comparable to Aztreonam[7]
Citrobacter spp.--4 (MIC₉₀)[6]Comparable to Aztreonam[7]
Haemophilus influenzae--0.5 (MIC₉₀)[8]Similar to Aztreonam[11]
Neisseria gonorrhoeaePotent activity[4]-0.06 (MIC₉₀)[8]Similar to Aztreonam[11]

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented is a compilation from various in vitro studies.

Mechanism of Action and Resistance

The primary mechanism of action for monobactams is the inhibition of bacterial cell wall synthesis. This process is initiated by the binding of the monobactam to Penicillin-Binding Protein 3 (PBP3), a key enzyme in cell division.

Monobactam Mechanism of Action Monobactam Monobactam PBP3 Penicillin-Binding Protein 3 (PBP3) Monobactam->PBP3 Binds to Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP3->Cell_Wall_Synthesis Inhibits Cell_Division_Inhibition Inhibition of Cell Division Cell_Wall_Synthesis->Cell_Division_Inhibition Filamentation Bacterial Filamentation Cell_Division_Inhibition->Filamentation Cell_Lysis Cell Lysis & Death Filamentation->Cell_Lysis

Monobactam Mechanism of Action Targeting PBP3.

Bacterial resistance to monobactams can emerge through several mechanisms. The most significant of these is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Other mechanisms include alterations in the structure of PBPs, reducing the binding affinity of the drug, and changes in the permeability of the bacterial outer membrane, which can limit the drug's access to its target.[12]

Monobactam Resistance Mechanisms Monobactam Monobactam Target PBP3 Monobactam->Target Inhibits Resistance Resistance Mechanisms Beta_Lactamase β-Lactamase Production Resistance->Beta_Lactamase PBP_Alteration PBP Target Alteration Resistance->PBP_Alteration Permeability Reduced Permeability Resistance->Permeability Beta_Lactamase->Monobactam Inactivates PBP_Alteration->Target Alters Permeability->Monobactam Blocks Entry

Key Mechanisms of Bacterial Resistance to Monobactams.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of the monobactam antibiotics

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of each monobactam in CAMHB directly in the microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilution Prepare Serial Antibiotic Dilutions in 96-well plate Inoculation Inoculate wells with Bacterial Suspension Antibiotic_Dilution->Inoculation Inoculum_Prep Standardize Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read for Visible Growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Workflow for MIC Determination by Broth Microdilution.
β-Lactamase Stability Assay

This assay determines the stability of a monobactam in the presence of β-lactamase enzymes.

Objective: To assess the rate of hydrolysis of a monobactam by β-lactamase.

Materials:

  • Spectrophotometer

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Purified β-lactamase enzyme

  • Monobactam antibiotic solution

  • Phosphate buffer (pH 7.0)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the phosphate buffer, β-lactamase enzyme, and the monobactam to be tested.

  • Pre-incubation: Pre-incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Substrate Addition: Add a known concentration of nitrocefin to the reaction mixture.

  • Spectrophotometric Reading: Immediately measure the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, which can be quantified.

  • Data Analysis: The rate of hydrolysis of the monobactam is determined by comparing the rate of nitrocefin hydrolysis in the presence and absence of the test monobactam. A slower rate of nitrocefin hydrolysis in the presence of the monobactam indicates that the monobactam is also being hydrolyzed and is competing for the enzyme.

Conclusion

This compound, the first discovered monobactam, exhibits a unique spectrum of activity, particularly against Pseudomonas aeruginosa and Proteus species, and demonstrates notable stability against β-lactamases.[4][13] In comparison, synthetic monobactams like Aztreonam, Tigemonam, and Carumonam have been developed to provide broader and more potent coverage against a range of Gram-negative pathogens.[8][11] The choice of a specific monobactam for therapeutic or research purposes will depend on the target organism, its resistance profile, and the desired pharmacokinetic properties. This guide provides a foundational understanding and the necessary experimental framework for further investigation into this important class of antibiotics.

References

The Oxime Group: A Key Player in the Antimicrobial Activity of Nocardicin A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Nocardicin A and its Precursors Reveals the Critical Role of the Oxime Moiety in its Efficacy Against Gram-Negative Bacteria.

This compound, a monocyclic β-lactam antibiotic, has long been recognized for its unique activity against a range of Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] A key structural feature that distinguishes this compound from its biosynthetic precursors is the presence of a syn-configured oxime group. Extensive research has highlighted that this seemingly subtle chemical modification is, in fact, a critical determinant of its potent antibacterial properties.[3][4] This guide provides a comparative analysis of this compound and its direct precursor, Nocardicin C, to validate the indispensable role of the oxime group in its biological activity, supported by available data and a detailed examination of the experimental methodologies used in their evaluation.

Unmasking the Potency: this compound vs. Nocardicin C

The biosynthesis of this compound involves the enzymatic conversion of Nocardicin C to this compound by the cytochrome P450 enzyme, NocL.[3][4] This specific conversion, which introduces the oxime moiety, is the final key step in producing the most active compound in the nocardicin family. Gene inactivation studies have shown that disrupting the nocL gene leads to the accumulation of the less active precursor, Nocardicin C.[3]

While a comprehensive table of comparative MIC values is limited by the available literature, the established scientific consensus underscores the dramatic increase in antibacterial efficacy upon the addition of the oxime group. The activity of this compound against various Gram-negative pathogens is well-documented.

AntibioticKey Structural Difference from this compoundGeneral Antimicrobial Activity
This compound -Active against many Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[1][5][6]
Nocardicin C Lacks the oxime groupConsidered a biosynthetic intermediate with significantly lower antibacterial activity compared to this compound.[3]
Nocardicin G Lacks both the oxime group and the D-homoserine side chainAn earlier precursor in the biosynthetic pathway, not known for significant antibacterial activity.[7]

Table 1: Comparison of this compound and its Precursors. This table highlights the key structural differences and the general understanding of the antimicrobial activity of this compound in comparison to its precursors, Nocardicin C and Nocardicin G. The addition of the oxime group is a critical step in achieving the notable activity of this compound.

The Biosynthetic Pathway: A Journey to Potency

The transformation of Nocardicin C to this compound is a pivotal step in the biosynthesis of this potent antibiotic. This conversion is catalyzed by the Nocardicin N-oxygenase, NocL, a cytochrome P450 enzyme. The process highlights the biological machinery dedicated to the formation of the crucial oxime group.

Nocardicin_A_Biosynthesis Nocardicin_G Nocardicin G Nocardicin_C Nocardicin C Nocardicin_G->Nocardicin_C Addition of D-homoserine Enzyme NocL (Cytochrome P450) Nocardicin_C->Enzyme Nocardicin_A This compound Enzyme->Nocardicin_A Oxidation MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Bacterial_Culture->Standardize_Inoculum Inoculation Inoculate Microtiter Plate Standardize_Inoculum->Inoculation Antibiotic_Dilutions Prepare Serial Dilutions of Nocardicins Antibiotic_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Observe for Growth Inhibition Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

References

Nocardicin A: A Comparative Analysis of Cross-Resistance with Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nocardicin A with other β-lactam antibiotics, focusing on the critical aspect of cross-resistance. The information presented herein is supported by experimental data to offer an objective analysis for researchers and professionals in the field of drug development.

This compound, a monocyclic β-lactam antibiotic, demonstrates a notable lack of cross-resistance with other β-lactam antibiotics, a characteristic attributed to its unique chemical structure and interaction with bacterial resistance mechanisms.[1] This attribute makes it a compound of significant interest in an era of mounting antibiotic resistance.

Executive Summary of Comparative Data

The following tables summarize the key data points comparing this compound with other classes of β-lactam antibiotics.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

This table presents the Minimum Inhibitory Concentration (MIC) values of this compound and Carbenicillin against various Gram-negative bacteria. Lower MIC values indicate greater potency.

Bacterial SpeciesThis compound (µg/mL)Carbenicillin (µg/mL)Reference
Pseudomonas aeruginosa~2x more active than Carbenicillin-[1]
Proteus mirabilis3.13 - 12.5-[1]
Proteus rettgeri3.13 - 12.5-[1]
Proteus inconstans3.13 - 12.5-[1]
Proteus vulgaris25 - 50-[1]
Serratia marcescens (resistant strains)12.5 - 50-[1]

Note: A direct side-by-side comparison with a broad range of β-lactams against resistant strains is not extensively available in single studies. The data is compiled from studies indicating this compound's general activity.

Table 2: Stability Against β-Lactamases

This table showcases the relative hydrolysis rates of this compound and other β-lactams by various bacterial β-lactamases. A lower hydrolysis rate signifies greater stability. This compound is notably stable against a wide array of these enzymes.[2]

β-Lactamase SourceThis compoundPenicillin GAmpicillinCarbenicillinCephaloridineCefoxitinCefuroxime
E. coli (Chromosomal)01001508012000
K. pneumoniae (Plasmid)< 0.110025011018000
P. aeruginosa (Chromosomal)010070501000
P. vulgaris (Chromosomal)2.5100180902000.20.1
S. marcescens (Chromosomal)01001307015000

Data adapted from a study on the nature of monocyclic β-lactam antibiotic this compound to β-lactamases. The hydrolysis rate of Penicillin G is set to 100 as a reference.

Mechanism of Action and Resistance

The primary mechanism of action for β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] Resistance to β-lactams primarily arises from two mechanisms: enzymatic degradation by β-lactamases and alteration of the target PBPs.

This compound's efficacy in the face of resistance is due to:

  • Stability to β-Lactamases: Its monocyclic structure renders it a poor substrate for many β-lactamases that readily hydrolyze the bicyclic structure of penicillins and cephalosporins.[2]

  • Specific PBP Binding: this compound has been shown to interact with specific PBPs, such as PBP1a, PBP1b, PBP2, and PBP4 in Escherichia coli. This binding profile can differ from other β-lactams, potentially allowing it to bypass resistance mediated by the alteration of other PBPs.

The following diagram illustrates the differential interaction of this compound and other β-lactams with key bacterial resistance mechanisms.

G Mechanism of β-Lactam Action and Resistance Nocardicin_A This compound PBP Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) Nocardicin_A->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Nocardicin_A->Beta_Lactamase Stable against (Low Affinity) Other_Beta_Lactams Other β-Lactams (Penicillins, Cephalosporins) Other_Beta_Lactams->PBP Inhibits Other_Beta_Lactams->Beta_Lactamase Hydrolyzed by Beta_Lactamase->Other_Beta_Lactams Inactivates

Caption: Differential interaction of this compound and other β-lactams with bacterial targets and resistance enzymes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of this compound and other β-lactams against various bacterial isolates. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of this compound and other β-lactam antibiotics

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following workflow visualizes the broth microdilution protocol.

G A Prepare serial dilutions of antibiotics in 96-well plate C Dilute inoculum and add to wells A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate plate at 37°C for 18-24h C->D E Read MIC: Lowest concentration with no visible growth D->E

References

A Comparative In Vivo Analysis of Nocardicin A and Meropenem: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug development, particularly against challenging Gram-negative pathogens, understanding the comparative performance of novel and established agents is crucial. This guide provides a detailed comparison of Nocardicin A, a monocyclic β-lactam, and meropenem, a broad-spectrum carbapenem, based on available in vivo experimental data. While direct comparative in vivo studies are not prevalent in published literature, this document synthesizes findings from independent research to offer a comparative perspective for researchers, scientists, and drug development professionals.

Data Summary: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data on the antimicrobial activity and in vivo efficacy of this compound and meropenem against various Gram-negative bacteria.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

OrganismThis compound MIC (µg/mL)Meropenem MIC (µg/mL)
Pseudomonas aeruginosa~2x more active than carbenicillin[1]≤0.12 - 4[2][3]
Proteus mirabilis3.13 - 12.5[1]≤0.12[3]
Proteus vulgaris25 - 50[1]Not specified
Proteus rettgeri3.13 - 12.5[1]Not specified
Serratia marcescens12.5 - 50[1]Not specified
Escherichia coliNo significant activity[1]≤0.12[3]
Klebsiella pneumoniaeNot specified≤0.12[3]
Enterobacter cloacaeNot specifiedNot specified
Nocardia brasiliensisNot specifiedMore active than imipenem[4]
Nocardia otitidiscaviarumNot specifiedMore active than imipenem[4]

Table 2: Comparative In Vivo Efficacy in Murine Infection Models

ParameterThis compoundMeropenem
Infection Model Systemic infection in mice[5]Complicated urinary tract infection (cUTI) in neutropenic mice[6]
Challenge Organisms P. aeruginosa, P. mirabilis, P. vulgaris, P. rettgeri, E. coli, S. marcescens[5]K. pneumoniae, E. coli, E. cloacae (including MDR strains)[6]
Therapeutic Effect More potent than carbenicillin against Pseudomonas, Proteus spp.[5]≥3 log reduction in CFU against 9 of 10 isolates[6]
Key Finding Therapeutic effect was stronger than anticipated from in vitro studies.[5]Demonstrated greatest in vivo efficacy against 9 of 10 isolates, including meropenem-resistant ones when combined with nacubactam.[6]

Mechanism of Action: A Shared Target

Both this compound and meropenem belong to the β-lactam class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis. They achieve this by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

cluster_drug β-Lactam Antibiotic cluster_bacteria Bacterial Cell drug This compound / Meropenem pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to and inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains cell_wall->lysis Loss of integrity leads to

Caption: Mechanism of action for β-lactam antibiotics.

Experimental Protocols

In Vivo Efficacy of this compound in a Murine Systemic Infection Model

This protocol is synthesized from the methodology described in early studies of this compound.[5]

  • Animal Model: Male mice are used for the systemic infection model.

  • Infection: Mice are intraperitoneally inoculated with a bacterial suspension containing a predetermined lethal dose of the challenge organism (e.g., P. aeruginosa, Proteus spp.).

  • Treatment: this compound is administered subcutaneously at various doses immediately after infection.

  • Observation: The survival of the mice is monitored for a specified period (e.g., 7 days).

  • Endpoint: The therapeutic efficacy is determined by the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death.

In Vivo Efficacy of Meropenem in a Murine Complicated Urinary Tract Infection (cUTI) Model

This protocol is based on a study evaluating meropenem's efficacy against various Gram-negative organisms.[6]

  • Animal Model: Female, neutropenic mice are used for the cUTI model.

  • Infection: Mice are anesthetized, and a catheter is inserted into the bladder to instill the bacterial inoculum (e.g., K. pneumoniae, E. coli).

  • Treatment: Meropenem (alone or in combination) is administered subcutaneously at specified doses and intervals, starting 24 hours post-infection.

  • Sample Collection: At 48 hours post-infection, mice are euthanized, and their kidneys are harvested.

  • Endpoint: The kidneys are homogenized, and serial dilutions are plated to determine the bacterial load (colony-forming units per gram of kidney tissue). Efficacy is measured by the reduction in bacterial log₁₀ CFU compared to untreated controls.

cluster_nocardicin This compound: Systemic Infection Model cluster_meropenem Meropenem: cUTI Model n_infect Intraperitoneal Infection n_treat Subcutaneous Treatment n_infect->n_treat n_observe 7-Day Survival Monitoring n_treat->n_observe n_endpoint Calculate ED₅₀ n_observe->n_endpoint m_infect Intravesical Infection m_treat Subcutaneous Treatment m_infect->m_treat m_sample Kidney Harvest m_treat->m_sample m_endpoint Determine CFU/g m_sample->m_endpoint

Caption: Comparative experimental workflows.

Concluding Remarks

This compound, an early monocyclic β-lactam, demonstrated promising in vivo activity against specific Gram-negative pathogens, notably Pseudomonas and Proteus species, in initial studies.[5] Its therapeutic effect in murine models was found to be more significant than what was predicted by its in vitro activity, suggesting favorable pharmacokinetic or pharmacodynamic properties in vivo.[5]

Meropenem, a carbapenem developed later, exhibits a broader spectrum of activity against Gram-negative bacteria, including many multidrug-resistant strains.[3][6] Its potent bactericidal activity has been consistently demonstrated in various in vivo models, and its pharmacokinetic and pharmacodynamic profiles are well-characterized, making it a reliable agent for treating severe infections.[2][7]

For researchers, the key takeaway is the differing spectrum of activity and the historical context of these two antibiotics. While this compound's development did not progress to the same extent as meropenem's, its unique monocyclic structure and targeted spectrum may still offer insights for the development of new β-lactam antibiotics. Meropenem, on the other hand, serves as a benchmark for broad-spectrum anti-Gram-negative activity. Future research could explore the potential of novel monobactams, inspired by this compound, in combination therapies or for targeting specific resistant pathogens.

References

Unveiling the Synergistic Power of Nocardicin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the exploration of synergistic drug combinations presents a promising frontier. This guide provides a comprehensive comparison of the synergistic effects of Nocardicin A, a monocyclic β-lactam antibiotic, with other compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the potential of this compound in combination therapies.

This compound has demonstrated significant synergistic activity with a variety of compounds, most notably with the phosphonopeptide L-norvalyl-L-1-aminoethylphosphonic acid (Nva-Ala(P)) and the β-lactam antibiotic carbenicillin. Furthermore, it exhibits a unique synergy with components of the innate immune system, enhancing the bactericidal effects of serum and polymorphonuclear leukocytes. This guide will delve into the quantitative data from these interactions, detail the experimental methodologies used to validate them, and visualize the underlying mechanisms and workflows.

Quantitative Analysis of Synergistic Effects

The synergistic interactions of this compound have been quantified using standard in vitro techniques, primarily the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below.

CombinationTarget Organism(s)Key FindingsFractional Inhibitory Concentration (FIC) IndexReference
This compound + L-norvalyl-L-1-aminoethylphosphonic acid (Nva-Ala(P))Pseudomonas aeruginosa, Proteus mirabilis, Serratia marcescensPotent in vitro and in vivo synergy observed, with a strongly bacteriolytic mechanism of action.Not explicitly reported in the available literature, but described as the "most potent synergistic combination" among 12 β-lactams tested.[1]
This compound + CarbenicillinPseudomonas aeruginosaIn smaller doses, this compound converted partial protection by carbenicillin into full protection in an experimental infection model.Not explicitly reported in the available literature, but in vivo synergy was demonstrated.
This compound + Serum Bactericidal FactorsPseudomonas aeruginosaMarkedly increased bactericidal activity observed in the presence of fresh serum.Not applicable (synergy with host factors).[2]
This compound + Polymorphonuclear Leukocytes (PMNs)Pseudomonas aeruginosa, Escherichia coli, Proteus vulgarisEnhanced intracellular killing of bacteria by PMNs.Not applicable (synergy with host factors).[2]

Experimental Protocols

The validation of this compound's synergistic effects relies on established microbiological assays. The detailed methodologies for the key experiments cited are as follows:

Checkerboard Assay

The checkerboard assay is a two-dimensional dilution technique used to assess the in vitro interaction between two antimicrobial agents.

Objective: To determine the minimum inhibitory concentration (MIC) of each drug alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.

Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and the partnering compound (e.g., Nva-Ala(P)) are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells in increasing concentrations along the x-axis, and dilutions of the partner compound are added in increasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., Pseudomonas aeruginosa) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth. The FIC index is then calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Assay

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To assess the rate of bacterial killing by this compound alone and in combination with another compound.

Protocol:

  • Preparation of Cultures: A logarithmic-phase culture of the test organism is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in a flask containing fresh broth.

  • Addition of Antimicrobials: this compound and the partner compound are added to the flasks at specific concentrations (e.g., sub-MIC, MIC, or supra-MIC levels), both individually and in combination. A growth control flask with no antibiotics is also included.

  • Incubation and Sampling: The flasks are incubated with agitation at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).

Visualizing Mechanisms and Workflows

To better understand the processes involved in validating and mediating the synergistic effects of this compound, the following diagrams have been generated using Graphviz.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Serial Dilutions of this compound D Dispense Drug Dilutions into 96-well Plate A->D B Prepare Serial Dilutions of Partner Compound B->D C Prepare Standardized Bacterial Inoculum E Inoculate Wells with Bacteria C->E D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Synergy H->I Nocardicin_A_Synergy_Pathway cluster_bacterial_cell Bacterial Cell cluster_immune_cell Phagocytic Immune Cell (e.g., PMN) PBP Penicillin-Binding Proteins (PBPs) CW_Synth Cell Wall Synthesis PBP->CW_Synth Lysis Cell Lysis CW_Synth->Lysis Inhibition leads to Phagocytosis Phagocytosis of Bacterium Killing Enhanced Intracellular Killing Phagocytosis->Killing NocA This compound NocA->PBP Inhibits Immune Serum Factors & Polymorphonuclear Leukocytes NocA->Immune Enhances activity of Partner Synergistic Partner (e.g., Nva-Ala(P), Carbenicillin) Partner->PBP Inhibits (Potentiates NocA) Immune->Phagocytosis

References

A Head-to-Head Comparison of Nocardicin A and Piperacillin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel monocyclic β-lactam, Nocardicin A, and the widely used extended-spectrum penicillin, piperacillin. This document delves into their mechanisms of action, antibacterial spectra, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Similarities

FeatureThis compoundPiperacillin
Class Monocyclic β-lactam (Monobactam)Extended-spectrum penicillin (Ureidopenicillin)
Core Structure Monocyclic β-lactam ringBicyclic β-lactam ring (penam nucleus)
Primary Spectrum Gram-negative bacteria, especially Pseudomonas aeruginosa, Proteus spp., and Serratia marcescens[1]Broad-spectrum: Gram-positive, Gram-negative (including Pseudomonas aeruginosa), and anaerobic bacteria[2][3]
β-lactamase Stability Generally stable to many β-lactamases[1]Susceptible to β-lactamase hydrolysis; often combined with a β-lactamase inhibitor (Tazobactam)[2]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both this compound and piperacillin disrupt the integrity of the bacterial cell wall by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. However, their specific affinities for different PBPs can vary, influencing their antibacterial spectrum.

Piperacillin , as a classic β-lactam, acylates the active site of PBPs, preventing the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall and ultimately, cell lysis. To counteract bacterial resistance mediated by β-lactamase enzymes, piperacillin is commonly formulated with tazobactam, a β-lactamase inhibitor.

This compound , with its unique monocyclic structure, also targets PBPs. Its activity is particularly noted against Gram-negative bacteria, suggesting a strong affinity for the PBPs of these organisms[1]. Its stability in the presence of many β-lactamases provides an advantage against certain resistant strains[1].

cluster_piperacillin Piperacillin Pathway cluster_nocardicin This compound Pathway Piperacillin Piperacillin PBP Penicillin-Binding Proteins (PBPs) Piperacillin->PBP Inhibits Crosslinking Peptidoglycan Cross-linking Lysis_P Cell Lysis PBP->Lysis_P Leads to CellWall_P Stable Cell Wall NocardicinA This compound PBP_N Penicillin-Binding Proteins (PBPs) NocardicinA->PBP_N Inhibits Crosslinking_N Peptidoglycan Cross-linking Lysis_N Cell Lysis PBP_N->Lysis_N Leads to CellWall_N Stable Cell Wall

Caption: Simplified mechanism of action for Piperacillin and this compound.

Antibacterial Spectrum: A Quantitative Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and piperacillin (often in combination with tazobactam) against key bacterial species. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

OrganismThis compound MIC (µg/mL)Piperacillin/Tazobactam MIC90 (µg/mL)
Pseudomonas aeruginosaMean MICs reported to be twice as active as carbenicillin[1]64/4 - 128/4[2]
Proteus mirabilisMean MIC: 3.13 - 12.5[1]4/4[2]
Proteus vulgarisMean MIC: 25 - 50[1]4/4[2]
Proteus rettgeriMean MIC: 3.13 - 12.5[1]4/4[2]
Serratia marcescens12.5 - 50 (inhibited 48% of strains)[1]8/4[2]
Escherichia coliNo significant in vitro activity[1]16/4[2]
Klebsiella spp.Not reported4/4[2]
Citrobacter spp.Not reported8/4[2]
StaphylococciNo significant in vitro activity[1]Not applicable (piperacillin alone is susceptible to staphylococcal β-lactamases)

Note: Direct comparative studies with identical strains and methodologies are limited. The data presented is compiled from various sources and should be interpreted with caution.

Pharmacokinetics: A Summary of Human Data

ParameterThis compound (Animal Data)Piperacillin (Human Data)
Administration Intramuscular, IntravenousIntravenous, Intramuscular[4]
Distribution Highest concentrations in kidneys, followed by liver, serum, lungs, heart, and spleen.Apparent distribution volume: 20-24 liters/1.73 m²[4]. Distributes into skin, muscle, lung, gallbladder, and intestinal mucosa[5].
Metabolism Largely unmetabolized.Largely not metabolized[6].
Excretion Primarily renal. 24-hour urinary recovery varies by species (e.g., 68.5% in rabbits, 77.0% in dogs).Primarily renal (tubular secretion and glomerular filtration)[4]. Mean urinary recovery in 24h is 74-89% for IV doses[4].
Half-life Serum half-life in animals is about twice that of carbenicillin.36 to 80 minutes, depending on the dose and route of administration[4].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining MIC values based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and piperacillin (with or without tazobactam) are prepared in a suitable solvent at a high concentration.

  • Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentration range in microtiter plates.

2. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate agar medium (e.g., Mueller-Hinton Agar) overnight at 35-37°C.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of this compound & Piperacillin C Inoculate microtiter plate wells A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read and record MIC values D->E

Caption: A generalized workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound and piperacillin represent two distinct classes of β-lactam antibiotics with different structural features and antibacterial spectra. Piperacillin, particularly when combined with tazobactam, offers a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, making it a workhorse in clinical settings. This compound, a novel monocyclic β-lactam, exhibits a more targeted spectrum, with notable activity against problematic Gram-negative pathogens like Pseudomonas aeruginosa, Proteus spp., and Serratia marcescens[1]. Its inherent stability against many β-lactamases is a significant advantage.

For researchers and drug development professionals, this compound's unique structure and focused spectrum present an interesting scaffold for the development of new antibiotics aimed at combating multidrug-resistant Gram-negative infections. Further head-to-head comparative studies are warranted to fully elucidate its potential therapeutic role.

References

"evaluating the therapeutic index of Nocardicin A versus traditional antibiotics"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel antibiotics with improved safety and efficacy profiles is a cornerstone of modern drug development. Nocardicin A, a monocyclic β-lactam antibiotic, presents a unique structural motif compared to traditional bicyclic β-lactams like penicillin, and other widely used antibiotics such as vancomycin and gentamicin. This guide provides a comparative evaluation of the therapeutic index of this compound against these conventional agents, supported by available preclinical data and detailed experimental methodologies.

Executive Summary

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and effective doses. While comprehensive TI data for this compound remains less documented than for long-established antibiotics, initial studies suggest a favorable safety profile with low toxicity in animal models. In contrast, traditional antibiotics like vancomycin and gentamicin are known to have a narrow therapeutic index, necessitating careful patient monitoring to avoid significant adverse effects such as nephrotoxicity and ototoxicity. Penicillins generally exhibit a wider therapeutic index. This guide synthesizes available quantitative data, outlines experimental protocols for determining therapeutic indices, and visualizes the mechanisms of action to aid researchers in evaluating the potential of this compound as a therapeutic alternative.

Data Presentation: Therapeutic Index Comparison

The following tables summarize the available quantitative data for the median lethal dose (LD50) and, where available, the median effective dose (ED50) of this compound and selected traditional antibiotics. It is important to note that direct comparison of TI values can be challenging due to variations in experimental models, routes of administration, and target pathogens.

AntibioticAnimal ModelRoute of AdministrationLD50ED50Therapeutic Index (LD50/ED50)
This compound MouseIntraperitoneal>2000 mg/kgNot explicitly reportedNot calculable
Penicillin G RatOral8900 mg/kgNot explicitly reportedNot calculable
Vancomycin RatIntravenous319 mg/kgNot explicitly reportedNot calculable
MouseOral>5000 mg/kgNot explicitly reportedNot calculable
MouseIntravenous400 mg/kgNot explicitly reportedNot calculable
Gentamicin RatOral>5000 mg/kgNot explicitly reportedNot calculable
RatSubcutaneous873 mg/kg (as base)Not explicitly reportedNot calculable
RatIntraperitoneal630 mg/kgNot explicitly reportedNot calculable
RatIntravenous96 mg/kgNot explicitly reportedNot calculable
MouseIntramuscular167 mg/kgNot explicitly reportedNot calculable
MouseIntravenous51 mg/kgNot explicitly reportedNot calculable

Note: The therapeutic index is a ratio and is therefore unitless. The data presented is derived from various preclinical studies and may not be directly comparable.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of a drug's therapeutic index. Below are representative protocols for key experiments.

Determination of Median Lethal Dose (LD50)

The LD50, the dose of a substance that is lethal to 50% of a test population, is a primary indicator of acute toxicity.

Protocol: Acute Toxicity Study (LD50) in Mice via Intraperitoneal Injection

  • Animal Model: Healthy, young adult BALB/c mice (both sexes, 8-10 weeks old), weighing 20-25g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Preparation: The antibiotic is dissolved in a sterile, pyrogen-free vehicle (e.g., 0.9% saline) to the desired concentrations.

  • Dose Ranging Study: A preliminary study is conducted with a small number of animals to determine the approximate range of lethal doses.

  • Main Study:

    • Animals are randomly assigned to several dose groups (typically 5-6 groups) with at least 5-10 animals per group, plus a control group receiving the vehicle only.

    • A single dose of the antibiotic is administered via intraperitoneal injection.

    • Animals are observed continuously for the first 4 hours and then periodically over 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. In the context of antibiotics, this is often determined in an animal model of infection.

Protocol: Murine Systemic Infection Model for ED50 Determination

  • Bacterial Strain: A clinically relevant bacterial strain (e.g., Pseudomonas aeruginosa for this compound, or a susceptible Staphylococcus aureus strain for vancomycin) is grown to mid-logarithmic phase.

  • Animal Model: Healthy, young adult mice (as described for LD50). Mice may be rendered neutropenic by treatment with cyclophosphamide to create a more susceptible infection model, depending on the study's objective.

  • Infection: Mice are infected via intraperitoneal injection with a bacterial suspension that has been predetermined to cause a lethal infection in a high percentage of untreated animals within a specific timeframe (e.g., 48-72 hours).

  • Treatment:

    • At a set time post-infection (e.g., 1-2 hours), animals are randomly assigned to different treatment groups.

    • Graded doses of the antibiotic are administered via a clinically relevant route (e.g., subcutaneous or intravenous injection). A control group receives the vehicle only.

  • Observation: Animals are monitored for survival over a defined period (e.g., 7-14 days).

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the infected animals from death, using statistical methods like Probit analysis.

In Vitro Cytotoxicity Assays

These assays provide an initial assessment of a drug's toxicity to mammalian cells.

Protocol: MTS Assay for Cytotoxicity

  • Cell Culture: A relevant mammalian cell line (e.g., human kidney cells for assessing nephrotoxicity) is cultured in 96-well plates to a confluent monolayer.

  • Drug Exposure: The cells are exposed to serial dilutions of the antibiotic for a specified period (e.g., 24, 48, or 72 hours). Control wells contain cells with medium only.

  • MTS Reagent: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: After incubation, the absorbance is measured at 490 nm. The amount of formazan product is proportional to the number of viable cells.

  • Data Analysis: The concentration of the antibiotic that causes a 50% reduction in cell viability (IC50) is calculated.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action of this compound and the traditional antibiotics.

Nocardicin_A_Mechanism This compound This compound PBP2 Penicillin-Binding Protein 2 (PBP2) This compound->PBP2 Inhibits Cell Wall Synthesis Peptidoglycan Cross-linking PBP2->Cell Wall Synthesis Catalyzes Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to Traditional_Antibiotics_Mechanisms cluster_penicillin Penicillin cluster_vancomycin Vancomycin cluster_gentamicin Gentamicin Penicillin Penicillin PBPs Penicillin-Binding Proteins (PBPs) Penicillin->PBPs Inhibits Cell Wall Synthesis Inhibition Inhibition of Cell Wall Synthesis PBPs->Cell Wall Synthesis Inhibition Vancomycin Vancomycin Peptidoglycan Precursors D-Ala-D-Ala Termini of Peptidoglycan Precursors Vancomycin->Peptidoglycan Precursors Binds to Peptidoglycan Precursors->Cell Wall Synthesis Inhibition Gentamicin Gentamicin 30S Ribosomal Subunit 30S Ribosomal Subunit Gentamicin->30S Ribosomal Subunit Binds to Protein Synthesis Inhibition Inhibition of Protein Synthesis 30S Ribosomal Subunit->Protein Synthesis Inhibition Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis Inhibition->Bacterial Cell Death Protein Synthesis Inhibition->Bacterial Cell Death Therapeutic_Index_Workflow Start Start InVitro In Vitro Cytotoxicity Assays (e.g., MTS, alamarBlue) Start->InVitro InVivoToxicity In Vivo Acute Toxicity Study (LD50 Determination) InVitro->InVivoToxicity InVivoEfficacy In Vivo Efficacy Study (ED50 in Infection Model) InVivoToxicity->InVivoEfficacy CalculateTI Calculate Therapeutic Index (LD50 / ED50) InVivoEfficacy->CalculateTI Evaluate Evaluate Safety and Efficacy Profile CalculateTI->Evaluate

Confirming the Minimal Bactericidal Concentration of Nocardicin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antimicrobial activity of Nocardicin A, with a focus on confirming its minimal bactericidal concentration (MBC). It is intended for researchers, scientists, and drug development professionals working in the field of antibiotic discovery and evaluation. This document presents a compilation of available data, detailed experimental protocols for determining MBC, and visualizations of the experimental workflow and the mechanism of action of this compound.

Comparative Antimicrobial Activity: this compound vs. Carbenicillin

This compound exhibits potent activity against a range of Gram-negative bacteria, particularly Pseudomonas aeruginosa and various Proteus species.[1] To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and a commonly used anti-pseudomonal β-lactam, Carbenicillin. It is important to note that the Minimal Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium, while the MIC is the lowest concentration that inhibits visible growth. The MBC is typically higher than the MIC, and an antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.

AntibioticOrganismMIC (µg/mL)Reference
This compound Pseudomonas aeruginosa~2x more active than Carbenicillin[1]
Proteus mirabilis3.13 - 12.5[1]
Proteus rettgeri3.13 - 12.5[1]
Proteus inconstans3.13 - 12.5[1]
Proteus vulgaris25 - 50[1]
Serratia marcescens12.5 - 50[1]
Carbenicillin Pseudomonas aeruginosaMedian: 25 - 100 (inoculum dependent)

Experimental Protocol: Determination of Minimal Bactericidal Concentration (MBC)

This protocol outlines the standardized broth microdilution method to determine the MBC of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Culture: A fresh overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

  • Antimicrobial Agent: Stock solution of this compound (or other test agent) of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional, for MIC determination), sterile agar plates (e.g., Mueller-Hinton Agar - MHA), spreaders.

2. Procedure:

  • Inoculum Preparation:

    • Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Broth Microdilution for MIC Determination:

    • Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Subculturing for MBC Determination:

    • From each well that shows no visible growth (i.e., at and above the MIC), and from the growth control well, pipette a small aliquot (typically 10-100 µL).

    • Spread the aliquot evenly onto a sterile MHA plate.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • Count the number of colonies on each agar plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria (CFU/mL) compared to the initial inoculum count.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimal Bactericidal Concentration.

MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_culture Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_antibiotic Prepare Antibiotic Dilutions prep_antibiotic->inoculate incubate_mic Incubate Plate (16-20h) inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc count_colonies Count Colonies incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for determining the Minimal Bactericidal Concentration (MBC).

Mechanism of Action: this compound Signaling Pathway

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Its primary targets are the Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

NocardicinA_Mechanism cluster_cell Bacterial Cell cluster_synthesis Peptidoglycan Synthesis NocardicinA This compound PBP Penicillin-Binding Proteins (PBPs) (PBP1a, 1b, 2, 4 in E. coli) NocardicinA->PBP Binds to Transpeptidation Transpeptidation (Cross-linking) CellWall Stable Cell Wall Transpeptidation->CellWall Lysis Cell Lysis & Death Inhibition->Transpeptidation Inhibits Inhibition->Lysis Leads to

Caption: Mechanism of action of this compound.

In Escherichia coli, this compound has been shown to interact with Penicillin-Binding Proteins 1a, 1b, 2, and 4.[2] By binding to these essential enzymes, this compound blocks the transpeptidation step in peptidoglycan synthesis. This inhibition prevents the formation of a stable cell wall, ultimately leading to cell lysis and bacterial death.

References

Comparative Transcriptomics of Bacteria Treated with Nocardicin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis in the Absence of Direct Transcriptomic Data

Currently, the scientific literature lacks publicly available transcriptomic datasets specifically detailing the global gene expression changes in bacteria upon treatment with Nocardicin A. This guide, therefore, provides a comparative framework based on the known transcriptomic effects of other β-lactam antibiotics with similar mechanisms of action, primarily targeting Gram-negative bacteria. The information presented here is intended to serve as a foundational resource for researchers designing future studies on the transcriptomic impact of this compound.

This compound is a monocyclic β-lactam antibiotic with a unique structure that confers stability against some β-lactamases. It is known to be effective against a range of Gram-negative bacteria, including species of Pseudomonas and Proteus. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This inhibition leads to cell wall stress, morphological changes, and eventual cell lysis.

Comparison with Other β-Lactam Antibiotics

To infer the potential transcriptomic signature of this compound, we can examine the effects of other β-lactams, such as ceftazidime and imipenem, on Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.

Summary of Transcriptomic Responses to Beta-Lactam Antibiotics

The following table summarizes the key cellular processes and gene sets that are commonly affected by β-lactam treatment in Gram-negative bacteria, based on published transcriptomics studies. It is hypothesized that this compound would induce a similar, though potentially distinct, pattern of gene expression changes.

Cellular Process Gene/Regulon Examples Observed Expression Change Potential Implication for this compound Treatment
Cell Wall Stress Response ampC, ampR, blp, ftsZUpregulationActivation of β-lactamase production and cell division arrest are expected responses to cell wall damage.
SOS Response recA, lexA, sulAUpregulationDNA damage response may be triggered by cellular stress and reactive oxygen species resulting from antibiotic action.
Efflux Pump Activity mex, acrAB-tolCUpregulationIncreased expression of efflux pumps is a common mechanism to reduce intracellular antibiotic concentration.
Metabolism Genes for amino acid and carbon metabolismDownregulationA general stress response often involves slowing down metabolic processes to conserve energy.
Virulence Factors Genes for motility, secretion systemsVariableThe effect on virulence gene expression can be complex and may depend on the specific antibiotic and bacterial strain.

Experimental Protocols

A robust comparative transcriptomics study of this compound would involve a well-controlled experimental design. Below is a representative protocol for an RNA-sequencing (RNA-seq) experiment to analyze the transcriptomic response of a Gram-negative bacterium (e.g., Pseudomonas aeruginosa) to this compound treatment.

Sample Preparation and RNA Extraction
  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1) in a suitable medium (e.g., Luria-Bertani broth) to mid-logarithmic phase (OD600 of ~0.5).

  • Antibiotic Treatment: Divide the culture into two groups: a control group (untreated) and a treatment group. Add this compound to the treatment group at a sub-inhibitory concentration (e.g., 0.5x MIC) to ensure cell viability for RNA extraction. A third group treated with a well-characterized β-lactam (e.g., ceftazidime) can be included for direct comparison.

  • Incubation: Incubate both cultures for a defined period (e.g., 30-60 minutes) to allow for transcriptional changes to occur.

  • RNA Stabilization: Harvest bacterial cells by centrifugation and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • RNA Extraction: Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

RNA-Sequencing and Data Analysis
  • Ribosomal RNA (rRNA) Depletion: Remove the abundant rRNA from the total RNA samples using a rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit).

  • Library Preparation: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >10 million).

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between the this compound-treated, comparator antibiotic-treated, and control groups using statistical packages like DESeq2 or edgeR in R. Genes with a log2 fold change > 1 or < -1 and a p-adjusted value < 0.05 are typically considered significantly differentially expressed.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways expected to be affected by this compound and a typical experimental workflow for a comparative transcriptomics study.

Signaling_Pathway cluster_cell Bacterial Cell NocardicinA This compound PBP Penicillin-Binding Proteins (PBPs) NocardicinA->PBP Inhibition CellWall Peptidoglycan Synthesis StressResponse Cell Wall Stress Response CellWall->StressResponse Disruption leads to SOS SOS Response StressResponse->SOS Activation of Efflux Efflux Pumps StressResponse->Efflux Activation of Metabolism Central Metabolism StressResponse->Metabolism Downregulation of Lysis Cell Lysis StressResponse->Lysis

Caption: Predicted signaling cascade upon this compound treatment.

Experimental_Workflow cluster_experiment Comparative Transcriptomics Workflow cluster_treatments Culture Bacterial Culture (e.g., P. aeruginosa) Treatment Antibiotic Treatment Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control Control (Untreated) NocardicinA This compound Comparator Comparator Drug (e.g., Ceftazidime) QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep RNA-Seq Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Data Quality Control (FastQC) Sequencing->QC2 Mapping Read Alignment to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Enrichment Analysis DEG_Analysis->Functional_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Safety Operating Guide

Proper Disposal of Nocardicin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Nocardicin A, a monocyclic β-lactam antibiotic. The following procedures are designed to ensure the safe handling and disposal of this compound waste in a laboratory setting, thereby minimizing environmental contamination and the potential for antibiotic resistance.

Core Principles of this compound Disposal

This compound, like other β-lactam antibiotics, should be treated as hazardous chemical waste. The primary goal of its disposal is the inactivation of the β-lactam ring, which is responsible for its antibiotic activity. This can be achieved through chemical hydrolysis or, in some cases, thermal degradation. It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Quantitative Data for Disposal Parameters

ParameterChemical Inactivation (Hydrolysis)Thermal Inactivation (Autoclaving)
Reagent 1 M Sodium Hydroxide (NaOH)Steam
Concentration Sufficient to raise the pH to >12Not Applicable
Temperature Ambient121°C
Time Dependent on concentration and temperature; requires validationMinimum of 30 minutes
Applicability Liquid and solid wasteAqueous solutions, media
Notes Effective for hydrolyzing the β-lactam ring. The final solution should be neutralized before disposal.Not all β-lactams are fully degraded by standard autoclave cycles. Efficacy for this compound requires verification.

Experimental Protocols for this compound Disposal

Below are detailed methodologies for the chemical inactivation and autoclaving of this compound waste.

Chemical Inactivation via Alkaline Hydrolysis

This method is recommended for the treatment of concentrated this compound solutions and solid waste.

Materials:

  • This compound waste (liquid or solid)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Appropriate waste container, clearly labeled

  • pH indicator strips or pH meter

Procedure:

  • Segregation: Collect all this compound waste in a designated and clearly labeled hazardous waste container.

  • Preparation: In a fume hood, carefully add 1 M NaOH solution to the this compound waste. For solid waste, add a sufficient volume of 1 M NaOH to fully suspend the material.

  • Inactivation: Stir the mixture to ensure complete contact. The target pH should be greater than 12 to facilitate the hydrolysis of the β-lactam ring. Allow the reaction to proceed for a minimum of 24 hours at room temperature.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding an appropriate acid (e.g., 1 M Hydrochloric Acid). Monitor the pH using pH indicator strips or a pH meter.

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations for chemical waste.

Thermal Inactivation via Autoclaving

This method may be suitable for dilute aqueous solutions of this compound, such as contaminated culture media. The effectiveness of autoclaving for complete degradation of this compound should be validated by the user.

Materials:

  • Aqueous this compound waste

  • Autoclavable waste container (e.g., autoclave bag, bottle with a loosened cap)

  • Autoclave

Procedure:

  • Collection: Collect aqueous this compound waste in a suitable autoclavable container. Do not seal containers tightly to prevent pressure buildup.

  • Autoclaving: Autoclave the waste at 121°C for a minimum of 30 minutes. Longer cycle times may be necessary to ensure complete degradation.

  • Cooling and Disposal: Allow the autoclaved waste to cool completely before handling. Dispose of the treated liquid down the drain, provided it complies with local wastewater regulations and contains no other hazardous materials.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

NocardicinA_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid or Concentrated Liquid Waste waste_type->solid_waste Solid/Concentrated aqueous_waste Dilute Aqueous Waste (e.g., Culture Media) waste_type->aqueous_waste Dilute Aqueous chemical_inactivation Chemical Inactivation (Alkaline Hydrolysis) solid_waste->chemical_inactivation autoclaving Thermal Inactivation (Autoclaving) aqueous_waste->autoclaving neutralization Neutralize pH to 6.0-8.0 chemical_inactivation->neutralization validate_autoclave Validate Inactivation Efficacy autoclaving->validate_autoclave final_disposal Dispose as Hazardous Chemical Waste (Follow Institutional Guidelines) neutralization->final_disposal validate_autoclave->chemical_inactivation Ineffective drain_disposal Dispose Down Drain (If Permitted by Local Regulations) validate_autoclave->drain_disposal Effective

Personal protective equipment for handling Nocardicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Nocardicin A, a monocyclic β-lactam antibiotic.[1][2] Given the absence of a specific, publicly available Safety Data Sheet (SDS), this document outlines a conservative approach based on general best practices for handling potentially hazardous chemical compounds. All personnel must conduct a risk assessment prior to handling this compound and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are long enough to cover the wrists. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection Laboratory coat or gownA long-sleeved lab coat or gown should be worn to protect the skin and clothing from contamination.
ApronA chemical-resistant apron, made of materials like PVC or nitrile rubber, provides an additional layer of protection, especially when handling larger quantities or during transfer operations.[3]
Eye and Face Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles. A face shield offers broader protection and may be preferable when handling powders.[3]
Respiratory Protection Disposable mask or respiratorWhen handling the powdered form of this compound, a disposable mask covering the mouth and nose is necessary to prevent inhalation.[3] For procedures that may generate aerosols, a NIOSH-certified N95 respirator or higher is recommended.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step protocol should be followed:

1. Pre-Handling Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
  • Ensure all necessary PPE is readily available and in good condition.
  • Verify that an eyewash station and safety shower are accessible and operational.
  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • Always wear the appropriate PPE as outlined in the table above.
  • When weighing the powdered form, do so within a fume hood or a balance enclosure to contain any airborne particles.
  • Handle the compound gently to avoid creating dust.
  • Use dedicated spatulas and weighing papers.
  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling Procedures:

  • Decontaminate the work area thoroughly with an appropriate cleaning agent.
  • Carefully remove PPE, avoiding contact with contaminated surfaces. Disposable items should be placed in a designated waste container.
  • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure safety.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, masks, weighing papers, and contaminated lab coats, should be collected in a clearly labeled, sealed waste bag.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.

  • Disposal Route: All waste containing this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of this compound down the drain or in general trash.

Procedural Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe check_safety Verify Eyewash/Shower gather_ppe->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_powder Weigh Powder in Containment don_ppe->weigh_powder spill Spill Response don_ppe->spill exposure Exposure Response (Eyewash/Shower) don_ppe->exposure prepare_solution Prepare Solution weigh_powder->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nocardicin A
Reactant of Route 2
Nocardicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.